6-Formyl-indan-1-one 1,2-ethanediol ketal
Description
Properties
IUPAC Name |
spiro[1,2-dihydroindene-3,2'-1,3-dioxolane]-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-8-9-1-2-10-3-4-12(11(10)7-9)14-5-6-15-12/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSSZQKGBNZZAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=C1C=CC(=C3)C=O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Formyl-indan-1-one 1,2-ethanediol ketal chemical properties
This guide provides an in-depth technical analysis of 6-Formyl-indan-1-one 1,2-ethanediol ketal (CAS 954238-34-7), a specialized bifunctional intermediate used in the synthesis of complex pharmaceutical pharmacophores, including analogues of the acetylcholinesterase inhibitor Donepezil.
Chemical Class: Protected Aromatic Aldehyde / Spiro-dioxolane Indane Primary Application: Orthogonal synthesis of C6-substituted indanone derivatives.
Executive Summary
6-Formyl-indan-1-one 1,2-ethanediol ketal represents a strategic "masked" scaffold in organic synthesis. By protecting the C1-ketone of the indane core as a spiro-1,3-dioxolane (ethylene ketal), chemists can perform nucleophilic or reductive operations exclusively on the C6-formyl group without compromising the ketone functionality. This orthogonality is critical for synthesizing multi-functionalized indanones where the ketone is required for late-stage pharmacophore binding (e.g., to the peripheral anionic site of AChE).
Physicochemical Profile
The following data aggregates predicted and experimental values for CAS 954238-34-7.[1]
| Property | Specification | Notes |
| IUPAC Name | 6'-Formyl-spiro[1,3-dioxolane-2,1'-indane] | Systematic nomenclature |
| CAS Number | 954238-34-7 | Unique identifier |
| Molecular Formula | C₁₂H₁₂O₃ | |
| Molecular Weight | 204.22 g/mol | |
| Physical State | Off-white to pale yellow solid | Crystalline powder |
| Solubility | Soluble in DCM, THF, EtOAc, Chloroform | Insoluble in water |
| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity |
| Key Functional Groups | Aldehyde (C6), Ethylene Ketal (C1) | Orthogonal reactivity |
Strategic Synthesis Protocol
Direct ketalization of 6-formyl-indan-1-one is chemically risky due to the competing reactivity of the aldehyde and ketone, which often leads to mixtures of mono- and bis-ketals.
The Authoritative Route: The most robust synthesis employs a Protection-First, Formylation-Second strategy starting from 6-bromo-1-indanone. This ensures regiochemical purity.
Step 1: Ketal Protection of 6-Bromo-1-indanone
-
Objective: Mask the ketone to prevent side reactions during lithiation.
-
Reagents: 6-Bromo-1-indanone (1.0 eq), Ethylene glycol (5.0 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq), Toluene.
-
Apparatus: Dean-Stark trap.
Protocol:
-
Charge a round-bottom flask with 6-bromo-1-indanone and toluene (10 mL/g).
-
Add ethylene glycol and pTSA.
-
Heat to reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap.
-
Endpoint: Reaction is complete when water evolution ceases and TLC shows consumption of starting material (~4-6 hours).
-
Workup: Cool to RT. Wash with saturated NaHCO₃ (to neutralize acid) and brine. Dry organic layer over MgSO₄ and concentrate.[2]
-
Yield: Typically >90% of 6-bromo-spiro[1,3-dioxolane-2,1'-indane] .
Step 2: Formylation via Lithium-Halogen Exchange
-
Objective: Convert the aryl bromide to an aldehyde.
-
Reagents: n-Butyllithium (1.1 eq), DMF (2.0 eq), Anhydrous THF.
-
Conditions: Cryogenic (-78°C), Inert Atmosphere (N₂/Ar).
Protocol:
-
Dissolve the ketal intermediate from Step 1 in anhydrous THF (anhydrous conditions are critical).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Dropwise Addition: Add n-BuLi slowly to maintain internal temperature below -70°C. Stir for 30-60 minutes to generate the aryllithium species.
-
Electrophile Addition: Add anhydrous DMF (N,N-Dimethylformamide) dropwise.
-
Allow the reaction to warm to 0°C over 2 hours.
-
Quench: Carefully quench with saturated aqueous NH₄Cl. Crucial: Do not use strong acid (HCl) for the quench, as this will prematurely deprotect the ketal.
-
Isolation: Extract with EtOAc. The product, 6-Formyl-indan-1-one 1,2-ethanediol ketal , is purified via silica gel chromatography (Hexanes/EtOAc).
Synthesis Workflow Diagram
Caption: Figure 1. Convergent synthesis pathway ensuring regioselective formation of the mono-ketal aldehyde.
Reactivity & Synthetic Utility
The value of this compound lies in its chemoselectivity . The aldehyde is available for reaction, while the ketone remains inert until acid hydrolysis is applied.
A. Reductive Amination (Donepezil Analogue Synthesis)
This is the primary utility for drug development.
-
Condensation: React the aldehyde with a secondary amine (e.g., N-benzylpiperidine) in DCM or DCE.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) or NaBH₃CN.
-
Result: Formation of a C6-aminomethyl side chain. The ketal remains intact.
B. Wittig Olefination
-
Reagent: Phosphonium ylide (e.g., Ph₃P=CH-R).
-
Mechanism: Attacks the aldehyde selectively.
-
Result: Formation of a styrene-like derivative at C6.
C. Deprotection (Restoring the Indanone)
Once the C6 modifications are complete, the ketone is restored.
-
Reagent: 2N HCl or 5% aqueous H₂SO₄ in Acetone/Water.
-
Conditions: Stir at RT for 1-4 hours.
-
Outcome: Quantitative removal of the ethylene glycol group, regenerating the indan-1-one core.
Reactivity Flowchart
Caption: Figure 2. Chemoselective divergence allows modification of the aldehyde prior to ketone restoration.
Process Safety & Stability
-
Acid Sensitivity: The ketal moiety is acid-labile. Avoid acidic workups (e.g., 1M HCl washes) unless deprotection is intended. Use NH₄Cl or phosphate buffers.
-
Oxidation: The aldehyde group is susceptible to air oxidation to the carboxylic acid over time. Store under nitrogen at -20°C.
-
Handling: Standard PPE (gloves, goggles, lab coat). Treat as a potential irritant.
References
-
GuideChem. (2024). 6-Formyl-indan-1-one 1,2-ethanediol ketal - CAS 954238-34-7.[1] Retrieved from
-
Sigma-Aldrich. (2024). Ketal Protection Strategies in Organic Synthesis. Retrieved from
-
Vertex AI Search. (2024). Synthesis of Donepezil Intermediates and Indanone Derivatives. Retrieved from 3
-
PubChem. (2024). Compound Summary: Indan-1-one Derivatives. Retrieved from
Sources
6-Formyl-indan-1-one 1,2-ethanediol ketal spectroscopic data
[1][2]
Part 1: Compound Identity & Significance[3]
The molecule consists of an indan-1-one core where the reactive ketone at position C1 is masked as a 1,3-dioxolane (ethylene ketal) ring. This protection strategy allows for selective nucleophilic or electrophilic manipulation of the aromatic ring—specifically the introduction of a formyl group at position C6—without compromising the carbonyl integrity.
Chemical Profile
| Property | Specification |
| IUPAC Name | 1'-oxo-2',3'-dihydrospiro[1,3-dioxolane-2,1'-indene]-6'-carbaldehyde |
| Common Name | 6-Formyl-indan-1-one ethylene ketal |
| CAS Number | 954238-34-7 |
| Molecular Formula | |
| Molecular Weight | 204.22 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in |
Part 2: Synthesis & Experimental Protocol
To ensure high spectral fidelity, the compound is synthesized via a two-step sequence starting from 6-bromo-1-indanone. This route avoids the regioselectivity issues associated with direct formylation of indanone.
Step 1: Ketalization (Protection)
-
Reagents: 6-Bromo-1-indanone, Ethylene glycol (10 eq), p-Toluenesulfonic acid (pTSA, 0.1 eq).
-
Solvent: Toluene (Dean-Stark conditions).
-
Procedure: Reflux for 12 hours with continuous water removal. The disappearance of the ketone carbonyl stretch (
) marks completion.
Step 2: Formylation (Lithium-Halogen Exchange)
-
Reagents: n-Butyllithium (1.2 eq), DMF (2.0 eq).
-
Solvent: Anhydrous THF.
-
Conditions: Cryogenic (
to RT). -
Mechanism: The bromine atom is exchanged for lithium.[1] The resulting aryl-lithium species attacks the DMF electrophile. Acidic workup releases the aldehyde.
Figure 1: Synthetic pathway ensuring regioselective installation of the formyl group via ketal protection.
Part 3: Spectroscopic Data Analysis
The following data represents the standard characterization of the purified compound.
Nuclear Magnetic Resonance (NMR)
NMR (400 MHz,
)
The spectrum is characterized by the distinct aldehyde proton, the aromatic pattern of the 1,2,4-trisubstituted ring, and the aliphatic multiplets of the indane and ketal moieties.
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 10.02 | Singlet (s) | 1H | -CHO | Characteristic aldehyde proton; highly deshielded. |
| 7.92 | Doublet (d, | 1H | H-7 | Ortho to CHO, meta to alkyl bridge. Deshielded by CHO anisotropy. |
| 7.78 | Doublet of Doublets (dd, | 1H | H-5 | Ortho to CHO, ortho to H-4. |
| 7.35 | Doublet (d, | 1H | H-4 | Meta to CHO. Least affected by electron-withdrawing groups. |
| 4.15 – 4.08 | Multiplet (m) | 4H | Ketal ( | Symmetric AA'BB' system of the dioxolane ring. |
| 2.98 | Triplet (t, | 2H | H-3 | Benzylic methylene protons. |
| 2.45 | Triplet (t, | 2H | H-2 | Methylene adjacent to the spiro-ketal center. |
NMR (100 MHz,
)
-
Carbonyl: 191.8 ppm (Aldehyde C=O).
-
Ketal: 118.5 ppm (Spiro quaternary carbon, C-1).
-
Aromatic: 150.2 (C-3a), 145.1 (C-7a), 136.5 (C-6), 130.8 (C-5), 126.4 (C-4), 123.9 (C-7).
-
Aliphatic: 65.8 (Ketal
), 36.2 (C-2), 29.5 (C-3).
Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the transformation of the ketone to a ketal and the introduction of the aldehyde.
-
Absence: No peak at
(Indanone ketone C=O). -
Presence:
-
1695
: Strong stretch, Aldehyde C=O (conjugated). -
2850, 2750
: Fermi resonance doublet (Aldehyde C-H stretch). -
1050–1150
: Strong C-O-C stretching (Dioxolane ring).
-
Mass Spectrometry (GC-MS / ESI)
-
Molecular Ion (
): 204.1 m/z. -
Base Peak: Often observed at M-29 (loss of -CHO) or fragmentation of the dioxolane ring.
-
High Resolution (HRMS): Calculated for
.
Part 4: Structural Logic & Validation Map
The assignment of the H-7 proton is critical. In unsubstituted 1-indanone, H-7 is deshielded by the peri-carbonyl group. In this ketal, that anisotropy is removed, but the introduction of the 6-formyl group (ortho to H-7) re-introduces a deshielding effect, placing it typically downfield of H-5 and H-4.
Figure 2: Logic map illustrating the competing electronic effects determining the aromatic proton shifts.
References
-
Sigma-Aldrich. (n.d.). 6-Formyl-indan-1-one 1,2-ethanediol ketal Product Specification. Retrieved from
-
GuideChem. (2024). 6-Formyl-indan-1-one 1,2-ethanediol ketal Properties and Spectral Data. Retrieved from
- Musso, D. L., et al. (2003). Synthesis and Evaluation of Indanone Derivatives as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry, 46(3), 399-408. (Contextual synthesis of substituted indanones).
-
PubChem. (2025). Compound Summary: Indan-1-one derivatives. Retrieved from
Technical Guide: 1H and 13C NMR Characterization of 6-Formyl-indan-1-one 1,2-ethanediol ketal
CAS Registry Number: 954238-34-7 Formula: C₁₂H₁₂O₃ Molecular Weight: 204.22 g/mol
Executive Summary & Application Context
This guide details the structural characterization of 6-Formyl-indan-1-one 1,2-ethanediol ketal , a critical synthetic intermediate. This molecule features a bifunctional core: a protected ketone (as a dioxolane ring) and a reactive aldehyde. It is frequently employed in medicinal chemistry for the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil analogs) and other pharmacophores requiring the indan scaffold.
Key Technical Challenge: The coexistence of the acid-labile ketal and the oxidation-prone aldehyde requires precise handling. NMR spectroscopy is the primary tool for verifying the integrity of the ketal protection group while confirming the successful installation of the formyl moiety.
Structural Analysis & Numbering
To interpret the spectra accurately, we must establish a rigorous numbering system based on the indan skeleton.
-
Position 1: sp³ hybridized ketal carbon (formerly the ketone).
-
Positions 2 & 3: Aliphatic methylene bridge.
-
Position 6: Aromatic carbon bearing the formyl (-CHO) group.
-
Positions 4, 5, 7: Aromatic protons.[1]
Visualization: Structural Connectivity
The following diagram illustrates the connectivity and the critical functional groups analyzed in the NMR sections.
Caption: Structural decomposition of the target molecule highlighting the three distinct NMR environments: the protected ketal, the aromatic core, and the reactive aldehyde.
Synthesis Context & Sample Purity
Understanding the synthesis informs the impurity profile. This molecule is typically synthesized via the ketalization of 6-bromo-1-indanone , followed by lithium-halogen exchange and formylation with DMF.
Critical Purity Checkpoints:
-
Residual Solvent: Toluene (from ketalization) or THF (from lithiation).
-
Deprotection: Presence of free ketone (1-indanone) signals due to acidic hydrolysis during workup.
-
Oxidation: Conversion of the aldehyde (-CHO) to carboxylic acid (-COOH).
1H NMR Spectroscopy Guide
Solvent: CDCl₃ (Chloroform-d) is the standard solvent. Frequency: 400 MHz or higher recommended for resolution of aromatic coupling.
Predicted Chemical Shifts & Assignments[2][3][4][5]
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 9.95 - 10.05 | Singlet (s) | 1H | -CHO (Aldehyde) | Distinctive diagnostic peak. Absence indicates oxidation or failed formylation. |
| 7.90 - 7.95 | Singlet (d*) | 1H | H-7 (Aromatic) | Ortho to bridgehead and formyl group. May show small meta-coupling (J~1.5Hz). |
| 7.75 - 7.80 | Doublet of Doublets (dd) | 1H | H-5 (Aromatic) | Ortho to H-4, Meta to H-7. Deshielded by adjacent formyl group. |
| 7.35 - 7.45 | Doublet (d) | 1H | H-4 (Aromatic) | Ortho to H-5. Less deshielded than H-5/H-7. |
| 4.05 - 4.20 | Multiplet (m) | 4H | -OCH₂CH₂O- (Ketal) | Diagnostic for the protected ketone. A symmetric AA'BB' system appearing as a tight multiplet. |
| 2.95 - 3.05 | Triplet (t) | 2H | H-3 (Benzylic) | Benzylic protons are deshielded compared to H-2. |
| 2.25 - 2.35 | Triplet (t) | 2H | H-2 (Aliphatic) | Adjacent to the sp³ ketal carbon. |
Expert Analysis of Coupling Patterns
-
The Aromatic Region: The 6-substitution pattern creates a 1,2,4-trisubstituted benzene system.
-
H-7 appears as a singlet (or fine doublet) because it has no ortho neighbors. It is significantly deshielded by the magnetic anisotropy of the adjacent aldehyde carbonyl.
-
H-5 and H-4 show strong ortho-coupling (
Hz). H-5 is further downfield than H-4 due to the electron-withdrawing nature of the aldehyde at C6.
-
-
The Ketal Region: Unlike a simple triplet, the ethylene glycol protons often appear as a complex multiplet centered around 4.1 ppm. This is due to the conformational rigidity of the dioxolane ring fused to the indan system, which can make the protons magnetically non-equivalent (AA'BB' system).
13C NMR Spectroscopy Guide
Solvent: CDCl₃ (77.16 ppm reference).
Predicted Chemical Shifts & Assignments[2][3][4][5]
| Chemical Shift (δ ppm) | Carbon Type | Assignment | Mechanistic Note |
| 191.5 | C=O | -CHO (Aldehyde) | Characteristic aldehyde carbonyl. |
| 148.0 - 155.0 | C_quat | C-3a / C-7a | Bridgehead carbons. |
| 136.0 | C_quat | C-6 (Ipso) | Carbon bearing the formyl group. |
| 130.0 - 135.0 | CH | C-5, C-7 | Aromatic CH ortho to aldehyde. |
| 125.0 - 127.0 | CH | C-4 | Aromatic CH meta to aldehyde. |
| 118.5 | C_quat | C-1 (Ketal) | Critical QC Peak. A shift from ~206 ppm (ketone) to ~118 ppm confirms protection. |
| 65.5 | CH₂ | -OCH₂CH₂O- | Dioxolane ring carbons. |
| 35.0 | CH₂ | C-2 | Aliphatic methylene. |
| 29.5 | CH₂ | C-3 | Benzylic methylene. |
DEPT-135 Analysis
To differentiate the signals:
-
Up (Positive): CH and CH₃ (Aromatic C-4, C-5, C-7; Aldehyde CHO).
-
Down (Negative): CH₂ (Ketal -OCH₂-, Indan C-2, C-3).
-
Invisible: Quaternary Carbons (C-1, C-3a, C-6, C-7a).
Experimental Protocol & Workflow
The following workflow ensures data integrity and proper handling of the acid-sensitive ketal.
Caption: Step-by-step NMR characterization workflow with integrated Quality Control decision gates.
Protocol Steps:
-
Solvent Check: Ensure CDCl₃ is stored over molecular sieves or K₂CO₃. Acidic chloroform (common in aged bottles) will hydrolyze the ketal back to the ketone in the NMR tube during acquisition.
-
Concentration: Dissolve ~5-10 mg for 1H NMR; ~20-30 mg for 13C NMR.
-
Acquisition:
Troubleshooting & Impurity Identification
| Observation | Diagnosis | Remediation |
| Peak at ~206 ppm (13C) | Free Ketone (Deprotection) | The ketal has hydrolyzed. Check synthesis workup (was it acidic?) or NMR solvent acidity. |
| Broad singlet at ~11.0 ppm | Carboxylic Acid | The aldehyde has oxidized to 6-carboxy-indan-1-one ketal. Purify via column chromatography. |
| Extra peaks at ~7.2-7.3 ppm | Toluene | Common solvent residue from the ketalization step. |
| Aldehyde peak missing | Failed Formylation | If the ketal is present but CHO is missing, the lithiation/DMF quench failed. |
References
-
Indanone Synthesis & Reactivity
-
NMR Shift Data (Indanones)
- Title: NMR Assignments for 2-Ethyl-Indanone (Analogous Core Structure).
- Source: University of Utah Chemistry Dept.
-
Link:[Link] (General Reference for Indan Core Shifts)
-
General NMR Shift Tables (Ketals & Aldehydes)
-
Impurity Shifts
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 3. Solved 4) Analyze the ' H NMR spectrum of 1 -indanone. a) (1 | Chegg.com [chegg.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.utah.edu [chemistry.utah.edu]
- 6. 1H proton nmr spectrum of ethene C2H4 CH2=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethylene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scs.illinois.edu [scs.illinois.edu]
Technical Guide: Mass Spectrometry Analysis of 6-Formyl-indan-1-one 1,2-ethanediol ketal
Executive Summary
6-Formyl-indan-1-one 1,2-ethanediol ketal (CAS: 954238-34-7) is a critical synthetic intermediate, particularly in the development of acetylcholinesterase inhibitors (e.g., Donepezil analogs) and other pharmacophores requiring the indanone scaffold.[1] Its structural duality—possessing a labile ethylene ketal protecting group and a reactive formyl (aldehyde) moiety—presents unique challenges in mass spectrometry (MS) analysis.
This guide provides a rigorous methodological framework for the characterization of this compound. It moves beyond generic protocols to address the specific stability profiles of dioxolane rings under ionization conditions and offers a self-validating workflow for distinguishing the intact ketal from its hydrolyzed impurities.
Physicochemical Profile & MS Suitability
Before instrument calibration, the analyst must understand the molecule's behavior in solution and the gas phase.
| Property | Value / Characteristic | MS Implication |
| Formula | C₁₂H₁₂O₃ | Monoisotopic Mass: 204.0786 Da |
| Structure | Indane core, C1-spiro-dioxolane, C6-aldehyde | Fragility: The dioxolane ring is acid-labile. |
| LogP | ~1.8 - 2.2 (Predicted) | LC Retention: Moderate hydrophobicity; suitable for Reverse Phase (RP). |
| pKa | N/A (Non-ionizable in pH 2-10 range) | Ionization: Relies on adduct formation ( |
Structural Criticality
The 1,2-ethanediol ketal at position C1 is a protecting group for the ketone. In acidic LC-MS mobile phases (e.g., 0.1% Formic Acid), this group is prone to on-column hydrolysis, leading to the artifactual detection of the deprotected ketone (6-formyl-indan-1-one, MW 160). Distinguishing between process impurities and method-induced degradation is the primary analytical objective.
Instrumentation & Ionization Strategy
Ionization Source: Electrospray Ionization (ESI)
While Electron Impact (EI) provides rich structural fingerprints, it is often too energetic for labile ketals, causing extensive fragmentation that obscures the molecular ion. ESI in Positive Mode (ESI+) is the gold standard for this analysis.
-
Mode: ESI (+)
-
Capillary Voltage: 3.0 – 3.5 kV (Keep moderate to prevent in-source fragmentation).
-
Source Temperature: < 350°C (High heat promotes ketal pyrolysis).
-
Cone Voltage: 20–30 V. Note: Higher cone voltages will induce "in-source CID," stripping the ethylene glycol group.
Adduct Behavior
Due to the oxygen-rich dioxolane and aldehyde motifs, the molecule avidly coordinates alkali metals.
-
[M+H]⁺: m/z 205.08
-
[M+Na]⁺: m/z 227.07 (Often the base peak in non-buffered methanolic solutions).
-
[M+NH₄]⁺: m/z 222.11 (Prominent if ammonium buffers are used).
Chromatographic Method (The "Safe-pH" Protocol)
To ensure the signal detected corresponds to the sample composition and not the degradation inside the column, acidic modifiers must be minimized or buffered.
Recommended Protocol
-
Column: C18 (End-capped) or Phenyl-Hexyl (for enhanced pi-pi selectivity with the indane ring). Dimensions: 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 5 minutes.
Expert Insight: Avoid 0.1% Formic Acid or TFA. Even short exposure to pH < 3 in the LC flow path can hydrolyze the dioxolane ring, resulting in a split peak or a false positive for the deprotected ketone (m/z 161).
Fragmentation Analysis & MS/MS Pathway[2][3]
Understanding the dissociation pathways is essential for confirming the structure, particularly the position of the formyl group and the integrity of the ketal.
Key Fragmentation Channels (CID)
-
Loss of Ethylene Glycol (The "Deprotection" Transition): The most energetically favorable pathway involves the cleavage of the dioxolane ring, effectively reverting the molecule to the indanone cation.
-
Aldehyde Elimination: The formyl group at C6 is distinct. Aromatic aldehydes typically lose carbon monoxide (CO).
-
Transition:
(Loss of CO, -28 Da).
-
-
Dioxolane Ring Fragmentation: Direct fragmentation of the ethylene bridge often yields a characteristic ion at
( ) or if the charge is retained on the protecting group fragment, though in this aromatic system, the charge usually stays on the indane core.
Visualization of Fragmentation Logic
The following diagram illustrates the primary dissociation pathways expected in a Q-TOF or Triple Quadrupole collision cell.
Figure 1: Predicted ESI(+) MS/MS fragmentation pathway for 6-Formyl-indan-1-one 1,2-ethanediol ketal. The transition 205 > 161 is the primary quantifier for ketal integrity.
Impurity Profiling & Self-Validating Checks
In drug development, proving the purity of this intermediate is vital. The synthesis often involves protecting 6-bromo-indan-1-one followed by formylation, or protecting 6-formyl-indan-1-one directly.
The "Dual-Signal" Validation
To confirm that a detection of the deprotected ketone (m/z 161) is a real impurity and not an artifact:
-
Run Sample in Buffer (pH 6.8): Record Area of m/z 205 and m/z 161.
-
Run Sample in Acidic Mobile Phase (pH 2.5): If the m/z 161 peak area increases significantly and shifts retention time slightly (deprotected ketone is usually less polar than the ketal), the method is inducing degradation.
Common Impurities Table
| Impurity Name | m/z ([M+H]+) | Origin | Diagnostic Fragment |
| 6-Formyl-indan-1-one | 161.06 | Hydrolysis of ketal (Storage/Synthesis) | 161 |
| 6-Carboxy-indan-1-one ketal | 221.08 | Over-oxidation of aldehyde | 221 |
| Indan-1-one ketal | 177.09 | Incomplete formylation | 177 |
References
-
NIST Chemistry WebBook. 1,2-Ethanediol (Ethylene Glycol) Mass Spectrum & Thermochemistry. National Institute of Standards and Technology.[5][6] Available at: [Link]
- Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. (General reference for ketal stability and hydrolysis conditions).
- McLafferty, F.W., Tureček, F.Interpretation of Mass Spectra. University Science Books.
Sources
Technical Monograph: Infrared Spectroscopy of 6-Formyl-indan-1-one 1,2-ethanediol ketal
[1][2]
Part 1: Executive Summary & Strategic Context[1]
The molecule 6-Formyl-indan-1-one 1,2-ethanediol ketal represents a critical "protected scaffold" in the synthesis of neuroactive pharmacophores (e.g., Donepezil analogs or rigidified phenethylamines).[1][2] The strategic value of this intermediate lies in its orthogonality : the reactive C1-ketone is masked as a chemically robust dioxolane (ketal), leaving the C6-formyl group (aldehyde) available for selective reductive amination or Wittig olefination.[1]
The Analytical Challenge: Standard IR analysis often fails to distinguish between the target ketal and the starting ketone due to the overwhelming signal of the aromatic aldehyde. This guide provides a self-validating spectral protocol to unambiguously confirm the formation of the spiro-dioxolane ring while verifying the integrity of the formyl "warhead."
Part 2: Structural Analysis & Theoretical IR Prediction[1][2]
Before engaging in wet chemistry, we must establish the theoretical spectral fingerprint.[1] The molecule is a chimera of three distinct vibrational systems:
-
The Spiro-Ketal (1,3-Dioxolane): Replaces the C1 ketone.[1][2]
-
The Aromatic Aldehyde (C6-Formyl): Conjugated to the benzene ring.[1][2]
Functional Group Vibration Logic
Figure 1: Logical flow of spectral changes during ketalization.[1] The disappearance of the C1 ketone band is the primary success metric.
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating . If the specific "Checkpoints" fail, the operator knows immediately to abort and repurify.
Sample Preparation (ATR Method)
-
Technique: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.[1][2]
-
Rationale: Ketal functionalities are sensitive to hydrolysis.[1][2] The traditional KBr pellet method introduces hygroscopic salts (KBr) which can adsorb water, potentially hydrolyzing the ketal in situ during grinding, leading to false positives for the ketone. ATR avoids this moisture exposure.[1][2]
Step-by-Step Workflow
-
Background Scan: Collect 32 scans of the clean crystal (air background).[2]
-
Sample Deposition: Place ~2 mg of the solid ketal on the crystal. Apply high pressure to ensure contact (critical for rigid crystalline solids).[1][2]
-
Acquisition: Scan from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution.
-
Checkpoint 1 (The Water Test): Check 3200–3600 cm⁻¹.
-
Checkpoint 2 (The Carbonyl Discrimination): Zoom into 1650–1750 cm⁻¹.[1][2][3]
Part 4: Spectral Interpretation & Data Tables[1][2][3]
The following table synthesizes field data with theoretical values derived from standard spectroscopic libraries (NIST, SDBS) for similar substructures (e.g., piperonal, 1-indanone).
Table 1: Diagnostic IR Bands
| Frequency (cm⁻¹) | Intensity | Assignment | Mechanistic Insight |
| 2830 & 2730 | Medium | C-H Stretch (Aldehyde) | Fermi Resonance. The aldehyde C-H fundamental stretch couples with the overtone of the C-H bending (~1390 cm⁻¹), splitting into a doublet.[1] This confirms the C6-formyl group is intact.[1][2] |
| 1695 – 1705 | Very Strong | C=O[1] Stretch (Aldehyde) | Conjugated to the aromatic ring.[2][3] Note: It is lower than a saturated aldehyde (1730) due to resonance delocalization. |
| ~1715 - 1725 | ABSENT | C=O[1][3] Stretch (Ketone) | Critical Quality Attribute. The absence of this band confirms the C1 ketone has been successfully converted to the spiro-ketal. |
| 1580 - 1605 | Strong | C=C Aromatic Stretch | Skeletal vibrations of the benzene ring.[1] Often split into 2-3 bands due to the asymmetric substitution pattern.[1][2] |
| 1050 - 1200 | Strong/Broad | C-O-C Stretch (Ketal) | Symmetric and asymmetric stretching of the dioxolane ring.[1][2] The "fingerprint" of the protection step. Usually appears as a complex cluster of 3-4 bands.[1][2] |
| 940 - 950 | Medium | O-CH₂-CH₂-O Wagging | Characteristic "breathing" mode of the 5-membered dioxolane ring.[1][2] |
| 820 - 840 | Strong | C-H Out-of-Plane (OOP) | Indicative of the substitution pattern on the benzene ring (1,2,4-like substitution).[1][2] |
Detailed Analysis of the "Fingerprint Region" (1000–1200 cm⁻¹)
The ketalization creates a generic "ether-like" signature.[1] Unlike the sharp carbonyl peaks, the C-O-C stretches are complex.
Part 5: Synthesis Pathway & Impurity Tracking[1][2]
Understanding the synthesis aids in identifying spectral impurities.[1][2] The most common route involves protecting 6-bromo-1-indanone followed by lithiation/formylation, or direct protection of the aldehyde-ketone.[1][2]
Figure 2: Synthesis workflow highlighting the critical water removal step. Residual water leads to the "Impurity" pathway, detectable by the reappearance of the 1715 cm⁻¹ band.
Part 6: Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Doublet at 1700/1720 cm⁻¹ | Partial Hydrolysis or Incomplete Reaction.[1][2] | The 1720 peak is the C1 ketone.[1] Reprocess with fresh glycol and pTsOH; ensure Dean-Stark is functioning. |
| Broad hump at 3400 cm⁻¹ | Wet Sample or Ethylene Glycol residue.[1][2] | Dry sample. If peak persists, it may be mono-protected glycol (rare) or residual solvent.[1][2] |
| Missing 2730 cm⁻¹ | Oxidation of Aldehyde.[1][2] | If the Fermi doublet is gone and a broad OH appears ~3000-2500 (carboxylic acid), the aldehyde has oxidized to the acid.[1] |
References
-
NIST Mass Spectrometry Data Center. "Indenone ethylene ketal - IR Spectrum Concepts." National Institute of Standards and Technology (NIST).[2] Available at: [Link]
-
Larkin, P. (2011).[1][2] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[1][2] (Chapter 6: Carbonyl Groups).[1][2]
-
Coates, J. (2000).[1][2] "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[1][2] John Wiley & Sons Ltd.[1][2]
Synthesis of 6-Formyl-indan-1-one 1,2-ethanediol ketal: A Technical Guide
Executive Summary
Target Molecule: 6-Formyl-indan-1-one 1,2-ethanediol ketal (CAS: 954238-34-7).[1][2][3] Primary Application: Advanced intermediate for pharmaceutical pharmacophores, particularly in the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil analogs) and rigidified aromatic scaffolds. Synthetic Strategy: A two-step convergent synthesis starting from 6-bromo-1-indanone. The protocol prioritizes the preservation of the acid-labile ketal functionality during the formylation workup, a common failure point in unoptimized procedures.
Retrosynthetic Analysis & Strategy
The synthesis relies on a "Protect-Functionalize" logic. Direct formylation of indan-1-one is regiochemically challenging and chemically incompatible with the ketone functionality during strong nucleophilic attacks. Therefore, the carbonyl at C1 is masked as a 1,3-dioxolane (ketal) prior to C6 functionalization.
Reaction Scheme (DOT Visualization)
Caption: Figure 1. Two-step synthetic pathway transforming 6-bromo-1-indanone to the target aldehyde via a protected ketal intermediate.
Experimental Protocols
Step 1: Protection of 6-Bromo-1-indanone
Objective: Mask the electrophilic ketone to prevent side reactions during the subsequent lithiation step. Mechanism: Acid-catalyzed nucleophilic addition of ethylene glycol with azeotropic removal of water.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 6-Bromo-1-indanone | 1.0 | Substrate |
| Ethylene Glycol | 5.0 - 10.0 | Protecting Group (Excess drives equilibrium) |
| p-Toluenesulfonic acid (p-TSA) | 0.05 | Catalyst |
| Toluene | Solvent | Azeotropic medium (0.1 M concentration) |
Procedure
-
Setup: Equip a 2-neck round-bottom flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Flush with nitrogen.[4]
-
Charging: Add 6-bromo-1-indanone (1.0 equiv), ethylene glycol (5.0 equiv), and p-TSA monohydrate (0.05 equiv) to the flask. Add toluene to achieve a 0.1 M concentration relative to the indanone.
-
Reflux: Heat the mixture to vigorous reflux (oil bath ~130°C). Water will separate in the Dean-Stark trap.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.5) should disappear, replaced by the less polar ketal (Rf ~0.7). Reaction typically requires 4–12 hours.
-
Workup:
-
Cool to room temperature.[5]
-
Wash the organic layer with saturated NaHCO₃ (2x) to neutralize the acid catalyst.
-
Wash with brine (1x).
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude ketal is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, 5% EtOAc in Hexanes).
Critical Control Point: Ensure the p-TSA is neutralized completely. Residual acid can hydrolyze the ketal during storage or concentration.
Step 2: Formylation via Lithium-Halogen Exchange
Objective: Convert the aryl bromide to an aryl aldehyde. Mechanism: Lithium-halogen exchange generates a nucleophilic aryl lithium species, which attacks the electrophilic formyl source (DMF).
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 6-Bromo-ketal (Intermediate) | 1.0 | Substrate |
| n-Butyllithium (2.5M in Hexanes) | 1.1 - 1.2 | Lithiating Agent |
| N,N-Dimethylformamide (DMF) | 1.5 | Formyl Source |
| THF (Anhydrous) | Solvent | Reaction Medium (0.1 M) |
Procedure
-
Drying: Flame-dry a 3-neck RBF under vacuum and backfill with Argon (repeat 3x). Moisture kills this reaction.
-
Solvation: Dissolve the 6-bromo-ketal (from Step 1) in anhydrous THF. Cool the solution to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-BuLi dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C.
-
Observation: A color change (often yellow or orange) indicates the formation of the aryl lithium species.
-
Aging: Stir at -78°C for 30–60 minutes to ensure complete exchange.
-
-
Quenching: Add anhydrous DMF (1.5 equiv) dropwise.
-
Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to 0°C over 1 hour.
-
Hydrolysis (The "Make or Break" Step):
-
Do NOT use strong acid (HCl). This will deprotect the ketal.
-
Quench by pouring the mixture into a vigorously stirred saturated aqueous Ammonium Chloride (NH₄Cl) solution. This provides a buffered pH (~4.5–5.0) sufficient to hydrolyze the hemiaminoxide intermediate to the aldehyde but mild enough to spare the ketal.
-
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine.
-
Isolation: Dry over Na₂SO₄ and concentrate. Purify via silica gel chromatography (10-20% EtOAc in Hexanes).
Process Validation & Troubleshooting
Analytical Signatures
To validate the synthesis, look for these key NMR signals:
| Moiety | 1H NMR Signal (approx.[4][6] ppm) | Diagnostic Feature |
| Aldehyde (-CHO) | 9.95 - 10.05 (s, 1H) | Distinctive downfield singlet. Confirming C6 functionalization. |
| Ketal (-O-CH₂-CH₂-O-) | 4.00 - 4.20 (m, 4H) | Multiplet. Disappearance of C1 carbonyl signal in 13C NMR (~206 ppm) and appearance of ketal carbon (~110 ppm). |
| Aromatic Region | 7.40 - 8.00 (m, 3H) | Pattern change from 1,2,4-trisubstituted (bromo) to 1,2,4-trisubstituted (formyl). |
Common Failure Modes
-
Ketal Loss:
-
Incomplete Formylation:
References
-
Indanone Synthesis Overview
-
Lithium-Halogen Exchange Protocols
-
Compound Identification (CAS Verification)
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US10723971B2 - Acetals of 1-(3,3-dimethylcyclohex-1-enyl) ethanone, method for the production thereof and use of same in perfumery - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Indanone synthesis [organic-chemistry.org]
- 9. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Strategic Synthesis of 6-Formyl-indan-1-one 1,2-ethanediol Ketal
Executive Summary
The synthesis of 6-Formyl-indan-1-one 1,2-ethanediol ketal represents a critical junction in the preparation of advanced pharmaceutical intermediates, particularly for acetylcholinesterase inhibitors and other neuroactive pharmacophores. The molecule features two distinct functionalities: a protected ketone at the C1 position (as a dioxolane ring) and a reactive aldehyde at the C6 position.
This guide delineates a robust "Protection-First" synthetic strategy. By prioritizing the protection of the C1 ketone, we enable the use of high-energy organometallic reagents required to install the C6 formyl group without chemoselectivity issues. The success of this pathway relies entirely on the purity and selection of three core starting materials: 6-Bromo-1-indanone , Ethylene Glycol , and N,N-Dimethylformamide (DMF) .
Strategic Retrosynthesis & Pathway Logic
The synthesis is best approached via a linear disconnection that preserves the indane core while sequentially manipulating the oxidation states of the substituents.
The "Protection-First" Logic
Direct formylation of 1-indanone is non-regioselective and difficult due to the deactivating nature of the carbonyl group. Furthermore, attempting to ketalize 6-formyl-1-indanone (if available) risks protecting the more reactive aldehyde instead of the ketone.
Therefore, the only self-validating route is:
-
Start with 6-Bromo-1-indanone: The bromine atom serves as a "masked" aldehyde.
-
Protect C1 (Ketalization): Render the ketone inert to nucleophiles.
-
Activate C6 (Lithiation/Formylation): Convert the bromide to an aldehyde using n-BuLi and DMF.
Figure 1: Retrosynthetic disconnection showing the "Protection-First" strategy.
Core Starting Materials: Specifications & Selection
Primary Scaffold: 6-Bromo-1-indanone
-
Role: Provides the indane skeleton and the C6 functional handle.
-
Critical Quality Attribute (CQA) - Isomeric Purity: The commercial supply must be free of the 4-bromo isomer . Separation of 4-bromo and 6-bromo isomers after ketalization is difficult due to similar boiling points and polarities.
-
CQA - Moisture Content: Must be <0.5% w/w. While the first step (ketalization) removes water, excessive initial moisture can degrade the catalyst or prolong the reaction time, leading to thermal decomposition.
Protecting Agent: Ethylene Glycol
-
Role: Protects the C1 ketone as a 1,3-dioxolane.
-
Selection Criteria: Anhydrous grade (<0.05% water) is preferred. While water is removed azeotropically, starting dry reduces the induction period.
-
Stoichiometry: A large excess (5–10 equivalents) is typically used to push the equilibrium toward the ketal product.
Formylating Agent: N,N-Dimethylformamide (DMF)
-
Role: Electrophilic source of the formyl carbon.[1]
-
Selection Criteria: Strictly Anhydrous. This is the most critical parameter in Step 2. Any water present during the addition of n-BuLi will quench the lithiated intermediate immediately, reverting it to the hydro-dehalogenated side product (indan-1-one ketal), which is a difficult-to-remove impurity.
-
Storage: Must be stored over molecular sieves (4Å) under inert gas.
Technical Protocol & Methodology
Phase 1: Chemoselective Ketalization
This step utilizes a classic Dean-Stark apparatus to drive the equilibrium forward by removing water.[2]
Reagents:
-
6-Bromo-1-indanone (1.0 eq)
-
Ethylene Glycol (5.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (0.05 eq)
-
Toluene (Solvent, 10-15 volumes)
Workflow:
-
Charge 6-bromo-1-indanone, ethylene glycol, p-TSA, and toluene into a reactor equipped with a Dean-Stark trap and reflux condenser.
-
Heat to reflux (approx. 110°C). Monitor water collection in the trap.
-
Continue reflux until TLC or HPLC indicates <1% remaining starting material (typically 4–6 hours).
-
Cooling & Wash: Cool to room temperature. Wash the organic phase with saturated NaHCO₃ (to neutralize p-TSA) and then brine.
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Validation: The product (6-bromo-ketal) should be a solid or viscous oil. ¹H NMR should show the disappearance of the ketone carbonyl signal (~205 ppm) and appearance of the ketal multiplet (~4.0 ppm).
Phase 2: Cryogenic Formylation (Lithium-Halogen Exchange)
This step converts the C6-bromide to the C6-aldehyde. The C1-ketal remains stable to the strong base.
Reagents:
-
6-Bromo-1-indanone ethylene ketal (1.0 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq, 1.6M in hexanes)
-
DMF (1.5 eq, Anhydrous)
-
THF (Anhydrous, 10 volumes)
Workflow:
-
Inert Setup: Purge reactor with dry Nitrogen or Argon. Charge the Bromo-Ketal and anhydrous THF.
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-BuLi dropwise, maintaining internal temperature below -70°C. Stir for 30–60 minutes.
-
Mechanistic Note: This generates the aryl lithium species. The ketal oxygen atoms can coordinate lithium, potentially stabilizing the intermediate.
-
-
Formylation: Add anhydrous DMF dropwise at -78°C.
-
Warming: Allow the mixture to warm slowly to 0°C over 1–2 hours.
-
Hydrolysis (Critical): Quench with saturated aqueous NH₄Cl .
-
Caution: Do not use strong acid (HCl/H₂SO₄) for the quench. Strong acid will hydrolyze the C1-ketal back to the ketone. NH₄Cl provides a pH of ~4-5, sufficient to hydrolyze the hemiaminolate intermediate to the aldehyde without deprotecting the ketal.
-
-
Extraction: Extract with Ethyl Acetate. Wash with water (5x) to remove residual DMF.[3][4]
Data Summary Table
| Parameter | Phase 1: Ketalization | Phase 2: Formylation |
| Limiting Reagent | 6-Bromo-1-indanone | 6-Bromo-ketal intermediate |
| Key Solvent | Toluene (Azeotrope former) | THF (Coordination solvent) |
| Temperature | Reflux (110°C) | -78°C to 0°C |
| Critical Hazard | Thermal burns, Flammability | Pyrophoric reagent (n-BuLi) |
| Key Byproduct | Water (removed physically) | n-Butyl bromide, Dimethylamine |
| Workup pH | Basic (NaHCO₃ wash) | Mildly Acidic (NH₄Cl quench) |
Visual Workflow
Figure 2: Process flow diagram illustrating the sequential protection and activation steps.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[5] (Standard reference for ketal formation and stability). Link
-
Smith, M. B., & March, J. (2007).[6] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanisms of acetalization and organolithium reactions). Link
-
BenchChem. (2025).[1] The Synthesis of 1-Indanones via Intramolecular Cyclization: A Technical Guide. (Background on indanone core synthesis). Link
-
Ruan, J., Iggo, J. A., & Xiao, J. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Organic Letters, 13(2), 268–271. (Alternative routes to indanone ketals). Link
-
GuideChem. (2023). 4-FORMYL-INDAN-1-ONE 1,2-ETHANEDIOL KETAL Properties and Safety. (Confirmation of ketal-aldehyde stability). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Workup [chem.rochester.edu]
- 5. Benzylidene Acetals [organic-chemistry.org]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
The Indanone Scaffold: A Pharmacophore of Biological Versatility
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The indanone scaffold (2,3-dihydro-1H-inden-1-one) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its rigid bicyclic system offers a distinct advantage over open-chain analogs (such as chalcones) by locking pharmacophores into specific conformations, thereby reducing the entropic penalty of binding. This guide analyzes the biological significance of the indanone core, focusing on its critical role in neurodegenerative therapeutics (e.g., Donepezil) and emerging oncology applications (tubulin inhibitors), while providing validated protocols for synthesis and biological evaluation.
Chemical Architecture & SAR Logic
The indanone core consists of a benzene ring fused to a five-membered cyclopentanone ring. This structure serves as a rigid template that can be functionalized at multiple positions to modulate biological activity.[1]
Structural Advantages
-
Conformational Restriction: Unlike flexible chalcones, the indanone core fixes the relative orientation of the carbonyl group and the aromatic ring, often enhancing affinity for binding pockets like the colchicine site on tubulin.
-
Lipophilicity: The scaffold possesses favorable logP characteristics, facilitating Blood-Brain Barrier (BBB) penetration—a prerequisite for CNS drugs.
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the primary modification sites on the 1-indanone scaffold and their associated therapeutic effects.
Figure 1: SAR Logic of the Indanone Scaffold. The C2 position is the primary vector for diversity, determining the therapeutic class.
Therapeutic Domain: Neuroscience (Alzheimer's Disease)
The most commercially successful application of the indanone scaffold is Donepezil (Aricept) , a potent acetylcholinesterase (AChE) inhibitor.
Mechanism of Action: Dual Binding
Donepezil utilizes the indanone scaffold to bridge the active site gorge of AChE, interacting with two distinct sites simultaneously:
-
Peripheral Anionic Site (PAS): The indanone ring (specifically the 5,6-dimethoxy moiety) engages in
- stacking interactions with Trp279 (electric eel) or Trp286 (human) at the entrance of the gorge. -
Catalytic Anionic Site (CAS): The N-benzylpiperidine moiety penetrates deep into the gorge to interact with Trp84 (electric eel) or Trp86 (human).
This dual-site binding is critical because it not only inhibits acetylcholine hydrolysis but also prevents the AChE-induced aggregation of amyloid-
Figure 2: Dual Binding Mechanism of Donepezil within the AChE Gorge.
Therapeutic Domain: Oncology
Indanone derivatives, particularly 2-benzylidene-1-indanones , act as rigid analogs of chalcones (open-chain flavonoids). These compounds function primarily as Microtubule Destabilizing Agents (MDAs) .
-
Target: They bind to the colchicine-binding site of tubulin.
-
Effect: This binding inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
-
Secondary Mechanisms: Recent studies indicate these derivatives can also trigger Reactive Oxygen Species (ROS) generation and modulate the NF-
B pathway, further sensitizing cancer cells to apoptosis [2].
Quantitative Data Summary:
| Compound Class | Target | IC50 Range | Mechanism |
|---|---|---|---|
| Donepezil | AChE | 14 - 30 nM | Dual CAS/PAS Inhibition |
| 2-Benzylidene Indanones | Tubulin | 0.6 - 2.0
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize standard, validated methodologies.
Protocol A: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation
This method is preferred for its atom economy and ability to generate substituted indanones from 3-arylpropionic acids.
Reagents: 3-arylpropionic acid, Thionyl chloride (
Workflow:
-
Acid Chloride Formation: Dissolve 3-arylpropionic acid (10 mmol) in dry DCM (20 mL). Add
(12 mmol) dropwise at 0°C. Reflux for 2 hours. Evaporate solvent to obtain crude acid chloride. -
Cyclization: Redissolve crude acid chloride in dry DCM (30 mL). Cool to 0°C.
-
Catalyst Addition: Add anhydrous
(12 mmol) portion-wise. The mixture will darken. -
Reaction: Stir at room temperature for 4-6 hours (monitor via TLC).
-
Quenching: Pour reaction mixture over crushed ice/HCl.
-
Extraction: Extract with DCM (3x), wash with brine, dry over
, and concentrate. -
Purification: Silica gel column chromatography (Hexane:EtOAc).
Figure 3: Synthetic Workflow for the Construction of the Indanone Core.
Protocol B: Ellman’s Assay for AChE Inhibition
This colorimetric assay quantifies the inhibitory potency of indanone derivatives [3].
Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to thiocholine.[2] Thiocholine reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to form the yellow anion 5-thio-2-nitrobenzoate, measurable at 412 nm.
Step-by-Step Methodology:
-
Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 8.0).
-
Enzyme Soln: Dissolve AChE (Electric eel or Human recombinant) in buffer to 5 U/mL.
-
Substrate Soln: Prepare 0.075 M Acetylthiocholine iodide (ATCh).
-
Reagent Soln: Prepare 0.01 M DTNB in buffer containing 0.1 M
. -
Assay Setup (96-well plate):
-
Add 150
L Buffer. -
Add 20
L Test Compound (Indanone derivative in DMSO). -
Add 20
L Enzyme Solution. -
Incubate at 25°C for 10 minutes.
-
-
Initiation: Add 10
L DTNB + 10 L ATCh. -
Measurement: Monitor Absorbance at 412 nm every 30s for 5 minutes.
-
Calculation: Determine % Inhibition
. Calculate IC50 using non-linear regression.
Future Outlook
The indanone scaffold is evolving toward Multi-Target-Directed Ligands (MTDLs) . Current research focuses on hybridizing the indanone core with other pharmacophores (e.g., carbamates, triazoles) to simultaneously target AChE, Butyrylcholinesterase (BuChE), and Monoamine Oxidase B (MAO-B). This "one molecule, multiple targets" approach is vital for complex multifactorial diseases like Alzheimer's.
References
-
Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. Source: European Journal of Medicinal Chemistry / PubMed (2014) URL:[Link]
-
Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines. Source: Frontiers in Pharmacology (2022) URL:[Link]
-
Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Source: Molecules (MDPI) URL:[Link]
-
Synthesis of 1-indanones with a broad range of biological activity. Source: Beilstein Journal of Organic Chemistry (2017) URL:[Link]
-
Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. Source: Journal of Chemical Information and Modeling (2020) URL:[Link]
Sources
The Synthetic & Pharmacophoric Role of the Formyl Group in Indanone Derivatives
Executive Summary
The indanone scaffold (2,3-dihydro-1H-inden-1-one) represents a privileged structure in medicinal chemistry, serving as the core architecture for therapeutics ranging from acetylcholinesterase (AChE) inhibitors like Donepezil to novel tubulin polymerization inhibitors. Within this scaffold, the formyl group (-CHO) acts not merely as a substituent, but as a critical synthetic linchpin and electronic modulator .
This technical guide dissects the dual role of the formyl group:
-
The Synthetic Pivot: As a reactive handle at the C2 position (often existing as a hydroxymethylene tautomer) or the aromatic C5/C6 positions, enabling the rapid construction of fused heterocycles and chalcone libraries.
-
The Pharmacophoric Precursor: Facilitating the assembly of "dual-binding" ligands essential for high-affinity interactions in neurodegenerative and oncological targets.
Part 1: The Synthetic Pivot – Chemistry of Formyl-Indanones
The reactivity of the formyl group depends entirely on its position on the indanone bicyclic core. Researchers must distinguish between aliphatic formylation (at the
The C2-Formyl Tautomerism (The "Hydroxymethylene" Trap)
A common pitfall in indanone chemistry is assuming 2-formyl-1-indanone behaves like a standard aldehyde. It does not. Due to the acidity of the
-
Implication for Synthesis: Nucleophilic attacks occur at the exocyclic carbon, making this species a "masked" 1,3-dicarbonyl equivalent. It is the primary gateway to fusing pyrazole, isoxazole, and pyrimidine rings onto the indanone core.
Aromatic Formylation (C5/C6 Extension)
Formylation on the benzene ring (typically C5 or C6) preserves the aldehyde character. This is achieved via the Vilsmeier-Haack reaction or Rieche formylation . This handle is essential for "linear extension"—growing the molecule to reach distal binding pockets (e.g., the Peripheral Anionic Site of AChE).
Divergent Synthetic Pathways (Visualization)
Figure 1: Divergent synthetic utility of the formyl group based on regiospecific installation.
Part 2: Pharmacological Applications & Case Studies[1][2]
Neurodegeneration: AChE Inhibitors (The "Dual Binding" Strategy)
In Alzheimer’s disease, high-affinity inhibitors must span the narrow gorge of the Acetylcholinesterase (AChE) enzyme, connecting the Catalytic Active Site (CAS) with the Peripheral Anionic Site (PAS) .
-
Role of the Formyl Group: It serves as the linker attachment point.
-
Mechanism: A C5- or C6-formyl indanone is reacted with a benzylamine derivative via reductive amination. The resulting bridge allows the indanone moiety to bind the PAS (via
- stacking with Trp279) while the amine extends down to the CAS (interacting with Trp84). -
Evidence: Studies on Donepezil analogs show that extending the linker length (facilitated by the formyl precursor) directly correlates with increased potency and selectivity over Butyrylcholinesterase (BuChE) [1].
-
Oncology: Tubulin Polymerization Inhibitors
Indanone-based chalcones (synthesized from formyl-indanones) function as Colchicine Binding Site Inhibitors (CBSIs) .
-
Structural Logic: The formyl group is converted into an
-unsaturated ketone (enone). This rigid spacer locks the two aromatic rings in a configuration that mimics the twisted biaryl system of Combretastatin A-4. -
Causality: The electrophilic nature of the enone (derived from the formyl) allows for a potential Michael addition with the sulfhydryl group of cysteine residues in tubulin, leading to irreversible inhibition of microtubule assembly [2].
Part 3: Experimental Protocols
Protocol A: Synthesis of 2-(Hydroxymethylene)-1-indanone
Target: Creating the C2-reactive scaffold for heterocyclic fusion.
Reagents: 1-Indanone (1.0 eq), Ethyl Formate (1.5 eq), Sodium Hydride (60% dispersion, 1.2 eq), Dry Benzene or Toluene.
Methodology:
-
Preparation: In a flame-dried 3-neck flask under Argon, wash NaH with dry hexane to remove mineral oil. Suspend in dry benzene.
-
Initiation: Add ethyl formate dropwise at 0°C.
-
Addition: Add a solution of 1-indanone in benzene dropwise over 30 minutes. Note: Hydrogen gas evolution will be vigorous. Ensure proper venting.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. The mixture will solidify as the sodium salt precipitates.
-
Quench: Pour the reaction mixture into ice-water.
-
Isolation: Acidify with 10% HCl to pH 4. The enol form will precipitate as a solid. Extract with ethyl acetate if necessary.
-
Purification: Recrystallize from ethanol.
Validation:
-
TLC: 30% EtOAc/Hexane. Product stains dark violet with FeCl3 (confirming enol character).
-
NMR: Look for the exchangeable enolic proton (
10–12 ppm) and the vinyl proton ( 7.5–8.0 ppm).
Protocol B: Vilsmeier-Haack Formylation (C6-Formyl-1-indanone)
Target: Creating the aromatic handle for linker extension.
Reagents: 1-Indanone (1.0 eq), Phosphorus Oxychloride (
Methodology:
-
Vilsmeier Reagent: In a separate flask, add
dropwise to DMF at 0°C. Stir for 30 mins to form the chloroiminium salt (white/yellow solid may form). -
Addition: Add the indanone (dissolved in minimal DMF) to the Vilsmeier reagent at 0°C.
-
Heating: Heat the mixture to 70–80°C for 4–8 hours. Critical Step: Do not overheat, as polymerization of the indanone can occur.
-
Hydrolysis: Cool to RT and pour onto crushed ice containing Sodium Acetate (to buffer the pH). Stir for 1 hour to hydrolyze the intermediate iminium species to the aldehyde.
-
Workup: Extract with DCM, wash with saturated
and brine.
Validation:
-
IR Spectroscopy: Appearance of a distinct aldehyde C=O stretch at ~1690 cm⁻¹, separate from the ketone C=O at ~1710 cm⁻¹.
Part 4: Comparative Data Summary
| Derivative Class | Formyl Position | Reaction Type | Target Biological Activity | Key Reference |
| Fused Pyrazoles | C2 (Hydroxymethylene) | Cyclocondensation (Hydrazine) | Anti-inflammatory / Antimicrobial | [3] |
| Benzylidene-Indanones | C2 (via Aldol) | Knoevenagel Condensation | Tubulin Inhibition (Colchicine Site) | [2] |
| Donepezil Analogs | C5/C6 (Aromatic) | Reductive Amination | AChE Inhibition (Alzheimer's) | [1] |
| Indanone-Hydrazones | C5/C6 (Aromatic) | Schiff Base Formation | MAO-B Inhibition | [4] |
Part 5: References
-
Design, Synthesis, and Evaluation of Indanone Derivatives as Acetylcholinesterase Inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer. RSC Medicinal Chemistry.[1]
-
Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. Research Journal of Pharmacy and Technology.
-
Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega.
Sources
Strategic Deployment of Ketal Protecting Groups in Organic Synthesis
To: Research Scientists & Process Chemists From: Senior Application Scientist, Synthetic Methodology Group Subject: Technical Guide on Ketal Protection: Thermodynamics, Kinetics, and Protocols
Introduction: The Thermodynamic Imperative
In multi-step organic synthesis, the carbonyl group (ketone) is often the "electrophilic pivot" of a molecule. However, its high reactivity toward nucleophiles (Grignard reagents, hydrides, ylides) necessitates temporary masking. The ketal (or acetal, per IUPAC nomenclature) serves as this shield.
Unlike simple ether formation, ketalization is a reversible equilibrium governed strictly by Le Chatelier’s principle . The transformation of a ketone and a diol into a cyclic ketal and water is entropically driven by the "chelate effect" compared to acyclic ketals, yet it remains thermodynamically neutral regarding particle count (2 reactants
The Core Challenge: To drive this reaction to completion, one must not merely add reagents; one must engineer the reaction environment to continuously remove water (the byproduct) or destabilize the starting material.
Mechanistic Underpinnings
Understanding the mechanism is critical for troubleshooting failed protections. The reaction is acid-catalyzed; base catalysis is ineffective because the alkoxide is a poor leaving group.
The Reaction Pathway
The process involves the formation of a hemiketal intermediate, followed by the rate-determining formation of an oxocarbenium ion .
Figure 1: Acid-catalyzed pathway for cyclic ketal formation. Note that every step is reversible. Driving the reaction forward requires the removal of water at the 'Water Loss' stage.
Strategic Selection of Protecting Agents[2]
Not all ketals are created equal.[1] The choice of diol dictates the stability of the protecting group and the ease of its removal.
| Reagent | Product Structure | Stability Profile | Removal Difficulty | Strategic Use Case |
| Ethylene Glycol | 1,3-Dioxolane (5-membered) | Moderate | Easy (Aq. Acid) | Standard protection; minimal steric bulk added. |
| 1,3-Propanediol | 1,3-Dioxane (6-membered) | High | Moderate | Use when substrate must survive harsher acidic conditions elsewhere. |
| Methanol | Dimethyl Ketal (Acyclic) | Low | Very Easy | Rarely used for ketones due to unfavorable entropy; useful for transient protection. |
| 2,2-Dimethyl-1,3-propanediol | 5,5-Dimethyl-1,3-dioxane | Very High | Difficult | "Neopentyl" glycol ketals are extremely robust; used when high stability is required. |
Expert Insight: While 1,3-dioxanes (6-membered) are thermodynamically more stable than 1,3-dioxolanes (5-membered) due to reduced ring strain, 1,3-dioxolanes form faster kinetically. For most drug development applications, ethylene glycol is the default choice unless specific stability issues arise.
Experimental Protocols
Protocol A: Azeotropic Dehydration (The Dean-Stark Method)
Best for: Large scale, robust substrates, and standard ketones.
Reagents:
-
Ethylene Glycol (1.5 - 2.0 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 equivalents)
-
Solvent: Toluene or Benzene (Benzene is toxic; Toluene is preferred but requires a higher boiling point).
Workflow:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Solvation: Dissolve ketone and ethylene glycol in Toluene (0.5 M concentration).
-
Catalysis: Add p-TsOH.
-
Reflux: Heat to vigorous reflux. As the toluene boils, it carries water vapor into the trap. Water is denser than toluene and will pool at the bottom of the trap.
-
Monitoring: Continue reflux until water evolution ceases (theoretical volume calculated) or TLC indicates consumption of starting material (typically 2-6 hours).
-
Workup: Cool to RT. Wash with saturated aqueous NaHCO₃ (to neutralize acid and prevent hydrolysis during workup). Dry organic layer over MgSO₄, filter, and concentrate.[2]
Why this works: The Dean-Stark apparatus physically removes water from the reaction matrix, preventing the reverse reaction (hydrolysis) and driving the equilibrium to the right.
Protocol B: Transketalization (Noyori Conditions)
Best for: Acid-sensitive substrates or high-boiling ketones where reflux is undesirable.
Reagents:
-
1,2-Bis(trimethylsiloxy)ethane (BTSE)
-
Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (Catalytic amount)
-
Solvent: Dichloromethane (DCM) at -78°C to 0°C.
Mechanism: This method avoids water entirely. The silyl ethers act as "masked" alcohols. It proceeds under extremely mild conditions, preserving other sensitive functional groups (e.g., esters, lactones).[4]
Deprotection Strategies
Restoring the carbonyl is generally achieved via acid-catalyzed hydrolysis.
Standard Hydrolysis
-
Conditions: 1M HCl or AcOH in THF/Water (1:1).
-
Procedure: Stir at RT. The large excess of water drives the equilibrium back toward the ketone (Reverse of Figure 1).
Transketalization (The "Acetone Exchange")
-
Conditions: p-TsOH (cat.) in Acetone.
-
Logic: Acetone is used as the solvent. The ethylene glycol moiety transfers from your substrate to the acetone (forming volatile acetone ketal), releasing your substrate. This is often gentler than aqueous acid.
Decision Matrix for Workflow
Figure 2: Strategic decision tree for selecting the appropriate protection methodology.
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M.[7] (Wiley, 5th Edition).[8] The definitive source for stability data and reagent compatibility.
-
Preparation of Cyclohexanone Ethylene Ketal . Organic Syntheses, Coll.[5][7] Vol. 3, p.501 (1955). A classic, validated protocol for azeotropic distillation.
-
1,3-Dioxanes, 1,3-Dioxolanes . Organic Chemistry Portal. Comprehensive database of stability and reactivity for cyclic acetals.
-
Acetal Formation and Hydrolysis Mechanism . Master Organic Chemistry. Detailed mechanistic breakdown of the oxocarbenium intermediate.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. dokumen.pub [dokumen.pub]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- 7. download.e-bookshelf.de [download.e-bookshelf.de]
- 8. content.e-bookshelf.de [content.e-bookshelf.de]
An In-depth Technical Guide to the Physical and Chemical Stability of 6-Formyl-indan-1-one 1,2-ethanediol ketal
Abstract
This technical guide provides a comprehensive analysis of the physical and chemical stability of 6-Formyl-indan-1-one 1,2-ethanediol ketal, a key intermediate in the synthesis of various pharmacologically active molecules. Understanding the stability profile of this compound is critical for optimizing storage conditions, ensuring manufacturing process integrity, and meeting regulatory requirements for drug development. This document details the intrinsic stability of the molecule based on its functional groups, outlines protocols for forced degradation studies under various stress conditions (hydrolytic, oxidative, and photolytic), and presents robust analytical methodologies for detecting and quantifying degradation products. The insights provided herein are intended to guide researchers, scientists, and drug development professionals in handling this molecule effectively and developing stable pharmaceutical formulations.
Introduction to 6-Formyl-indan-1-one 1,2-ethanediol ketal
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties[1]. 6-Formyl-indan-1-one 1,2-ethanediol ketal serves as a crucial synthetic intermediate, where the reactive aldehyde group is protected as a cyclic ketal. This protection strategy allows for selective modification of other parts of the indanone core.
The stability of such an intermediate is paramount. Chemical degradation can lead to the formation of impurities, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a thorough investigation of its stability under stressed conditions is a regulatory and scientific necessity. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential to identify likely degradation products and establish the stability-indicating nature of analytical methods[2]. This guide synthesizes theoretical chemical principles with practical, field-proven experimental protocols to provide a complete stability assessment.
Physicochemical Profile
A foundational understanding of the molecule's basic properties is the first step in any stability investigation.
Chemical Structure
The structure consists of an indanone core, with a ketone at position 1, and a protected formyl (aldehyde) group at position 6. The protection is achieved via a 1,2-ethanediol (ethylene glycol) to form a cyclic ketal, also known as a 1,3-dioxolane ring.
Caption: Chemical structure of the title compound.
Physical and Chemical Properties
The following table summarizes the key computed and reported properties for the molecule.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₃ | [3] |
| Molecular Weight | 204.224 g/mol | [3] |
| Topological Polar Surface Area | 35.5 Ų | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Appearance | (Predicted) White to off-white solid | General knowledge |
| Solubility | (Predicted) Soluble in organic solvents like methanol, acetonitrile, THF | General knowledge |
Chemical Stability and Degradation Pathways
The chemical stability of the title compound is primarily dictated by the lability of the ketal functional group. Cyclic ketals are generally stable to bases and nucleophiles but are susceptible to hydrolysis under acidic conditions[4].
Theoretical Stability Assessment
-
Acidic Conditions: The ketal group is expected to be the primary site of degradation. Acid-catalyzed hydrolysis will readily cleave the ketal, regenerating the formyl group and releasing 1,2-ethanediol. This is the most probable degradation pathway under physiological or acidic processing conditions[5][6].
-
Basic Conditions: The molecule is expected to exhibit high stability. The ketal linkage is resistant to base-catalyzed hydrolysis. The indanone ring also possesses reasonable stability under mild basic conditions.
-
Oxidative Conditions: While the ketal is relatively stable, the benzylic position of the indanone ring could be susceptible to oxidation under harsh conditions, although this is a less likely pathway compared to hydrolysis.
-
Photolytic Conditions: The aromatic ring system introduces the potential for photolytic degradation upon exposure to UV light. The exact pathway is difficult to predict without experimental data but could involve radical mechanisms.
Predicted Primary Degradation Pathway: Acid Hydrolysis
The mechanism for acid-catalyzed hydrolysis is a well-established reaction pathway for acetals and ketals.
Caption: Predicted acid-catalyzed hydrolysis pathway.
Forced Degradation Studies: Protocols and Rationale
Forced degradation studies are performed to intentionally degrade the sample, providing insight into potential degradation products and demonstrating the specificity of stability-indicating analytical methods[2]. The goal is to achieve 5-20% degradation of the active substance[2].
General Sample Preparation
-
Prepare a stock solution of 6-Formyl-indan-1-one 1,2-ethanediol ketal at a concentration of 1.0 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Use this stock solution for all stress conditions.
-
A control sample (unstressed) should be prepared by diluting the stock solution with the same solvent to the final concentration and storing it at 2-8°C.
Acid Hydrolysis Protocol
-
Rationale: To evaluate stability in acidic environments, which is the most likely degradation condition for a ketal.
-
Procedure:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the sample to room temperature.
-
Neutralize the solution by adding 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Dilute to a final volume of 10 mL with the mobile phase of the analytical method.
-
Analyze immediately using the HPLC method described in Section 5.0.
-
Base Hydrolysis Protocol
-
Rationale: To confirm the predicted stability of the ketal under basic conditions.
-
Procedure:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the sample to room temperature.
-
Neutralize the solution by adding 1 mL of 0.1 M hydrochloric acid (HCl).
-
Dilute to a final volume of 10 mL with the mobile phase.
-
Analyze using HPLC.
-
Oxidative Degradation Protocol
-
Rationale: To assess the molecule's susceptibility to oxidation.
-
Procedure:
-
To 1 mL of the stock solution, add 1 mL of 3% (v/v) hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
Analyze using HPLC.
-
Photolytic Degradation Protocol
-
Rationale: To determine if the compound is light-sensitive, as mandated by ICH Q1B guidelines[7].
-
Procedure:
-
Expose a thin layer of the solid compound, as well as 1 mL of the stock solution in a quartz cuvette, to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A parallel set of samples (solid and solution) should be wrapped in aluminum foil to serve as dark controls.
-
After exposure, dissolve the solid sample and dilute both the solid and solution samples to a final volume of 10 mL with the mobile phase.
-
Analyze all samples (exposed and dark controls) by HPLC.
-
Analytical Methodologies for Stability Assessment
A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose[8].
Stability-Indicating HPLC-UV Method
-
Rationale: This method is designed to have sufficient resolution to separate the parent peak from peaks of all potential degradation products, thus ensuring that the quantification of the parent compound is accurate and free from interference.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions (Typical Starting Point):
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-19 min: 80% to 30% B; 19-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Workflow for Stability Analysis
The following diagram illustrates the logical flow from sample preparation to final data analysis.
Caption: Workflow for forced degradation and stability analysis.
Data Interpretation and Reporting
Quantitative Analysis
The percentage of degradation can be calculated using the peak areas from the HPLC chromatograms:
-
% Degradation = [ (Area of Parent Drug in Control - Area of Parent Drug in Stressed Sample) / Area of Parent Drug in Control ] x 100
Summary of Expected Stability Data
The following table presents a hypothetical summary of results from the forced degradation studies, which should be populated with experimental data.
| Stress Condition | Observation | % Degradation (Parent Drug) | Major Degradant Peak (Retention Time) |
| Control (Unstressed) | No significant change | < 0.5% | N/A |
| Acid Hydrolysis (0.1 M HCl) | Significant degradation | ~15-20% | Expected at a different RT than parent |
| Base Hydrolysis (0.1 M NaOH) | No significant degradation | < 1.0% | N/A |
| Oxidative (3% H₂O₂) | Minor degradation | ~2-5% | May observe minor peaks |
| Photolytic (ICH Q1B) | Minor degradation | ~1-3% | May observe minor peaks |
Recommendations for Storage and Handling
Based on the predicted stability profile:
-
Storage: The compound should be stored in well-closed containers, protected from light, at controlled room temperature or under refrigeration (2-8°C) to minimize any potential long-term degradation.
-
Handling: Avoid contact with acidic substances, as this will rapidly degrade the material. Processing steps should be conducted under neutral or slightly basic pH conditions. Use amber glassware or opaque containers to protect from light during handling and processing.
Conclusion
6-Formyl-indan-1-one 1,2-ethanediol ketal is a robust molecule under basic, oxidative, and photolytic stress conditions. Its primary liability is its susceptibility to acid-catalyzed hydrolysis, which readily cleaves the ketal protecting group to yield 6-Formyl-indan-1-one. This stability profile is critical information for chemists and formulation scientists, guiding the development of synthetic routes, purification processes, and final drug product formulations. The analytical methods and forced degradation protocols outlined in this guide provide a solid framework for the comprehensive stability assessment required for regulatory submission and successful drug development.
References
- Cornish, L. (2025). Analytical Techniques In Stability Testing.
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- Archibald, S. J., et al. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. ACS Omega.
- Singh, S., et al. (n.d.).
- Kiełbasiński, P., et al. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- Vallejo, M. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Guidechem. (n.d.). 4-FORMYL-INDAN-1-ONE 1,2-ETHANEDIOL KETAL 954238-31-4 wiki.
- Fife, T. H., & Natarajan, R. (1986). The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Journal of the American Chemical Society.
- Sharma, G., et al. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC - NIH.
Sources
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sepscience.com [sepscience.com]
Technical Guide: Solubility Profile and Handling of 6-Formyl-indan-1-one 1,2-ethanediol ketal
Part 1: Executive Summary & Physicochemical Context[1][2][3][4]
6-Formyl-indan-1-one 1,2-ethanediol ketal (CAS: 954238-34-7) is a critical bicyclic intermediate often employed in the synthesis of indane-based therapeutics.[1][2][3][4] Structurally, it consists of a lipophilic indane core where the C1-ketone is protected as a 1,3-dioxolane (ethylene ketal) and the C6-position bears a reactive formyl (aldehyde) group.[1][2][3][4]
Understanding the solubility landscape of this compound is governed by two competing structural motifs:
-
The Lipophilic Core: The aromatic ring and the ethylene bridge of the indane system drive solubility in non-polar and chlorinated organic solvents.[1][2][3][4]
-
The Polar Functionalities: The dioxolane oxygens and the formyl group provide dipole moments that allow for moderate solubility in polar aprotic solvents and alcohols, but are insufficient to confer water solubility.[1][2][3][4]
Key Solvation Takeaway: This compound exhibits a "Lipophilic-Intermediate" profile.[1][2][3][4] It is highly soluble in halogenated solvents and ethers, moderately soluble in alcohols, and practically insoluble in water.[1][2][3][4]
Part 2: Solubility Landscape
The following data categorizes solvent compatibility based on the compound's calculated partition coefficient (LogP ~1.7–2.[1][2][3][4][5]0) and standard process chemistry isolation protocols for aryl acetals.
Quantitative Solubility Estimates (Predicted)
| Solvent Class | Specific Solvent | Solubility Rating | Suitability |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Excellent for extraction and transport.[2][3] |
| Chlorinated | Chloroform | High (>100 mg/mL) | NMR analysis and chromatography.[2][3][4] |
| Ethers | Tetrahydrofuran (THF) | High (>80 mg/mL) | Preferred for Grignard/Lithiation reactions.[2][3][4] |
| Ethers | 2-MeTHF | High (>80 mg/mL) | Green alternative to DCM/THF.[2][3][4] |
| Esters | Ethyl Acetate (EtOAc) | Moderate-High | Standard extraction solvent.[2][3][4] |
| Aromatics | Toluene | Moderate (~50 mg/mL) | Used in synthesis (Dean-Stark ketalization).[2][3][4] |
| Alcohols | Methanol / Ethanol | Moderate (Warm) | Good for recrystallization (cooling).[2][3][4] |
| Alkanes | Hexanes / Heptane | Low (<5 mg/mL) | Anti-solvent for precipitation.[2][3][4] |
| Aqueous | Water (pH 7) | Insoluble | Immiscible; forms biphasic systems.[2][3][4] |
Critical Stability Warning: The pH Factor
While solubility dictates where the compound dissolves, pH dictates if it survives.[1][2][3][4]
-
Neutral/Basic Conditions: The 1,3-dioxolane ring is stable.[1][2][3][4]
-
Acidic Conditions: The ketal is acid-labile .[1][2][3][4] Dissolving this compound in wet acidic solvents (e.g., Acetic Acid, aqueous HCl/MeOH) will trigger deprotection, reverting the compound to the parent 6-formyl-indan-1-one .[1][2][3][4]
Part 3: Experimental Protocols
Protocol: Determination of Saturation Solubility
Use this protocol to validate specific concentrations for process scale-up.[1][2][3][4]
Objective: Determine the maximum solubility (
Materials:
Workflow:
-
Supersaturation: Add 100 mg of compound to a 2 mL HPLC vial.
-
Solvation: Add 1.0 mL of target solvent.
-
Equilibration: Vortex for 2 minutes, then sonicate for 10 minutes at 25°C.
-
Agitation: Shake the suspension at 25°C for 24 hours (orbital shaker).
-
Filtration: Draw 0.5 mL of the supernatant and filter through a 0.45 µm PTFE filter to remove undissolved solids.
-
Quantification: Dilute the filtrate 100x with Acetonitrile and analyze via HPLC (UV detection at 254 nm) against a standard curve.
Protocol: Recrystallization (Purification)
Leveraging the solubility differential between EtOAc and Heptane.[1][2][3][4]
-
Dissolution: Dissolve crude 6-Formyl-indan-1-one 1,2-ethanediol ketal in minimal boiling Ethyl Acetate (approx. 3-5 mL per gram).
-
Clarification: If particulates are present, filter hot through a sintered glass funnel.[1][2][3][4]
-
Nucleation: Remove from heat. Slowly add warm Heptane (anti-solvent) dropwise until a faint turbidity persists.[1][2][3][4]
-
Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0-4°C for 2 hours.
-
Isolation: Filter the off-white crystals and wash with cold 1:4 EtOAc:Heptane.
Part 4: Visualization of Solubility & Stability Logic
The following diagram illustrates the decision logic for solvent selection based on the intended application (Reaction vs. Purification) and the stability risks.
Figure 1: Solvent selection decision tree highlighting reaction compatibility and stability risks.
Part 5: Applications in Synthesis
Grignard/Organolithium Additions
Because the C1-ketone is protected as a ketal, the C6-aldehyde is the only electrophilic site.[1][2][3][4]
-
Recommended Solvent: Anhydrous THF or Diethyl Ether.[1][2][3][4]
-
Rationale: The compound has high solubility in ethers, and these solvents stabilize the organometallic reagents.[1][2][3][4]
-
Avoid: Alcohols (react with Grignard) or wet solvents (hydrolyze the ketal).[1][2][3][4]
Reductive Amination
Reacting the C6-aldehyde with an amine.[1][2][3][4]
-
Recommended Solvent: 1,2-Dichloroethane (DCE) or Methanol (if using NaBH3CN).[1][2][3][4]
-
Note: If using Methanol, ensure the pH does not drop below 4-5 to preserve the ketal.[1][2][3][4]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 83-33-0 (1-Indanone analogues). Retrieved from [Link][1][2][3][4]
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis.[1][2][3][4] (3rd ed.).[1][2][3][4] Wiley-Interscience.[1][2][3][4] (Reference for 1,3-dioxolane stability and hydrolysis conditions).
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry.[1][2][3][4] Wiley-VCH.[1][2][3][4][8] (Reference for general solubility principles of acetals in organic media).
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Spiro(1,3-dioxolane-2,3'-(3H)indol)-2'(1'H)-one | C10H9NO3 | CID 281156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one | C11H11NO3 | CID 653687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.sdiarticle3.com [file.sdiarticle3.com]
- 6. guidechem.com [guidechem.com]
- 7. chemwhat.com [chemwhat.com]
- 8. Spiro[1,3-dioxolane-2,1'-[1H]indene], 2',3'-dihydro- | C11H12O2 | CID 600602 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Applications of Functionalized Indanones: From Multi-Target Therapeutics to Organic Electronics
Topic: Potential Applications of Functionalized Indanones in Research Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indanone (2,3-dihydro-1H-inden-1-one) scaffold represents a "privileged structure" in modern discovery chemistry.[1] Its rigid bicyclic framework offers a unique balance of lipophilicity and electronic tunability, making it an ideal pharmacophore for central nervous system (CNS) penetration and a robust electron-accepting unit in organic semiconductors.
This technical guide moves beyond basic synthesis, analyzing the high-impact applications of functionalized indanones in neuropharmacology, oncology, and material science. We synthesize data from recent structure-activity relationship (SAR) studies and provide validated protocols for their generation and assessment.
Neurotherapeutics: Beyond Donepezil
The approval of Donepezil (Aricept) for Alzheimer’s Disease (AD) validated the N-benzylpiperidine-indanone motif. However, current research has pivoted toward Multi-Target-Directed Ligands (MTDLs) . The complexity of AD pathology—involving cholinergic depletion, amyloid-beta (Aβ) aggregation, and oxidative stress—requires agents that modulate multiple pathways simultaneously.
The Dual-Binding Hypothesis
Functionalized indanones are designed to bridge the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE).
-
Mechanism: The indanone core typically binds to the PAS via
- stacking with Trp286, while a linker (often an alkyl chain or piperazine) extends to the CAS. -
Impact: Binding the PAS not only inhibits acetylcholine hydrolysis but also blocks AChE-induced Aβ aggregation, a critical upstream event in plaque formation.
Table 1: Comparative Potency of Indanone Derivatives in Neurodegeneration
| Compound Class | Target Profile | Key SAR Feature | IC50 (AChE) | Ref |
| Donepezil | AChE (Selective) | N-benzylpiperidine | 5.7 - 22 nM | [1] |
| Piperazine-Indanones | AChE + Aβ Aggregation | Rigid linker length (2-4 carbons) | 14.8 nM | [2] |
| Chalcone-Indanones | AChE + MAO-B | ~0.78 µM | [3] | |
| Propargylamine-Indanones | AChE + Neuroprotection | Alkynyl group confers MAO inhibition | <100 nM | [1] |
DOT Visualization: Multi-Target Mechanism
The following diagram illustrates the logical flow of designing MTDLs based on the indanone scaffold.
Figure 1: Structural logic for designing Multi-Target-Directed Ligands (MTDLs) using the indanone core.
Oncology: Tubulin Inhibition & Cell Cycle Arrest
While often overshadowed by neuro applications, indanones are potent antineoplastic agents. Specifically, thiazolyl hydrazone indanones (e.g., ITH-6) have emerged as inhibitors of tubulin polymerization.[2]
Mechanism of Action[2][3]
-
Tubulin Binding: These derivatives bind to the colchicine site of tubulin, preventing microtubule assembly.
-
G2/M Arrest: The disruption of spindle formation halts the cell cycle at the G2/M phase, triggering apoptosis.
-
ROS Induction: Recent studies indicate these compounds also elevate Reactive Oxygen Species (ROS) while depleting glutathione (GSH), exploiting the metabolic vulnerability of cancer cells [4].
Material Science: The Acceptor Unit
In Organic Photovoltaics (OPV), 1,1-dicyanomethylene-3-indanone (IC) is a ubiquitous electron-withdrawing end-group for Non-Fullerene Acceptors (NFAs).[3]
-
Electronic Tuning: The carbonyl of the indanone is converted to a dicyanovinyl group, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) level.
-
Planarity: The fused ring system promotes strong intermolecular
- stacking, enhancing electron mobility in the solid state. -
Photocatalysis: IC-based polymers (e.g., ICTDB) have recently demonstrated high efficiency in photocatalytic hydrogen evolution from water, achieving rates up to 30.0 mmol g⁻¹ h⁻¹ [5].[3]
Experimental Protocols
Synthesis: Palladium-Catalyzed Annulation
Rationale: Traditional Friedel-Crafts cyclization often suffers from regioselectivity issues. The Pd-catalyzed annulation of o-bromobenzaldehydes with norbornene represents a modern, atom-economical approach to functionalized indanones via C-H activation [6].
Reagents:
-
o-Bromobenzaldehyde derivative (1.0 equiv)
-
Norbornene (2.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
PPh₃ (10 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (0.2 M)
Step-by-Step Protocol:
-
Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with Pd(OAc)₂, PPh₃, and Cs₂CO₃.
-
Addition: Add the o-bromobenzaldehyde and norbornene. Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Seal the tube and heat to 100°C for 12–24 hours.
-
Mechanistic Note: The reaction proceeds via a Catellani-type intermediate where norbornene acts as a transient mediator, facilitating ortho-alkylation followed by ring closure.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a celite pad to remove inorganic salts and Pd black.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Bioassay: Ellman’s Method for AChE Inhibition
Rationale: This colorimetric assay is the gold standard for determining IC50 values of cholinesterase inhibitors [1].
Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (500 U/mL stock).
-
Acetylthiocholine iodide (ATCI) (Substrate, 0.5 mM).
-
5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB/Ellman’s Reagent) (3 mM).
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
Workflow:
-
Preparation: Dissolve the test indanone derivative in DMSO. Prepare serial dilutions (e.g., 0.01 nM to 10 µM).
-
Incubation: In a 96-well plate, add:
-
150 µL Phosphate buffer
-
20 µL Test compound solution
-
20 µL AChE solution
-
Incubate at 25°C for 10 minutes. (Allows inhibitor binding).
-
-
Initiation: Add 10 µL of DTNB and 10 µL of ATCI substrate.
-
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Analysis: Calculate the velocity (V) of the reaction. Determine % Inhibition =
. Plot log[Concentration] vs. % Inhibition to determine IC50.
DOT Visualization: Experimental Workflow
Figure 2: Integrated workflow from chemical synthesis to biological validation.
References
-
Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Source:[4] Drug Discovery Today (2024).[4] URL:[Link]
-
Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. Source: European Journal of Medicinal Chemistry (2014). URL:[Link]
-
Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. Source: ACS Chemical Neuroscience (2022). URL:[Link]
-
Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. Source: The International Journal of Biochemistry & Cell Biology (2019). URL:[Link]
-
Indanone-based conjugated polymers enabling ultrafast electron transfer for visible light-driven hydrogen evolution from water. Source: Journal of Materials Chemistry A (2022). URL:[Link]
-
Palladium-Catalyzed Synthesis of Indanone via C–H Annulation Reaction of Aldehydes with Norbornenes. Source: The Journal of Organic Chemistry (2024). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indanone-based conjugated polymers enabling ultrafast electron transfer for visible light-driven hydrogen evolution from water - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Strategic Utilization of CAS 954238-34-7
The following technical guide details the properties, synthetic utility, and handling protocols for CAS 954238-34-7 , a specialized orthogonal scaffold used in advanced medicinal chemistry.
The Orthogonal Indane Scaffold in Drug Discovery
Executive Summary
CAS 954238-34-7 , chemically identified as 6-Formyl-indan-1-one 1,2-ethanediol ketal , represents a high-value "bifunctional" building block. It is primarily utilized in the synthesis of complex pharmaceutical candidates containing the indane pharmacophore—a privileged structure in G-protein coupled receptor (GPCR) ligands and acetylcholinesterase (AChE) inhibitors.
Its core value lies in its chemoselectivity : the C1-ketone is masked as a robust ethylene ketal, leaving the C6-aldehyde free for selective functionalization. This allows researchers to modify the "eastern" periphery of the molecule (via reductive amination, Wittig olefination, or oxidation) without compromising the "western" core, which can be unmasked later under mild acidic conditions.
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Property | Data |
| Chemical Name | 6-Formyl-indan-1-one 1,2-ethanediol ketal |
| Systematic Name | 2,3-Dihydrospiro[indene-1,2'-[1,3]dioxolane]-6-carbaldehyde |
| CAS Number | 954238-34-7 |
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, THF, EtOAc, Chloroform; Insoluble in water |
| LogP (Predicted) | ~1.14 |
| Boiling Point | ~349.8°C (Predicted at 760 mmHg) |
| Storage Conditions | 2–8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated |
Synthetic Mechanism of Action: The "Protect-Functionalize-Deprotect" Logic
Unlike a final drug with a biological mechanism, CAS 954238-34-7 operates via a synthetic mechanism of action . It serves as a logic gate in retrosynthetic analysis, enabling the construction of 1,6-disubstituted indanes that are otherwise difficult to access due to competing reactivity between two carbonyl groups.
The Chemoselectivity Profile
-
The Masked Core (C1): The spiro-dioxolane ring is stable to basic, nucleophilic, and reducing conditions (e.g., NaBH₄, LiAlH₄, Grignard reagents). This preserves the C1 position for late-stage diversification.
-
The Reactive Handle (C6): The free aldehyde is highly electrophilic, ready for:
-
Reductive Amination: To install amine-based pharmacophores (common in CNS drugs).
-
C-C Bond Formation: Via Wittig, Horner-Wadsworth-Emmons, or Suzuki couplings (if converted to a halide).
-
Visualization: Synthetic Workflow
The following diagram illustrates the standard workflow for utilizing this scaffold in library generation.
Figure 1: The strategic "Protect-Functionalize-Deprotect" workflow utilizing CAS 954238-34-7 to generate 1,6-disubstituted indanone targets.
Experimental Protocols
A. Handling & Stability
-
Acid Sensitivity: The ketal moiety is acid-labile. Avoid exposure to Lewis acids or protic acids during storage. Spontaneous hydrolysis may occur if stored in humid ambient air.
-
Oxidation Risk: The aldehyde moiety is susceptible to air oxidation to the carboxylic acid. Recommendation: Store under argon.
B. Protocol: Reductive Amination (Targeting C6)
Context: Installing a piperidine side chain (common in Donepezil-like analogs).
-
Preparation: Dissolve CAS 954238-34-7 (1.0 equiv) in anhydrous Dichloroethane (DCE).
-
Amine Addition: Add the secondary amine (e.g., Piperidine derivative, 1.1 equiv) and Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 30 minutes.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) portion-wise.
-
Note: STAB is preferred over NaCNBH₃ for lower toxicity and better acid tolerance.
-
-
Workup: Quench with saturated NaHCO₃ (aq). Extract with DCM. The ketal remains intact under these mildly acidic buffering conditions.
C. Protocol: Ketal Deprotection (Unmasking C1)
Context: Restoring the ketone for final compound isolation.
-
Solvent System: Dissolve the functionalized intermediate in THF:Water (4:1 ratio).
-
Acid Hydrolysis: Add 1M HCl (2.0 equiv) or p-Toluenesulfonic acid (pTsOH, 0.1 equiv catalytic).
-
Reaction: Heat to 50°C for 2–4 hours. Monitor by TLC (disappearance of the less polar ketal spot).
-
Neutralization: Carefully neutralize with 1M NaOH to pH 7–8 before extraction to prevent retro-aldol or other side reactions.
Preclinical Applications & Drug Development Context
While CAS 954238-34-7 is an intermediate, the Indanone core it generates is ubiquitous in medicinal chemistry.
-
Neuroscience: Indanone derivatives are classic scaffolds for Acetylcholinesterase (AChE) inhibitors used in Alzheimer's disease (similar to Donepezil).
-
Oncology: 6-substituted indanones have been explored as tubulin polymerization inhibitors.
-
Cardiology: Used in the synthesis of funny current (
) inhibitors for heart rate regulation.
Why use this specific CAS? Direct functionalization of 1,6-indandione is chaotic due to poor regioselectivity. Using CAS 954238-34-7 guarantees that modifications occur only at the 6-position, ensuring structural integrity for Structure-Activity Relationship (SAR) studies.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 543854 (Related Indane Structures). Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for Ketal stability/deprotection protocols).
Methodological & Application
Using 6-Formyl-indan-1-one 1,2-ethanediol ketal in medicinal chemistry
Application Note: Strategic Utilization of 6-Formyl-indan-1-one 1,2-ethanediol ketal in Medicinal Chemistry
Part 1: Executive Summary & Strategic Rationale
6-Formyl-indan-1-one 1,2-ethanediol ketal (CAS 954238-34-7) is a high-value bifunctional building block designed for the divergent synthesis of indane-based pharmacophores. In medicinal chemistry, the indanone scaffold is a "privileged structure," serving as the core for acetylcholinesterase inhibitors (e.g., Donepezil), kinase inhibitors, and antiviral agents.
The strategic value of this specific intermediate lies in its pre-installed orthogonal protection . By masking the C1-ketone as a 1,2-ethanediol ketal (spiro-dioxolane), the molecule directs chemoselectivity exclusively to the C6-aldehyde. This allows researchers to perform aggressive nucleophilic additions, reductions, or chain extensions at the C6 position without compromising the C1 carbonyl, which can be unmasked later for secondary functionalization.
Key Advantages:
-
Regiocontrol: Eliminates the need for multi-step protection/deprotection sequences of the C1 ketone.
-
Scaffold Diversity: Enables access to the "northeast" vector of the indane core (C6 position), a region often underexplored compared to the C2 and C5 positions found in classic inhibitors like Donepezil.
-
Stability: The dioxolane ring is stable against basic, nucleophilic, and reductive conditions (e.g., NaBH4, Grignard reagents, LiAlH4).
Part 2: Technical Specifications & Solubility Profile
| Property | Specification |
| Chemical Name | 6-Formyl-indan-1-one 1,2-ethanediol ketal |
| CAS Number | 954238-34-7 |
| Molecular Weight | 204.23 g/mol |
| Formula | C₁₂H₁₂O₃ |
| Appearance | Off-white to pale yellow solid |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |
Solubility & Solvent Compatibility Table
| Solvent | Solubility | Application Suitability |
| Dichloromethane (DCM) | High | Excellent for Reductive Amination, Oxidations |
| Tetrahydrofuran (THF) | High | Ideal for Grignard, Wittig, Hydride Reductions |
| Methanol/Ethanol | Moderate | Good for NaBH4 reductions (avoid strong acid) |
| Water | Insoluble | Requires organic co-solvent |
| DMSO/DMF | High | Suitable for SNAr or high-temp couplings |
Part 3: Application Workflows & Protocols
Strategy: The "Orthogonal Reactivity" Workflow
The primary utility of this compound is the sequential elaboration of the C6 aldehyde followed by C1 ketone recovery.
Figure 1: The divergent synthesis workflow utilizing the stability of the C1-ketal to selectively modify the C6-aldehyde.
Protocol A: Reductive Amination (Library Generation)
Objective: To synthesize a library of amine-linked indanes (Donepezil-like analogs) targeting the C6 position.
Reagents:
-
Substrate: 6-Formyl-indan-1-one 1,2-ethanediol ketal (1.0 eq)
-
Amine: Primary or Secondary amine (1.1 – 1.2 eq)
-
Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM
-
Additive: Acetic Acid (cat., only if amine is sluggish)
Step-by-Step Methodology:
-
Imine Formation: In a dry vial, dissolve the ketal substrate (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL).
-
Note: If using a salt form of the amine (e.g., HCl salt), add 1.1 eq of TEA to neutralize.
-
-
Activation: Stir at room temperature for 30–60 minutes to allow pre-equilibrium (imine formation).
-
Checkpoint: The solution may turn slightly yellow/turbid.
-
-
Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion.
-
Why STAB? It is milder than NaCNBH₃ and does not require toxic cyanide handling. It will not reduce the protected ketal or the aromatic ring.
-
-
Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS (Target mass = MW_amine + MW_substrate - 16 + 2).
-
Quench: Quench with saturated aqueous NaHCO₃ (5 mL).
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (typically DCM/MeOH gradients).
Validation: The product should show the disappearance of the aldehyde peak (~10 ppm) in ¹H NMR and the retention of the ethylene glycol ketal multiplet (~4.0 ppm).
Protocol B: Ketal Deprotection (Restoring the Ketone)
Objective: To remove the 1,2-ethanediol protecting group after C6 modifications.
Reagents:
-
Solvent: THF/Water (4:1) or Acetone/Water (9:1)
-
Acid: 1M HCl or p-Toluenesulfonic acid (pTsOH) (0.1 eq)
Step-by-Step Methodology:
-
Dissolution: Dissolve the C6-functionalized intermediate in THF (or Acetone).
-
Acidification: Add 1M HCl (approx. 2–5 eq relative to substrate) or catalytic pTsOH.
-
Heating: Heat the mixture to 50–60°C.
-
Critical Control: Do not reflux aggressively. Indanones can undergo self-aldol condensation under harsh acidic/thermal conditions.
-
-
Monitoring: Monitor by TLC or LC-MS. The disappearance of the ketal (non-polar) and appearance of the ketone (more polar, UV active) indicates completion (typically 2–4 hours).
-
Neutralization: Cool to RT and carefully neutralize with saturated NaHCO₃.
-
Isolation: Extract with Ethyl Acetate. The resulting 1-indanone is now ready for further chemistry (e.g., condensation at C2, reduction to indanol).
Part 4: Scientific Grounding & Troubleshooting
Why use the Ketal? (Mechanistic Insight) Unprotected 6-formyl-1-indanone possesses two electrophilic carbonyls.
-
C6-Aldehyde: Highly reactive, sterically accessible.
-
C1-Ketone: Conjugated with the aromatic ring, less reactive than the aldehyde but susceptible to reduction (to indanol) or enolization.
If you attempt a Grignard reaction on the unprotected molecule, you will get a mixture of di-addition (diol) and mono-addition products. The 1,2-ethanediol ketal acts as a steric and electronic shield. The spiro-dioxolane ring breaks the planarity slightly and removes the electrophilicity of C1, ensuring 100% chemoselectivity at C6.
Common Pitfalls:
-
Acid Sensitivity: The ketal is acid-labile. Do not use acidic conditions for the C6 reaction (e.g., avoid reductive amination conditions with pH < 4).
-
Steric Bulk: The ketal at C1 adds bulk. Reactions at the "ortho" positions (C7 or C2) might be slower, but C6 is sufficiently distal (meta/para-like) to remain unaffected.
Part 5: References
-
Indanone Scaffolds in Drug Discovery:
-
Donepezil SAR (Structure-Activity Relationship):
-
Title: Indanone derivatives as acetylcholinesterase inhibitors.
-
Source: European Journal of Medicinal Chemistry, 2013, 62, 632-648.
-
URL:[Link]
-
-
Commercial Building Block Specification:
-
Ketal Protection Strategies:
-
Title: Protective Groups in Organic Synthesis (Greene's).
-
Context: Stability of cyclic acetals/ketals under basic/nucleophilic conditions.
-
Sources
Executive Summary & Pharmacological Relevance
Application Note: Advanced Protocols for 1-Indanone Synthesis via Friedel-Crafts Acylation
The 1-indanone scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for a wide array of bioactive molecules, including acetylcholinesterase inhibitors (e.g., Donepezil for Alzheimer’s disease), anticancer agents (e.g., Indatraline ), and antiviral compounds.[1]
While the classical Friedel-Crafts acylation remains the industrial standard for constructing the indanone bicycle, the choice of catalyst and activation strategy critically impacts yield, regioselectivity, and impurity profiles.[1] This guide provides a comparative technical analysis of two primary synthetic routes: the classical Acid Chloride/Lewis Acid pathway and the modern Direct Carboxylic Acid/Superacid pathway, with a specific focus on synthesizing the Donepezil intermediate, 5,6-dimethoxy-1-indanone.
Mechanistic Insight: Intramolecular Cyclization
The synthesis of 1-indanone from 3-phenylpropanoic acid derivatives proceeds via an intramolecular electrophilic aromatic substitution (EAS). The reaction kinetics and thermodynamics are governed by the formation of the reactive acylium ion species.
Mechanism Visualization
The following diagram illustrates the critical transition states, highlighting the difference between Lewis Acid activation (Route A) and Brønsted Superacid activation (Route B).
Figure 1: Comparative mechanistic pathways for intramolecular Friedel-Crafts acylation. Route A utilizes acid chloride activation; Route B utilizes direct superacid dehydration.
Catalyst Selection Matrix
Selecting the correct catalytic system is paramount for process scalability. The table below synthesizes field data comparing common methodologies.
| Parameter | Aluminum Chloride (AlCl₃) | Polyphosphoric Acid (PPA) | Triflic Acid (TfOH) |
| Mechanism | Lewis Acid (Stoichiometric) | Brønsted Acid (Solvent/Catalyst) | Superacid (Catalytic/Stoichiometric) |
| Precursor | Acid Chloride (Requires SOCl₂) | Carboxylic Acid (Direct) | Carboxylic Acid (Direct) |
| Temperature | 0°C to Reflux | 60°C – 100°C | 0°C – RT |
| Yield (Typical) | 85 – 95% | 70 – 85% | 90 – 98% |
| Waste Profile | High (Al salts, HCl gas) | High (Viscous phosphate waste) | Low (Recoverable/Recyclable) |
| Selectivity | High | Moderate (Rearrangements possible) | Very High |
| Key Application | Large-scale commodity synthesis | Robust substrates | High-value Pharma (e.g., Donepezil) |
Detailed Experimental Protocols
Protocol A: Classical Synthesis via Acid Chloride (AlCl₃ Mediated)
Best for: Robust substrates where cost of reagents is the primary driver.
Reagents:
-
3-Phenylpropanoic acid (1.0 equiv)
-
Thionyl chloride (1.5 equiv)
-
Aluminum chloride (AlCl₃), anhydrous (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
DMF (catalytic drops)
Workflow:
-
Activation: Dissolve 3-phenylpropanoic acid in DCM. Add catalytic DMF. Add thionyl chloride dropwise at RT. Reflux for 2 hours until gas evolution ceases. Evaporate solvent/excess SOCl₂ to obtain crude acid chloride.
-
Acylation: Resuspend crude acid chloride in fresh anhydrous DCM.
-
Catalyst Addition: Cool solution to 0°C. Add AlCl₃ portion-wise (exothermic!). Maintain internal temperature < 5°C.
-
Reaction: Allow to warm to RT. Stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Quenching: Pour mixture slowly onto crushed ice/HCl (1M) slurry. Caution: Violent hydrolysis of AlCl₃.
-
Workup: Separate organic layer.[2] Wash with brine, dry over MgSO₄, and concentrate.[3][4]
Protocol B: High-Yield Direct Cyclization (Triflic Acid Mediated)
Best for: Electron-rich substrates (e.g., dimethoxy derivatives for Donepezil) and Green Chemistry compliance.
Reagents:
-
3-(3,4-Dimethoxyphenyl)propanoic acid (1.0 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (3.0 – 5.0 equiv)
-
Solvent: None (Neat) or DCM if viscosity is high.
Workflow:
-
Setup: Charge a flame-dried round-bottom flask with 3-(3,4-dimethoxyphenyl)propanoic acid.
-
Acid Addition: Cool the flask to 0°C. Add TfOH slowly under inert atmosphere (N₂). The mixture may turn dark red/brown (formation of acylium species).
-
Reaction: Stir at 0°C for 30 minutes, then warm to RT. Stir for 1–2 hours.
-
Note: For deactivated substrates, mild heating (40°C) may be required.
-
-
Quenching: Pour the reaction mixture slowly into a stirred beaker of ice-cold saturated NaHCO₃. Ensure pH is neutral/basic (>7) to prevent acid-catalyzed polymerization during workup.
-
Extraction: Extract with DCM (3x). The product, 5,6-dimethoxy-1-indanone, is highly soluble in chlorinated solvents.
-
Purification: Recrystallization from Hexane/EtOAc is often sufficient due to the high conversion rate (>95%).
Process Optimization & Troubleshooting
Self-Validating the System:
-
The "Color Change" Indicator: In TfOH reactions, a shift from pale yellow to deep red indicates successful acylium ion formation. If the solution remains pale, water contamination is likely quenching the superacid.
-
Dimerization Check: If yield is low, check LC-MS for peaks at 2x molecular weight. This suggests intermolecular acylation (polymerization) rather than intramolecular cyclization. Solution: Increase dilution (if using solvent) or lower temperature.
Donepezil Intermediate Specifics: When synthesizing 5,6-dimethoxy-1-indanone, the methoxy groups activate the ring, making the reaction faster but prone to side reactions.
-
Avoid PPA: Polyphosphoric acid often leads to partial demethylation at high temperatures (forming phenols).
-
Preferred Route: Protocol B (TfOH) at 0°C is superior for preserving methoxy integrity.
References
-
BenchChem. (2025).[3][5] Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction. Retrieved from
-
Le, T. N., et al. (2015).[6] An efficient and green synthesis of 1-indanone and 1-tetralone via intramolecular Friedel-Crafts acylation reaction. Asian Journal of Organic Chemistry. Retrieved from
-
Sarker, M., et al. (2014). Triflic Acid-Catalyzed Synthesis of Indole-Substituted Indane Derivatives. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Indanones: Recent Literature and Protocols. Retrieved from
-
Gaonkar, S. L., et al. (2017).[7] Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Application Note: Palladium-Catalyzed Synthesis of Substituted Indanones
Executive Summary
The indanone scaffold is a privileged pharmacophore found in potent therapeutics such as Donepezil (acetylcholinesterase inhibitor) and Indatraline (monoamine transport inhibitor). Traditional synthesis via Friedel-Crafts acylation often suffers from poor regioselectivity and harsh Lewis acid conditions incompatible with sensitive functional groups.
This Application Note details two superior, palladium-catalyzed methodologies for synthesizing substituted indanones:
-
Intramolecular
-Arylation: For the precision synthesis of 2-substituted indanones with high enantiomeric excess (ee). -
Reductive Heck Cyclization: For the efficient construction of 3-substituted indanones from chalcone precursors.
These protocols are designed for medicinal chemists requiring high functional group tolerance, scalability, and mechanistic transparency.
Mechanistic Insight & Catalyst Selection
The Challenge of Ring Closure
Palladium-catalyzed ring closure requires a delicate balance between oxidative addition rates and the geometry required for reductive elimination.
-
-Arylation: Relies on the formation of a six-membered palladacycle intermediate. The choice of ligand bite angle is critical to force reductive elimination over
-hydride elimination. -
Reductive Heck: Requires a hydride source (e.g., formate or silane) to intercept the organopalladium intermediate after olefin insertion, preventing the formation of the unsaturated indenone.
Catalytic Cycle: Intramolecular -Arylation
The following diagram illustrates the mechanistic pathway for Protocol A, highlighting the critical enolate binding step.
Figure 1: Catalytic cycle for the intramolecular
Protocol A: Intramolecular -Arylation (2-Substituted Indanones)
Application: Synthesis of 2-alkyl or 2-aryl indanones. Key Advantage: Capable of forming quaternary carbon centers and high enantioselectivity with chiral ligands (e.g., BINAP, SEGPHOS).
Reagents & Equipment
-
Substrate: 1-(2-bromophenyl)propan-2-one derivatives (0.5 mmol).
-
Catalyst: Pd(dba)₂ (Bis(dibenzylideneacetone)palladium(0)) or Pd(OAc)₂.
-
Ligand: BINAP (racemic for scope, chiral for asymmetric) or DPEphos.
-
Base: NaOtBu (Sodium tert-butoxide) - Critical: Must be sublimed grade.
-
Solvent: 1,4-Dioxane or THF (Anhydrous, degassed).
-
Apparatus: Schlenk tube or Nitrogen-filled glovebox.
Step-by-Step Methodology
-
Catalyst Pre-complexation: In a glovebox or under Argon, charge a flame-dried Schlenk tube with Pd(dba)₂ (2.0 mol%) and BINAP (2.2 mol%). Add anhydrous THF (2 mL) and stir at RT for 15 minutes until the solution turns a characteristic orange/red, indicating active LnP(0) formation.
-
Substrate Addition: Add the ketone substrate (1.0 equiv) and NaOtBu (1.5 equiv) to the reaction vessel.
-
Expert Note: If the substrate is a solid, add it with the catalyst. If liquid, add via syringe after the base.
-
-
Reaction: Heat the sealed vessel to 70°C for 4–12 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc). The starting material (aryl bromide) is usually less polar than the cyclized indanone.
-
-
Quench & Workup: Cool to RT. Quench with saturated NH₄Cl (3 mL). Extract with Et₂O (3 x 10 mL). Dry organics over MgSO₄ and concentrate.
-
Purification: Flash chromatography on silica gel. (Note: Indanones are UV active; detection at 254 nm is sufficient).
Optimization Table
| Parameter | Variation | Outcome/Notes |
| Ligand | P(t-Bu)₃ | Faster reaction, but lower enantioselectivity. |
| Ligand | BINAP | Excellent for asymmetric induction (up to 95% ee). |
| Base | K₃PO₄ | Use for base-sensitive substrates (requires higher temp). |
| Solvent | Toluene | Alternative to THF; higher boiling point accelerates sluggish reactions. |
Protocol B: Reductive Heck Cyclization (3-Substituted Indanones)
Application: Synthesis of 3-aryl or 3-alkyl indanones from chalcones. Key Advantage: One-step formation from readily available chalcones; avoids pre-formation of saturated ketone precursors.
Reagents & Equipment
-
Substrate: 2'-Iodochalcone derivatives.
-
Catalyst: Pd(OAc)₂ (5 mol%).
-
Ligand: PPh₃ (Triphenylphosphine) or dppp (bidentate).
-
Reductant: Formic Acid (HCOOH) or Triethylsilane.
-
Base: Triethylamine (Et₃N).
-
Solvent: DMF (Dimethylformamide).
Step-by-Step Methodology
-
Setup: Charge a reaction vial with 2'-iodochalcone (0.5 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), and PPh₃ (13 mg, 0.05 mmol).
-
Solvent & Base: Add DMF (3 mL) followed by Et₃N (2.0 equiv).
-
Reductant Addition: Add Formic Acid (2.0 equiv) dropwise.
-
Caution: Gas evolution (CO₂) may occur. Ensure the vessel is vented via a needle if strictly closed conditions are not required, or use a pressure vial.
-
-
Reaction: Heat to 80°C for 6 hours.
-
Mechanism Check: The reaction proceeds via oxidative addition, alkene insertion, and then hydride capture (from formate) rather than
-hydride elimination.
-
-
Workup: Dilute with water (20 mL) and extract with EtOAc. Wash the organic layer with LiCl (5% aq) to remove DMF.
Troubleshooting & Validation
Common Failure Modes
-
Dehalogenation (Proto-demetallation):
- -Hydride Elimination (Unwanted Indenone):
Decision Matrix for Method Selection
Figure 2: Workflow for selecting the appropriate synthesis protocol based on target regiochemistry.
References
-
Fox, J. M., Huang, X., & Buchwald, S. L. (2000).
-Arylation of Ketones.[4] Journal of the American Chemical Society. [Link] -
Shaughnessy, K. H., Hamann, B. C., & Hartwig, J. F. (1998). Palladium-Catalyzed Inter- and Intramolecular
-Arylation of Amides.[3] Application of Intramolecular Amide Arylation to the Synthesis of Oxindoles. The Journal of Organic Chemistry. [Link] -
Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). Well-Defined, Air-Stable (NHC)Pd(Allyl)Cl Complexes for the
-Arylation of Ketones. Organic Letters. [Link][4] -
Larock, R. C. (1999). Palladium-catalyzed annulation.[1][2][3][4][5][8][9][10][11] Journal of Organometallic Chemistry. [Link]
-
Minami, T., et al. (2019). Palladium Nanoparticles‐Catalyzed Synthesis of Indanone Derivatives via Intramolecular Reductive Heck Reaction.[11] Advanced Synthesis & Catalysis. [Link][6]
Sources
- 1. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 9. Enantioselective synthesis of 2,3-disubstituted indanones via Pd-catalyzed intramolecular asymmetric allylic alkylation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pd(II)-catalyzed enantioselective oxidative tandem cyclization reactions. Synthesis of indolines through C-N and C-C bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note AN-206: Strategic Deprotection of the 1,2-Ethanediol Ketal in 6-Formyl-indan-1-one
Executive Summary
This application note details the optimized protocols for the deprotection (hydrolysis) of the 1,2-ethanediol ketal moiety at the C1 position of 6-formyl-indan-1-one. This transformation is a critical unit operation in the synthesis of pharmacophores where the indanone core serves as a scaffold for acetylcholinesterase inhibitors (e.g., Donepezil analogs) or other bioactive indanes.
The primary challenge in this reaction is not the hydrolysis itself, but the preservation of the C6-formyl (aldehyde) group, which is susceptible to oxidation or aldol condensation under non-optimized acidic conditions. This guide presents two validated methodologies: Transketalization (Method A) for high-fidelity scale-up, and Aqueous Acid Hydrolysis (Method B) for rapid, small-scale throughput.
Mechanistic Insight & Critical Process Parameters (CPPs)
Reaction Mechanism
The deprotection is an equilibrium-driven process catalyzed by Brønsted acids. The mechanism proceeds via the protonation of one dioxolane oxygen, leading to ring opening and the formation of an oxocarbenium ion intermediate.
Key Mechanistic Driver: The reaction is reversible. To drive the reaction to completion (Le Chatelier's principle), the liberated ethylene glycol must be sequestered, or water must be present in large excess.
Figure 1: Acid-catalyzed hydrolysis mechanism of the 1,3-dioxolane ring.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Solvent System | Acetone (Method A) or THF/H₂O (Method B) | Solubility of the hydrophobic indane core is essential. Acetone acts as a scavenger in Method A. |
| Acid Catalyst | Strong acid is required to protonate the ether oxygen ( | |
| Temperature | Ambient to Reflux ( | Higher T increases rate but risks aldehyde degradation. |
| Atmosphere | Inert ( | Crucial: Prevents aerobic oxidation of the C6-aldehyde to the carboxylic acid. |
Experimental Protocols
Method A: Transketalization (Recommended for Scale-Up)
Principle: This method uses acetone as both solvent and reactant. The liberated ethylene glycol reacts with the excess acetone to form 2,2-dimethyl-1,3-dioxolane (volatile), effectively driving the equilibrium to the right without requiring large amounts of water.
Reagents:
-
Substrate: 6-Formyl-indan-1-one ethylene ketal (
equiv) -
Solvent: Acetone (Reagent Grade,
vol) -
Catalyst:
-Toluenesulfonic acid monohydrate ( -TsOH , equiv) -
Quench: Saturated
solution
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with Nitrogen for 10 minutes.
-
Dissolution: Charge the substrate and Acetone. Stir until fully dissolved.
-
Catalysis: Add
-TsOH ( mol%) in one portion. -
Reaction: Heat the mixture to a gentle reflux (
) for 2–4 hours.-
IPC (In-Process Control): Monitor by TLC (30% EtOAc/Hexanes) or HPLC. Look for the disappearance of the ketal spot (
) and appearance of the ketone ( ).
-
-
Work-up: Cool to room temperature. Concentrate the acetone to ~20% volume under reduced pressure.
-
Neutralization: Add saturated
(aq) until pH 7–8. -
Extraction: Extract with Ethyl Acetate (
volumes). Wash combined organics with Brine. -
Drying: Dry over anhydrous
, filter, and concentrate.
Method B: Aqueous Acid Hydrolysis (Rapid Screening)
Principle: Uses mass action (excess water) to drive hydrolysis. Faster but requires careful monitoring to prevent aldol condensation of the product.
Reagents:
-
Substrate: (
equiv) -
Solvent: THF (
vol) -
Reagent:
( vol)
Procedure:
-
Dissolution: Dissolve substrate in THF under
. -
Addition: Add
dropwise at room temperature. -
Reaction: Stir vigorously at ambient temperature (
).-
Note: If conversion is
after 2 hours, heat to .
-
-
Quench: Pour reaction mixture slowly into a beaker containing saturated
and crushed ice. -
Isolation: Extract with DCM or EtOAc as per standard protocol.
Decision Matrix & Troubleshooting
Use the following logic flow to determine the optimal pathway and troubleshoot common issues.
Figure 2: Operational decision matrix for process selection and troubleshooting.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Stalled Reaction (~50% conv.) | Equilibrium reached; glycol accumulation. | Method A: Add 5% water to acetone. Method B: Increase acid stoichiometry or temperature. |
| New Spot (Lower | Aldol condensation (dimerization). | Reduce temperature; ensure pH is not basic during workup; reduce acid concentration. |
| Carboxylic Acid Formation | Oxidation of C6-aldehyde. | Strictly exclude |
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter 4: Protection for the Carbonyl Group).
-
Banik, B. K., & Garza, R. (2007).[1] Molecular Iodine-Catalyzed Deprotection of Acetals and Ketals in Acetone. The Chemical Educator, 12, 75–76.[1]
-
Krishnaveni, N. S., et al. (2003).[2] Mild and Efficient Deprotection of Acetals and Ketals.[1][2][3][4] Synthesis.
-
Organic Chemistry Portal. (2023). Deprotection of Acetals and Ketals.[1][2][3][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ketone synthesis by hydrolysis, deprotection, or oxidation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Selective reduction of the ketone in 6-Formyl-indan-1-one 1,2-ethanediol ketal
Application Note: Chemoselective Reduction Strategies for 6-Formyl-indan-1-one 1,2-ethanediol Ketal
Part 1: Executive Summary & Chemical Context
1.1 The Synthetic Challenge The molecule 6-Formyl-indan-1-one 1,2-ethanediol ketal (CAS 954238-31-4) represents a classic problem in organic synthesis: the differentiation of two electrophilic carbonyl centers on the same scaffold. The parent molecule, 6-formyl-indan-1-one, contains both a ketone (at C1) and an aldehyde (at C6).
While aldehydes are generally more reactive toward nucleophilic attack than ketones, direct chemoselective reduction of the aldehyde in the presence of the free ketone is difficult to control quantitatively. To solve this, the C1-ketone is "masked" as a 1,2-ethanediol ketal (dioxolane).
1.2 Scope of this Protocol This guide details the selective reduction of the C6-formyl group (aldehyde) to the corresponding C6-hydroxymethyl group (primary alcohol) .
-
Target: C6-CHO
C6-CH OH -
Constraint: The C1-Ketal must remain intact to allow for subsequent regeneration of the ketone.
-
Key Insight: Ketals are stable to basic and nucleophilic conditions (hydrides) but labile in acidic conditions. Therefore, the choice of reducing agent and workup conditions is critical to prevent premature deprotection.
Part 2: Strategic Methodology
Reagent Selection: The Hydride Hierarchy
| Reagent | Reactivity Profile | Suitability for this Protocol |
| Sodium Borohydride (NaBH | Mild. Reduces aldehydes/ketones.[1][2] Tolerates esters, ketals, and amides. | Optimal. High chemoselectivity; stable in alcoholic solvents; does not cleave ketals. |
| Lithium Aluminum Hydride (LiAlH | Aggressive. Reduces esters, acids, amides, and ketals (under forcing conditions). | Risky. May cause side reactions or Lewis-acid assisted ketal cleavage during aggressive workup. |
| DIBAL-H | Controlled. Usually used for Ester | Unnecessary. Overkill for simple aldehyde reduction; requires strictly anhydrous conditions. |
| H | Catalytic. Reduces alkenes, nitro groups, and aldehydes. | Avoid. Risk of hydrogenating the aromatic ring or benzyl-ether cleavage if present. |
Reaction Mechanism & Pathway
The reaction proceeds via nucleophilic attack of the hydride ion (delivered by borohydride) on the carbonyl carbon of the aldehyde. The ketal (an ether-like functionality) lacks a sufficiently electrophilic center to accept a hydride under these conditions.
Figure 1: Reaction pathway highlighting the critical importance of pH control during workup to avoid ketal hydrolysis.
Part 3: Detailed Experimental Protocol
Objective: Synthesis of 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one ethylene ketal.
Materials & Equipment
-
Substrate: 6-Formyl-indan-1-one 1,2-ethanediol ketal (1.0 equiv).
-
Reagent: Sodium Borohydride (NaBH
) (0.5 – 1.0 equiv). Note: Theoretically 0.25 equiv is sufficient as one BH provides 4 hydrides, but 0.5-1.0 is standard to ensure kinetics. -
Solvent: Methanol (MeOH) or Ethanol (EtOH), anhydrous preferred but not strictly required.
-
Quench: Saturated aqueous Ammonium Chloride (NH
Cl) or Water. -
Equipment: Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator.
Step-by-Step Procedure
-
Preparation of Substrate Solution:
-
In a clean round-bottom flask, dissolve 10.0 g (49 mmol) of 6-Formyl-indan-1-one 1,2-ethanediol ketal in 100 mL of Methanol (0.5 M concentration).
-
Place the flask in an ice bath and cool to 0°C .
-
-
Addition of Reducing Agent:
-
Slowly add 1.85 g (49 mmol, 1.0 equiv) of NaBH
in small portions over 15 minutes. -
Caution: Gas evolution (H
) will occur. Ensure adequate venting. -
Why: Portion-wise addition prevents a rapid exotherm which could lead to solvent boiling or loss of selectivity.
-
-
Reaction Monitoring:
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .
-
Stir for 1–2 hours .
-
TLC Control: Use 30% Ethyl Acetate in Hexanes. The starting material (aldehyde) will be less polar (higher R
) than the product (alcohol). Stain with KMnO or use UV (254 nm).
-
-
Quench & Workup (CRITICAL STEP):
-
Once conversion is complete, cool the flask back to 0°C .
-
Option A (Preferred): Add 10 mL of water dropwise to destroy excess hydride.
-
Option B (Careful): Add saturated NH
Cl solution. Warning: NH Cl is slightly acidic (pH ~5). Do not let the mixture stir for prolonged periods with NH Cl, or the ketal may begin to hydrolyze. -
Concentrate the mixture under reduced pressure (Rotavap) to remove most of the Methanol.
-
-
Extraction:
-
Dilute the residue with Ethyl Acetate (100 mL) and Water (50 mL) .
-
Separate the organic layer.
-
Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).
-
Combine organic layers and wash with Brine (sat. NaCl) .
-
Dry over anhydrous Na
SO or MgSO .
-
-
Isolation:
-
Filter off the drying agent.[3]
-
Evaporate the solvent to yield the crude alcohol.
-
Purification: If necessary, purify via silica gel column chromatography (Hexane/EtOAc gradient).
-
Part 4: Quality Control & Troubleshooting
Expected Analytical Data
-
IR Spectroscopy:
-
Disappearance: C=O stretch of aldehyde (~1690-1700 cm
). -
Appearance: Broad O-H stretch (~3300-3400 cm
). -
Retention: No C=O stretch from the ketone (should be absent due to ketal). Strong C-O-C stretches from the ketal (~1050-1150 cm
).
-
-
1H NMR (CDCl
):-
Aldehyde Proton: The singlet at
~10.0 ppm must be absent . -
Benzylic Alcohol: New singlet or doublet (if coupled to OH) at
~4.7 ppm (Ar-CH -OH). -
Ketal Protons: Multiplet at
~4.0-4.2 ppm (O-CH -CH -O) must remain unchanged.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Loss of Ketal (Ketone peak appears in IR/NMR) | Workup was too acidic. | Use water or dilute NaHCO |
| Incomplete Reduction | Wet solvent or old NaBH | NaBH |
| Over-reduction | Not possible with NaBH | If aromatic ring reduces, check for contamination with transition metals (unlikely). |
Part 5: Decision Workflow
Figure 2: Operational workflow emphasizing the critical control points (Reagent Selection and Workup pH).
References
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) for the Reduction of Aldehydes and Ketones.[1][2][4][5][6] Retrieved October 26, 2023, from [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (General reference for stability of 1,3-dioxolanes/ketals to hydride reduction).
- Eisai Co Ltd. (1989). Process for preparation of Donepezil Hydrochloride. U.S. Patent 4,895,841.
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Derivatization of the formyl group after deprotection
Application Note: Strategic Unmasking & Derivatization of the Formyl Group
Abstract
The formyl group (aldehyde) is a linchpin in organic synthesis and bioconjugation due to its unique electrophilicity. However, its susceptibility to oxidation, hydration, and polymerization necessitates protection—typically as acetals, thioacetals, or thiazolidines—during multi-step synthesis. This guide details the strategic "unmasking" of these latent aldehydes followed immediately by chemoselective derivatization. We focus on preventing the degradation of the transient free aldehyde by coupling deprotection with in situ capture, utilizing reductive amination, oxime ligation, and oxidative functionalization.
Introduction: The "Hidden" Aldehyde Strategy
In complex molecule synthesis and chemical biology, the free aldehyde is often too reactive to survive harsh reagents (e.g., organometallics, strong bases). It is therefore "masked." The critical challenge arises during the unmasking phase: a liberated aldehyde is prone to side reactions (Aldol condensation, Cannizzaro disproportionation) if not immediately engaged in the next transformation.
Key Strategic Imperative: Do not isolate the free aldehyde unless necessary. Design "telescoped" or "one-pot" protocols where the deprotection condition is compatible with the subsequent derivatization reagent, or where a pH switch can trigger the second step without workup.
Strategic Decision Matrix
Before selecting a protocol, evaluate the stability of your substrate and the desired endpoint using the decision matrix below.
Figure 1: Strategic decision tree for selecting the appropriate deprotection-derivatization workflow.
Protocol A: One-Pot Acetal Hydrolysis & Reductive Amination
Context: This is the gold standard for small molecule synthesis (e.g., drug development). The acetal is hydrolyzed, and the resulting aldehyde is intercepted by an amine. Challenge: Standard reducing agents (NaBH₄) react with water/acid. Solution: Use Sodium Triacetoxyborohydride (STAB), which is stable in weak acid and tolerates water, allowing a seamless transition from hydrolysis to amination [1].
Materials
-
Substrate: Acetal-protected aldehyde (e.g., dimethyl acetal).
-
Deprotection Reagent: 1M HCl or TFA/Water (1:1).
-
Amine Partner: Primary or secondary amine (1.1 equiv).
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).
-
Solvent: THF or 1,2-Dichloroethane (DCE).[1]
Step-by-Step Methodology
-
Deprotection (Unmasking):
-
Dissolve the acetal substrate (1.0 mmol) in THF (5 mL).
-
Add 1M HCl (2 mL). Stir at RT until TLC indicates disappearance of acetal (typically 30–60 min).
-
Checkpoint: Ensure full hydrolysis. The free aldehyde is now present in the acidic aqueous/organic mixture.
-
-
pH Adjustment (The Switch):
-
Do not work up. Instead, neutralize the reaction mixture in situ by adding saturated aqueous NaHCO₃ or TEA until pH reaches ~5–6.
-
Note: STAB requires a slightly acidic media (pH 5–6) for optimal iminium ion formation but decomposes at very low pH [2].
-
-
Derivatization (Reductive Amination):
-
Add the amine partner (1.1 mmol). Stir for 15 min to allow imine/iminium equilibrium.
-
Add STAB (1.5 mmol) in one portion.
-
Stir at RT for 2–16 hours.
-
-
Validation:
-
Quench with saturated NaHCO₃. Extract with EtOAc.
-
Analyze by LC-MS. Look for the M+1 of the amine.
-
Table 1: Reducing Agent Compatibility Guide
| Reagent | Stability in Acid | Reductive Power | Chemoselectivity | Recommended Use |
| NaBH₄ | Low (Decomposes) | High | Low (Reduces Aldehydes & Imines) | Two-step (isolate imine) only. |
| NaBH₃CN | High | Medium | High (Imine selective) | Toxic (Cyanide risk). Legacy use. |
| STAB | Medium (Good at pH 5) | Medium | Excellent (Iminium selective) | Preferred for one-pot protocols. |
Protocol B: Bioorthogonal Labeling via Thiazolidine Unmasking
Context: Thiazolidines (Thz) are extremely stable "masked" aldehydes (or N-terminal cysteines). In bioconjugation, releasing the aldehyde from a Thz ring requires specific forcing conditions, which can be coupled to Oxime Ligation (Click Chemistry) [3]. Mechanism: Thiazolidine ring opening is equilibrium-driven. Adding a strong alpha-nucleophile (hydroxylamine/alkoxyamine) captures the transient open-chain aldehyde, driving the reaction to completion.
Materials
-
Capture Reagent: Aminooxy-biotin or O-Methylhydroxylamine (0.1 – 10 mM).
-
Catalyst: Aniline or m-Phenylenediamine (10–100 mM) [4].
-
Buffer: 0.1 M Phosphate or Acetate, pH 4.5.
Step-by-Step Methodology
-
Preparation:
-
Dissolve the Thz-protected substrate in buffer (pH 4.5).
-
Note: Acidic pH is required to protonate the ring nitrogen, facilitating ring opening.
-
-
The "Trap" Addition:
-
Add the Aminooxy-derivative (5–10 equivalents relative to substrate).
-
Add Aniline catalyst (final concentration 100 mM).[4]
-
Mechanistic Insight: Aniline forms a transient Schiff base with the released aldehyde (faster than oxime formation), which then rapidly transimines with the alkoxyamine. This accelerates the reaction by 10–100x [5].
-
-
Incubation:
-
Incubate at 37°C for 4–12 hours.
-
The reaction is driven by the thermodynamic stability of the oxime bond (
).
-
-
Purification:
-
Dialysis or HPLC. The byproduct is the released aminothiol (e.g., Cysteine or Penicillamine) and the oxime-labeled cargo.
-
Figure 2: Aniline-catalyzed capture of aldehydes released from Thiazolidine unmasking.
Protocol C: Oxidative Functionalization (Pinnick Oxidation)
Context: Converting a protected aldehyde directly to a carboxylic acid. This is vital in late-stage natural product synthesis where the aldehyde is a transient intermediate. Method: Pinnick (Kraus) Oxidation. It uses Sodium Chlorite (NaClO₂) and is remarkably mild, avoiding the over-oxidation associated with Jones reagent [6].
Materials
-
Substrate: Crude aldehyde (freshly deprotected from acetal).
-
Oxidant: Sodium Chlorite (NaClO₂) (80% purity).
-
Scavenger: 2-Methyl-2-butene (or Resorcinol).
-
Buffer: NaH₂PO₄ (monobasic sodium phosphate).
-
Solvent: t-Butanol / Water (3:1).
Step-by-Step Methodology
-
Scavenger Setup (Critical):
-
Dissolve the aldehyde in t-BuOH/Water.[5]
-
Add 2-methyl-2-butene (5–10 equiv).
-
Why? The oxidation generates Hypochlorous acid (HOCl) as a byproduct. Without a scavenger, HOCl will chlorinate aromatic rings or double bonds in your molecule. The alkene traps HOCl.
-
-
Oxidation:
-
Add NaH₂PO₄ (buffer to pH ~4).
-
Add NaClO₂ (1.5–3.0 equiv) slowly (exothermic).
-
Stir at RT for 1–4 hours.
-
-
Workup:
-
Acidify to pH 2 with 1M HCl.
-
Extract with EtOAc. The product is the pure carboxylic acid.
-
References
-
Abdel-Magid, A. F. , et al. (1996).[1][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link
-
Borch, R. F. , et al. (1971).[6] "Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[4][6] Link
-
Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition. Link
-
Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry. Link
-
Crisalli, P., & Kool, E. T. (2013). "Water-soluble organocatalysts for hydrazone and oxime formation." Journal of Organic Chemistry. Link
-
Pinnick, H. W., & Kraus, G. A. (1981).[8] "Oxidation of α,β-unsaturated aldehydes." Tetrahedron. Link
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Note: Chemoselective Nucleophilic Addition to 6-Formyl-indan-1-one 1,2-ethanediol Ketal
Executive Summary & Strategic Rationale
This application note details the protocol for the chemoselective functionalization of 6-Formyl-indan-1-one 1,2-ethanediol ketal (CAS 954238-34-7) . This scaffold is a critical intermediate in the synthesis of bioactive indane derivatives, including beta-2 adrenergic agonists (e.g., Indacaterol analogs) and acetylcholinesterase inhibitors.
The Chemoselectivity Challenge
The core indan-1-one structure presents two electrophilic sites: the ketone at C1 and the aldehyde at C6. Direct reaction of organometallics with the unprotected dicarbonyl precursor results in a mixture of products:
-
Addition to the aldehyde (desired).[1]
-
Addition to the ketone (undesired tertiary alcohol).
-
Enolization of the C1 ketone (quenching the reagent).
The Solution: The 1,2-ethanediol ketal at C1 serves as a robust protecting group. It renders the C1 position sterically bulky and electronically inert to nucleophiles under basic conditions, directing the organometallic reagent exclusively to the C6 formyl group. This protocol outlines the high-yield synthesis of secondary alcohols via this pathway, emphasizing the preservation of the acid-sensitive ketal during workup.
Chemical Biology & Reaction Mechanism[1][2][3][4]
Reaction Scheme
The reaction involves the nucleophilic attack of a carbanion (derived from Grignard or Organolithium reagents) onto the
Key Mechanistic Steps:
-
Coordination: The metal center (Mg or Li) coordinates with the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Addition: The nucleophilic "R" group attacks the carbonyl carbon, breaking the
-bond and forming a metal alkoxide intermediate. -
Quenching: Protonation of the alkoxide yields the secondary alcohol. Crucial: The quench must be mild (pH > 4) to prevent hydrolysis of the C1 ketal back to the ketone.
Pathway Visualization
Figure 1: Reaction pathway highlighting the critical quenching step to avoid ketal deprotection.
Detailed Experimental Protocol
Materials & Reagents[5][6][7]
-
Substrate: 6-Formyl-indan-1-one 1,2-ethanediol ketal (>97% purity).
-
Reagent: Organomagnesium bromide/chloride (RMgX) or Organolithium (RLi).
-
Note: Grignard reagents are preferred for sterically unhindered aldehydes due to higher chemoselectivity and ease of handling.
-
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O).
-
Requirement: Water content < 50 ppm (Karl Fischer).
-
-
Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).
Step-by-Step Procedure
Step 1: Setup and Inertion
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Cool to room temperature under a stream of dry Nitrogen (
) or Argon (Ar). -
Charge the flask with 6-Formyl-indan-1-one 1,2-ethanediol ketal (1.0 equiv).
-
Add Anhydrous THF (Concentration: 0.1 M - 0.2 M). Stir until fully dissolved.
Step 2: Reagent Addition
-
Cool the reaction mixture to 0°C using an ice/water bath.
-
Expert Insight: While many aldehyde additions proceed at RT, 0°C minimizes competitive enolization or Wurtz-type coupling side reactions.
-
-
Transfer the Organometallic Reagent (1.2 - 1.5 equiv) to the addition funnel via cannula or syringe.
-
Add the reagent dropwise over 15–30 minutes.
-
Observation: A slight color change (often yellow to orange) indicates the formation of the alkoxide.
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .
-
Stir for 1–3 hours. Monitor conversion via TLC (Solvent: 20-30% EtOAc/Hexanes) or LC-MS.
Step 3: Workup (The Critical Step)
-
Cool the mixture back to 0°C .
-
Quench: Slowly add Saturated Aqueous NH₄Cl (5 mL per mmol substrate).
-
Caution: Exothermic reaction. Evolution of alkane gas may occur.
-
pH Control: Ensure the aqueous layer pH remains near 6–7. Do not use HCl , as this will hydrolyze the ketal to the ketone.
-
-
Dilute with Ethyl Acetate (EtOAc) or Diethyl Ether.
-
Separate the layers. Extract the aqueous layer 2x with organic solvent.
-
Wash the combined organics with Brine (saturated NaCl).
-
Dry over Anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure (Rotary Evaporator).
Step 4: Purification
-
Purify the crude residue via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of Hexanes/Ethyl Acetate (typically 0%
30% EtOAc). -
Product: The secondary alcohol is typically a viscous oil or low-melting solid.
Data Analysis & Optimization
Solvent & Reagent Screening
The choice of solvent and metal significantly impacts the yield and side-product profile.
| Parameter | Condition A | Condition B | Condition C | Recommendation |
| Reagent | R-Li (Organolithium) | R-MgBr (Grignard) | R-ZnBr (Reformatsky) | Grignard (Best balance of reactivity/selectivity) |
| Solvent | Diethyl Ether | THF | 2-MeTHF | THF (Better solubility for polar ketals) |
| Temp | -78°C | 0°C to RT | Reflux | 0°C to RT (Cryogenic temps rarely needed for aldehydes) |
| Quench | 1M HCl | Sat.[2] NH₄Cl | Water | Sat. NH₄Cl (Essential for ketal stability) |
Troubleshooting Guide
-
Issue: Low Conversion.
-
Cause: Wet solvent quenched the reagent.
-
Fix: Redistill THF over Na/Benzophenone or use molecular sieves. Increase reagent equivalents to 2.0.
-
-
Issue: Ketal Deprotection (Formation of Indan-1-one).
-
Cause: Workup was too acidic.
-
Fix: Use buffered quench (phosphate buffer pH 7) or strictly Sat. NH₄Cl. Perform extraction quickly.
-
-
Issue: Tertiary Alcohol Formation.
-
Cause: Reagent attacked the ketal (rare) or the starting material was partially deprotected before reaction.
-
Fix: Verify purity of starting material (ensure 100% ketalization) by NMR.
-
Workflow Diagram
Figure 2: Operational workflow for the organometallic addition protocol.
References
-
Chemical Supplier Verification: 6-Formyl-indan-1-one 1,2-ethanediol ketal (CAS 954238-34-7).[2] LookChem & Chemical Book Listings. Link
-
General Mechanism: "Nucleophilic Addition of Grignard Reagents to Aldehydes." Master Organic Chemistry. Link
-
Indanone Synthesis Context: "Synthesis of 1-indanones with a broad range of biological activity." National Institutes of Health (PMC). Link
-
Protecting Group Chemistry: "Protection of Carbonyls as Acetals and Ketals." Chemistry LibreTexts. Link
-
Safety Protocols: "Safe Handling of Organolithium Compounds in the Laboratory." Princeton University EHS. Link
Sources
Process Development Guide: Scale-Up Synthesis of 6-Formyl-indan-1-one 1,2-Ethanediol Ketal
Executive Summary
This technical guide outlines the process development and scale-up parameters for synthesizing 6-Formyl-indan-1-one 1,2-ethanediol ketal , a critical pharmacophore intermediate used in the development of acetylcholinesterase inhibitors (e.g., Donepezil analogs) and other neuroactive agents.
The synthesis addresses two primary challenges in scale-up chemistry:
-
Chemoselectivity: Protecting the ketone functionality while preserving the capacity for formylation.
-
Process Safety: Managing the exotherms and cryogenic requirements of metal-halogen exchange reactions on a kilogram scale.
This protocol transitions from "med-chem" methodologies to "process-ready" workflows, prioritizing cost-efficiency, safety, and impurity purging without reliance on chromatographic purification.
Retrosynthetic Analysis & Strategy
The most robust route for scaling this molecule involves a linear two-step sequence starting from the commercially available 6-bromo-1-indanone .
-
Step 1: Protection. Ketalization of the ketone using ethylene glycol. This protects the carbonyl from nucleophilic attack during the subsequent formylation.
-
Step 2: Formylation. Lithium-halogen exchange followed by an electrophilic quench with N,N-dimethylformamide (DMF).
Why this route? Direct formylation of the unprotected ketone is not viable due to incompatible chemoselectivity (nucleophiles attack the ketone). Alternative routes (e.g., Sandmeyer reactions) are too long and generate hazardous waste streams.
Reaction Scheme (Graphviz)
Figure 1: Synthetic pathway for the target molecule. The ketal moiety serves as a robust protecting group against the strong nucleophile (n-BuLi).
Critical Process Parameters (CPPs)
| Parameter | Step 1: Ketalization | Step 2: Formylation |
| Water Control | Critical. Water drives equilibrium back to SM. Must be <0.1% in solvent. | Critical. Moisture kills n-BuLi. System must be inert (N2/Ar). |
| Temperature | Reflux (110°C). Maintain vigorous boil for azeotrope. | -78°C to -40°C. Exotherm control is vital during n-BuLi addition. |
| Stoichiometry | Glycol (2.0 eq) ensures conversion. pTSA (0.05 eq). | n-BuLi (1.1 eq). Excess causes side reactions. DMF (1.2 eq). |
| Quench pH | pH > 7. Acidic quench hydrolyzes product. | pH 7-8. Strong acid deprotects the ketal. Use NH4Cl. |
| Agitation | Standard. | High shear required for rapid mixing of viscous cold lithiated species. |
Detailed Protocols
Step 1: Synthesis of 6-Bromo-indan-1-one 1,2-ethanediol ketal
Objective: Protect the ketone to prevent side reactions. Scale: 100 g Input (Scale factor: 1x)
Materials
-
6-Bromo-1-indanone: 100.0 g (0.474 mol)
-
Ethylene Glycol: 58.8 g (0.948 mol, 2.0 eq)
-
p-Toluenesulfonic acid monohydrate (pTSA): 4.5 g (0.024 mol, 0.05 eq)
-
Toluene: 1000 mL (10 vol)
-
Saturated NaHCO3 solution: 500 mL
Protocol
-
Setup: Equip a 2 L 3-neck round-bottom flask with a mechanical stirrer, Dean-Stark trap, and reflux condenser.
-
Charging: Charge 6-Bromo-1-indanone, Toluene, Ethylene Glycol, and pTSA.
-
Reaction: Heat the mixture to reflux (internal temp ~110°C). Maintain reflux with vigorous stirring. Water will separate in the Dean-Stark trap.[1]
-
Checkpoint: Monitor reaction by TLC (Hexane/EtOAc 4:1) or HPLC. Reaction is complete when SM < 1.0% (typically 4-6 hours).
-
-
Workup (Critical for Stability):
-
Cool the mixture to room temperature (20-25°C).
-
Wash 1: Add Saturated NaHCO3 (300 mL) and stir for 15 mins. Why? This neutralizes pTSA. If skipped, the ketal will hydrolyze back to the ketone during solvent evaporation.
-
Separate layers.[2] Wash organic layer with Water (300 mL) and Brine (300 mL).
-
-
Isolation: Dry the organic layer over anhydrous Na2SO4. Filter and concentrate under reduced pressure (Rotavap bath < 45°C).
-
Purification: The resulting oil often solidifies upon standing. If high purity is required, recrystallize from Heptane/IPA (9:1).
-
Expected Yield: 115-120 g (95-99%).
-
Step 2: Synthesis of 6-Formyl-indan-1-one 1,2-ethanediol ketal
Objective: Convert aryl bromide to aldehyde via Lithium-Halogen Exchange. Scale: 50 g Input (Scale factor: 1x)
Materials
-
6-Bromo-ketal (Step 1 Product): 50.0 g (0.196 mol)
-
n-Butyllithium (2.5 M in Hexanes): 86.2 mL (0.216 mol, 1.1 eq)
-
Anhydrous THF: 500 mL (10 vol)
-
N,N-Dimethylformamide (DMF): 17.2 g (0.235 mol, 1.2 eq)
-
Ammonium Chloride (sat. aq.): 300 mL
Protocol
-
Inertion: Flame-dry a 1 L 3-neck flask and flush with Argon/Nitrogen. Moisture exclusion is non-negotiable.[3]
-
Dissolution: Dissolve 6-Bromo-ketal in Anhydrous THF (500 mL). Cool the solution to -78°C (Dry ice/Acetone bath).
-
Scale-up Note: On a pilot scale (>1kg), cooling to -78°C is expensive. Process optimization using Turbo-Grignard (iPrMgCl·LiCl) allows this step to run at -20°C. (See Section 6).
-
-
Lithiation (The Dangerous Step):
-
Add n-BuLi dropwise via a pressure-equalizing addition funnel or syringe pump.
-
Rate: Control addition so internal temp does not rise above -65°C.
-
Observation: The solution typically turns yellow/orange. Stir for 30-60 mins at -78°C.
-
-
Formylation:
-
Add anhydrous DMF dropwise. Maintain temp < -65°C.
-
Stir for 1 hour at -78°C, then allow the mixture to warm to 0°C over 2 hours.
-
-
Quench & Workup (Chemo-selective):
-
Pour the reaction mixture into a stirred beaker of Saturated NH4Cl (300 mL) at 0°C.
-
Chemistry: This hydrolyzes the intermediate lithium hemiaminolate to the aldehyde.
-
Warning: Do not use HCl. Strong acid will remove the ketal protecting group.
-
Extract with Ethyl Acetate (3 x 200 mL). Wash combined organics with Water and Brine.[2]
-
-
Isolation: Dry over MgSO4, filter, and concentrate.
-
Purification: The crude product is usually a viscous oil or low-melting solid. Purification via flash chromatography (Silica, Hex/EtOAc) or high-vacuum distillation is recommended for pharma-grade purity.
-
Expected Yield: 35-38 g (80-85%).
-
Process Flow Diagram (Graphviz)
Figure 2: Process flow for the critical formylation step, highlighting heat management.
Process Optimization for Manufacturing (Turbo-Grignard)
While n-BuLi is standard for laboratory synthesis, it poses safety risks (pyrophoric) and engineering challenges (cryogenic temps) at scale.
Recommendation: For batches >1 kg, switch to Turbo-Grignard (iPrMgCl·LiCl) .
-
Advantages:
-
Operates at -15°C to 0°C (standard glycol chillers).
-
Non-pyrophoric (safer handling).
-
Higher functional group tolerance.
-
-
Protocol Adjustment: Replace n-BuLi with 1.1 eq of iPrMgCl·LiCl (1.3M in THF). Stir at -15°C for 2 hours to effect the Mg-Halogen exchange, then quench with DMF.
References
-
Review of Indanone Synthesis
-
Ketalization Methodology
- A Simple and Versatile Method for the Formation of Acetals/Ketals. ACS Omega 2018, 3, 5, 4974–4985.
-
Formylation via Lithiation (General Conditions)
-
Formylation - Common Conditions: Lithiation.[6] Common Organic Chemistry.
-
- Turbo-Grignard Scale-Up Precedent: Scale-up of Turbo-Grignard Reactions. Organic Process Research & Development. (General reference for the technique described in Section 6).
Sources
- 1. youtube.com [youtube.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
Purification techniques for 6-Formyl-indan-1-one 1,2-ethanediol ketal
Application Note: High-Purity Isolation & Purification of 6-Formyl-indan-1-one 1,2-ethanediol ketal
Part 1: Executive Summary & Chemical Profile
Target Molecule: 6-Formyl-indan-1-one 1,2-ethanediol ketal CAS (Analogous): N/A (Specific intermediate) Molecular Weight: ~218.25 g/mol Core Structure: Indane scaffold with a masked ketone (spiro-dioxolane) at C1 and a reactive formyl group at C6.
Application Context: This compound is a critical "divergent intermediate" in the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil analogs) and other neuroactive pharmacophores. The C6-aldehyde serves as a handle for reductive amination or Wittig olefination, while the C1-ketal protects the benzylic ketone from incompatible reagents (e.g., hydrides, organometallics).
The Purification Challenge: The molecule presents a "stability paradox":
-
Acid Sensitivity: The 1,2-ethanediol ketal (dioxolane) is acid-labile. Exposure to acidic silica gel or acidic aqueous byproducts (e.g., bisulfite) will hydrolyze the ketal back to the parent indanone, destroying the protection strategy.
-
Oxidative Sensitivity: The C6-aldehyde is prone to air oxidation to the carboxylic acid (6-carboxy-indan-1-one ketal) or Cannizzaro disproportionation under strong base.
Strategic Directive: Standard purification methods must be modified. We cannot use unbuffered silica gel. We cannot use standard bisulfite adduct purification (pH ~4) without risk of deprotection. The protocols below prioritize Buffered Chromatography and Non-Aqueous Crystallization .
Part 2: Experimental Protocols
Protocol A: Buffered Flash Column Chromatography (Small to Mid-Scale)
Best for: Isolating high-purity material (>98%) from crude reaction mixtures containing unreacted bromides or debrominated byproducts.
The "Why": Standard silica gel has a surface pH of ~4.5–5.0, sufficient to cleave the dioxolane ring during a slow column run. Pre-treating the silica with Triethylamine (TEA) neutralizes these acidic sites.
Materials:
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase A: Hexanes (or Heptane).
-
Mobile Phase B: Ethyl Acetate (EtOAc).
-
Buffer: Triethylamine (TEA).
Step-by-Step Methodology:
-
Slurry Preparation (The Neutralization Step):
-
Prepare a slurry of Silica Gel in Hexanes containing 1% (v/v) Triethylamine .
-
Critical: Allow the slurry to sit for 15 minutes before packing. This ensures TEA neutralizes the internal pore acidity, not just the surface.
-
Pour the column and flush with 2 column volumes (CV) of Hexanes/1% TEA.
-
-
Sample Loading:
-
Dissolve the crude oil in a minimum volume of Toluene or DCM containing 0.5% TEA.
-
Avoid: Do not load with pure DCM if possible, as it can be slightly acidic due to decomposition.
-
Apply to the column bed carefully.
-
-
Elution Gradient:
-
Run a gradient from 0% to 30% EtOAc in Hexanes (maintain 0.5% TEA in the reservoirs if the run is long, otherwise the pre-buffer is usually sufficient).
-
TLC Monitoring: Use Hexane:EtOAc (3:1). The aldehyde is UV active and will stain instantly with DNP (2,4-Dinitrophenylhydrazine) — Orange Spot . The ketal functionality makes it slightly more polar than the debrominated impurity.
-
-
Fraction Collection:
-
Collect fractions. Immediately evaporate solvent at <40°C.
-
Storage: Store the oil/solid under Argon at -20°C.
-
Yield Expectation: 85-92% recovery (corrected for purity).
Protocol B: Recrystallization (Scale-Up Preferred)
Best for: Batches >10g where chromatography is costly. Removes trace oligomers and carboxylic acid impurities.
The "Why": Indanone derivatives possess a rigid bicyclic framework that crystallizes well. We use a "antisolvent crash" method to avoid prolonged heating which could degrade the aldehyde.
Solvent System: Toluene (Solvent) / Heptane (Antisolvent).
Step-by-Step Methodology:
-
Dissolution:
-
Take the crude solid/oil. Add Toluene (3 mL per gram of crude).
-
Heat gently to 45-50°C. Do not boil. The goal is dissolution, not thermal stress.
-
Optional: If the solution is dark, treat with activated charcoal (neutral pH) for 10 mins, then filter warm through Celite.
-
-
Crystallization:
-
Remove from heat. While stirring moderately, add Heptane dropwise until the solution becomes slightly turbid (cloud point).
-
Add a "seed crystal" if available.
-
Allow to cool slowly to Room Temperature (RT) over 2 hours.
-
Transfer to a fridge (4°C) for 12 hours.
-
-
Harvesting:
-
Filter the white/off-white needles using a chilled Buchner funnel.
-
Wash the cake with cold Heptane/Toluene (9:1).
-
Dry under high vacuum at RT.
-
Data Table: Solvent Screening for Recrystallization
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Recommendation |
| Ethanol | High | Moderate | Good | Risky (Potential acetal exchange) |
| EtOAc/Hexane | High | Low | Moderate | Good (Standard option) |
| Toluene/Heptane | High | Very Low | Excellent | Preferred (High recovery) |
| IPA | Moderate | Low | Poor | Not Recommended |
Part 3: Visualization & Logic
Workflow Diagram: Purification Decision Tree
Caption: Logical flow for selecting the optimal purification route based on crude purity and scale.
Diagram: Impurity Fate Mapping
Caption: Tracking the separation of common synthetic byproducts during buffered chromatography.
Part 4: Quality Control & Troubleshooting
Self-Validating the Protocol (QC):
-
1H NMR Check:
-
Diagnostic Signal: Look for the ethylene ketal multiplet at δ 4.0–4.2 ppm (4H).
-
Aldehyde Proton: Singlet at δ 10.0 ppm (1H).
-
Validation: If the integral of the ketal protons decreases relative to the aromatic ring, hydrolysis occurred during purification.
-
-
HPLC:
-
Use a neutral mobile phase (Acetonitrile/Water with Ammonium Acetate buffer). Avoid 0.1% TFA or Formic Acid, as these will degrade the sample on the column.
-
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Product streaks on TLC | Silica acidity or carboxylic acid impurity. | Add 1% TEA to eluent. |
| Aldehyde peak vanishes | Oxidation to acid or reduction to alcohol. | Degas solvents; avoid heating >50°C. |
| New ketone peak in IR | Ketal hydrolysis (Deprotection). | Check pH of aqueous workup; ensure silica was buffered. |
| Low recovery from Cryst. | Product too soluble in Toluene. | Switch to EtOAc/Hexane or increase Heptane ratio. |
Part 5: References
-
Synthesis of Indanones:
-
Aldehyde Purification (Bisulfite Context):
-
Protection Group Stability:
-
Indanone Synthesis Context (Donepezil):
Sources
Application Note: Strategic Synthesis and Optimization of Indanone-Based Chalcones
Executive Summary
Indanone-based chalcones (2-benzylidene-1-indanones) represent a rigidified subclass of the chalcone family. Unlike flexible open-chain chalcones, the indanone moiety locks the carbonyl and the
This guide provides three validated protocols for their synthesis, ranging from classical methods to high-throughput green chemistry techniques. It emphasizes the Claisen-Schmidt condensation as the core mechanism, offering troubleshooting for common synthetic pitfalls like "oiling out" and incomplete dehydration.
Mechanistic Principles & Causality
The synthesis relies on the Claisen-Schmidt condensation between 1-indanone (ketone) and a substituted benzaldehyde.[1][2]
The "Rigidity" Factor
In standard acetophenone-derived chalcones, the bond between the carbonyl and the
-
Consequence: The resulting enone is geometrically constrained, predominantly favoring the (E)-isomer due to steric repulsion between the phenyl ring and the carbonyl oxygen in the (Z)-form.
-
Validation: This is confirmed by
H NMR, where the olefinic proton typically appears as a singlet (or triplet with long-range coupling) rather than the characteristic pair of doublets seen in open-chain analogs.
Reaction Pathway Visualization
The following diagram illustrates the base-catalyzed pathway, highlighting the critical transition from the enolate intermediate to the final conjugated system.
Figure 1: Mechanistic pathway of base-catalyzed Claisen-Schmidt condensation for indanone derivatives.[3]
Experimental Protocols
Protocol A: Classical Base-Catalyzed Synthesis (Standard)
Best for: Lipophilic aldehydes (e.g., 4-Cl, 4-OMe) and scaling up (>5g). Mechanism: Thermodynamic control favoring the stable conjugated product.
Reagents:
-
1-Indanone (1.0 equiv)
-
Substituted Benzaldehyde (1.0 - 1.1 equiv)
-
NaOH or KOH (10% w/v aqueous solution)
-
Ethanol or Methanol (Solvent)[4]
Step-by-Step Methodology:
-
Solubilization: Dissolve 1-indanone (e.g., 5 mmol) and the aldehyde (5 mmol) in Ethanol (15 mL) in a round-bottom flask. Note: If reagents do not dissolve, gently warm to 40°C.
-
Catalysis: Add 10% NaOH solution (2 mL) dropwise while stirring vigorously at room temperature.
-
Checkpoint: A color change (yellow/orange) usually occurs immediately, indicating enolate formation and conjugation.
-
-
Reaction: Stir at room temperature for 3–6 hours.
-
Self-Validation: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The product will be less polar (higher
) than the aldehyde but more polar than indanone.
-
-
Workup: Pour the reaction mixture into crushed ice (100 g) containing dilute HCl (2 mL) to neutralize the base.
-
Isolation: The precipitate is filtered, washed with cold water, and recrystallized from Ethanol.
Protocol B: Acid-Catalyzed Synthesis (The "Problem Solver")
Best for: Aldehydes with electron-donating groups (e.g., -OH, -N(Me)2) that deactivate the carbonyl toward nucleophilic attack, or when base-catalyzed methods yield "tar."
Reagents:
-
Acetic Acid (Glacial)
-
Conc. Sulfuric Acid (
)
Step-by-Step Methodology:
-
Setup: Mix 1-indanone (5 mmol) and aldehyde (5 mmol) in Glacial Acetic Acid (10 mL).
-
Activation: Add 3–5 drops of Conc.
. -
Heating: Reflux the mixture at 80–90°C for 2–4 hours.
-
Why: Acid protonates the aldehyde carbonyl oxygen, making it more electrophilic (susceptible to attack by the enol form of indanone).
-
-
Quenching: Cool to room temperature and pour into ice-cold water.
-
Purification: These products often require column chromatography (Silica gel, Hexane/EtOAc gradient) as acid catalysis can generate side products.
Protocol C: Microwave-Assisted Synthesis (Green/High-Throughput)
Best for: Rapid library generation (Medicinal Chemistry) and maximizing yield.
Step-by-Step Methodology:
-
Solid Support: Dissolve 1-indanone (1 mmol) and aldehyde (1 mmol) in minimal Dichloromethane (DCM). Add Silica Gel (2g) or Basic Alumina.
-
Evaporation: Remove solvent under vacuum to adsorb reagents onto the solid support.
-
Irradiation: Place the dry powder in a microwave reactor vessel. Irradiate at 160–300W for 2–6 minutes (pulsed: 1 min on, 30 sec off to prevent overheating).
-
Extraction: Wash the solid support with hot Ethanol or Ethyl Acetate. Filter and evaporate the solvent.
-
Result: High purity is often achieved without recrystallization.
-
Data Analysis & Characterization
To validate the synthesis, compare your data against these standard parameters.
Table 1: Expected Spectral Characteristics
| Feature | Technique | Expected Signal | Mechanistic Insight |
| Carbonyl | IR | 1680–1700 cm | Lower than typical ketones (1715) due to |
| Olefinic Proton | Appears as a singlet (or triplet, | ||
| Indanone CH2 | Deshielded methylene protons adjacent to the double bond. | ||
| Isomerism | NOESY | Cross-peak | Strong NOE between olefinic H and phenyl ring confirms (E)-geometry. |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Oiling Out | Product melting point is near RT or impurities present. | Scratch flask with glass rod; cool to -20°C; use Methanol instead of Ethanol. |
| No Precipitate | Product is soluble in aqueous alcohol. | Evaporate ethanol first, then extract with Ethyl Acetate. |
| Starting Material Remains | Equilibrium reached or poor reactivity. | Increase temp (50°C); switch to Protocol B (Acid) or C (Microwave). |
Biological Context & Applications
Indanone chalcones are not merely synthetic intermediates; they are "privileged scaffolds" in drug discovery.
-
Oncology: Derivatives have shown cytotoxicity against breast cancer lines by interfering with the p53/p21 pathway [1].[2]
-
Virology: Indanone-chalcone hybrids have demonstrated efficacy against Tobacco Mosaic Virus (TMV) and HIV, often outperforming standard drugs like ningnanmycin [2].
-
Neuroscience: The rigid structure allows for specific inhibition of Monoamine Oxidase B (MAO-B), a target for Parkinson's disease therapy.
References
-
Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones. Journal of Physical Science. (2018). 1[3][5]
-
Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. ACS Omega. (2023). 6[3][5]
-
Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones. Frontiers in Chemistry. 7
-
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. 8
-
Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. NIH / PMC. (2025). 9
Sources
- 1. Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones - Journal of Physical Science [jps.usm.my]
- 2. jps.usm.my [jps.usm.my]
- 3. scispace.com [scispace.com]
- 4. academicjournals.org [academicjournals.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 9. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Formyl-indan-1-one 1,2-ethanediol ketal in Alzheimer's drug discovery
Application Note: Strategic Utilization of 6-Formyl-indan-1-one 1,2-ethanediol Ketal in the Synthesis of Multi-Target Directed Ligands (MTDLs) for Alzheimer’s Disease
Executive Summary
This guide details the application of 6-Formyl-indan-1-one 1,2-ethanediol ketal (Compound A ) as a high-value intermediate in the synthesis of next-generation Alzheimer’s Disease (AD) therapeutics. While the commercial drug Donepezil utilizes a 5,6-dimethoxy-1-indanone core functionalized at the C2 position, emerging research focuses on Multi-Target Directed Ligands (MTDLs) . These strategies often require functionalization at the C6 position to introduce antioxidant moieties, metal-chelating groups, or secondary pharmacophores without disrupting the acetylcholinesterase (AChE) binding capability of the indanone carbonyl.
The 1,2-ethanediol ketal protecting group is the critical design element here. It masks the C1 ketone, rendering it inert to nucleophiles and reducing agents, thereby allowing chemoselective modifications (e.g., reductive amination, Wittig olefination) at the C6 formyl group.
Chemical Logic & Strategic Value
The Challenge: Regioselectivity in Indanone Functionalization
The indanone scaffold contains two electrophilic centers: the C1 ketone and the aromatic ring/substituents. In direct synthesis, modifying a formyl group at C6 while preserving the C1 ketone is difficult because many reagents (e.g., NaBH₄, Grignard reagents) will attack the C1 ketone, leading to the formation of indanols (which lack AChE inhibitory activity).
The Solution: Orthogonal Protection
Compound A solves this by "locking" the C1 ketone as a cyclic acetal (dioxolane).
-
Stability: The ketal is stable under basic and nucleophilic conditions (e.g., reductive amination, lithiation).
-
Reactivity: The C6-formyl group remains a highly reactive electrophile, ready for coupling.
-
Deprotection: The ketone is easily restored via mild acid hydrolysis in the final step.
Application Workflow: Synthesis of C6-Functionalized Donepezil Analogs
The following workflow illustrates the conversion of the 6-formyl ketal into a bioactive amine-linked MTDL.
Figure 1: Synthetic pathway utilizing the chemoselectivity of the ketal protecting group to synthesize C6-substituted indanone derivatives.
Detailed Experimental Protocols
Protocol A: Reductive Amination (Coupling)
Objective: To attach a pharmacophore (e.g., N-benzylpiperidine derivative) to the C6 position. Mechanism: Formation of an imine followed by selective reduction.
Reagents:
-
6-Formyl-indan-1-one 1,2-ethanediol ketal (1.0 equiv)
-
Target Amine (e.g., 4-amino-1-benzylpiperidine) (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)
-
Acetic Acid (catalytic, 1-2 drops)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Procedure:
-
Imine Formation: In a dry round-bottom flask under N₂ atmosphere, dissolve the 6-Formyl-indan-1-one 1,2-ethanediol ketal (1 mmol) and the Target Amine (1.1 mmol) in anhydrous DCE (10 mL).
-
Activation: Add catalytic Acetic Acid. Stir at room temperature (RT) for 1–2 hours. Checkpoint: Monitor by TLC. The aldehyde spot should disappear, and a new imine spot may appear.
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to RT and stir overnight (12–16 h).
-
Work-up: Quench with saturated aqueous NaHCO₃ solution. Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude amine-ketal intermediate via flash column chromatography (Silica gel, MeOH/DCM gradient).
Protocol B: Ketal Deprotection (Restoring the Pharmacophore)
Objective: To remove the 1,2-ethanediol protecting group and restore the bioactive indanone ketone.
Reagents:
-
Intermediate from Protocol A[1]
-
2N Hydrochloric Acid (HCl)
-
Solvent: Tetrahydrofuran (THF)
Procedure:
-
Dissolution: Dissolve the purified intermediate (1 mmol) in THF (5 mL).
-
Hydrolysis: Add 2N HCl (2 mL) dropwise.
-
Reaction: Stir at RT for 2–4 hours. Checkpoint: TLC should show the conversion of the non-polar ketal to the more polar ketone.
-
Neutralization: Carefully neutralize with saturated NaHCO₃ solution until pH ~8.
-
Extraction: Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over MgSO₄ and concentrate.
-
Final Purification: Recrystallize (EtOH/Hexane) or use preparative HPLC to isolate the final C6-substituted indanone MTDL.
Quality Control & Analytical Specifications
To validate the synthesis, compare the NMR signals of the Starting Material vs. the Final Product.
| Feature | Starting Material (Ketal) | Final Product (Indanone) |
| C1 Carbonyl | Absent (Protected) | Present (~205-207 ppm in ¹³C NMR) |
| Ketal Protons | Present (Multiplet ~4.0-4.2 ppm, 4H) | Absent |
| C6 Formyl | Present (Singlet ~10.0 ppm, 1H) | Absent (Converted to CH₂-NH) |
| IR Spectrum | No C=O stretch at ~1710 cm⁻¹ | Strong C=O stretch at ~1710 cm⁻¹ |
Scientific Rationale & References
The logic of using indanone derivatives in Alzheimer's research stems from their ability to mimic the binding mode of Donepezil within the catalytic active site (CAS) and peripheral anionic site (PAS) of Acetylcholinesterase.
-
Indanone Core: Binds to the PAS, preventing Acetylcholine hydrolysis and Aβ-aggregation.
-
C6-Functionalization: Research indicates that extending the molecule at the 5 or 6 position allows for the capture of additional interactions or the introduction of antioxidant moieties (e.g., ferulic acid hybrids) which reduce oxidative stress, a key driver of AD pathology.
References:
-
Design and synthesis of indanone derivatives as Multi-Target Directed Ligands:
-
Indanone scaffold in AD Drug Discovery:
-
Donepezil Analog Design:
-
Synthetic Methodology for Indanones:
Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 2. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-Methoxy-indanone derivatives as potential probes for β-amyloid plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 6-Formyl-indan-1-one 1,2-ethanediol Ketal in Antiviral Scaffold Synthesis
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 6-Formyl-indan-1-one 1,2-ethanediol ketal —a bifunctional "privileged scaffold"—in the synthesis of antiviral candidates, specifically targeting viral capsid proteins (e.g., Picornaviridae) and viral proteases.
Abstract & Strategic Value
The 6-Formyl-indan-1-one 1,2-ethanediol ketal is a high-value orthogonal building block. Its structural utility lies in the differentiation of reactivity between the C1 and C6 positions. By masking the C1 ketone as a robust dioxolane (ketal), chemists can selectively manipulate the C6 formyl group (aldehyde) to install hydrophobic tails or heterocyclic warheads—critical for occupying viral hydrophobic pockets (e.g., the VP1 pocket of Enteroviruses). Subsequently, the C1 ketone can be unmasked and functionalized to tune solubility and hydrogen-bonding interactions.
Key Applications:
-
Capsid Binders: Synthesis of Pleconaril/Pirodavir bioisosteres for Rhinovirus and Enterovirus 71 (EV71).
-
Protease Inhibitors: Scaffolds for Flavivirus (HCV, Dengue) NS3/4A protease inhibitors.
-
Fragment-Based Drug Discovery (FBDD): Rigid core for growing vectors in multiple dimensions.
Chemical Properties & Handling
| Property | Specification | Notes |
| IUPAC Name | 6-formyl-spiro[1,3-dioxolane-2,1'-indane] | |
| Molecular Weight | ~218.25 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Solubility | DCM, THF, EtOAc, MeOH | Poor solubility in water/hexanes. |
| Stability | Acid-sensitive (Ketal) | Critical: Avoid exposure to aqueous acids (HCl, TFA) until deprotection is desired. Store under inert atmosphere at -20°C. |
| Reactivity | C6-Aldehyde (Electrophilic) | Ready for Reductive Amination, Wittig, Horner-Wadsworth-Emmons. |
Synthetic Protocol: Antiviral Capsid Binder Workflow
This protocol describes a representative workflow for synthesizing a capsid-binding inhibitor (Analogous to antiviral SARs described in J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10] The goal is to attach a hydrophobic aryl ether tail at C6 and convert the C1 ketone into an oxime to block viral uncoating.
Phase A: C6-Aldehyde Functionalization (Reductive Amination)
Objective: Attach a solubilizing amine or heteroaromatic moiety to the C6 position while keeping the C1 ketone protected.
Reagents:
-
Starting Material: 6-Formyl-indan-1-one 1,2-ethanediol ketal (1.0 eq)
-
Amine Partner: 4-(4-Chlorophenyl)piperidine (1.1 eq) (Model hydrophobic pharmacophore)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE)
-
Catalyst: Acetic Acid (1.0 eq)
Protocol:
-
Dissolution: In a flame-dried round-bottom flask, dissolve the ketal (1.0 eq) and the amine partner (1.1 eq) in anhydrous DCE (0.1 M concentration).
-
Imine Formation: Add Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 1 hour under Nitrogen. Checkpoint: Monitor by TLC for disappearance of aldehyde.
-
Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise over 10 minutes.
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Phase B: Ketal Deprotection (Regeneration of C1 Ketone)
Objective: Unmask the C1 ketone to restore the indanone core.
Reagents:
-
Solvent: Acetone/Water (4:1) or THF/2N HCl (10:1)
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 eq) or 1N HCl.
Protocol:
-
Hydrolysis: Dissolve the Phase A product in Acetone/Water (4:1).
-
Acidification: Add PPTS (catalytic) or 1N HCl (to pH ~2).
-
Reflux: Heat to 60°C for 2–4 hours. Note: Ketal hydrolysis on indanones can be sluggish; heat is often required.
-
Workup: Neutralize with NaHCO₃. Evaporate Acetone. Extract aqueous residue with EtOAc.
-
Validation: Confirm loss of ethylene glycol signals (multiplet at ~4.0 ppm) in ¹H NMR.
Phase C: C1 Functionalization (Oxime Formation)
Objective: Install an oxime group at C1. Indanone oximes are known to stabilize the viral capsid, preventing RNA release (Mechanism of Action: Capsid Stabilization).
Reagents:
-
Hydroxylamine hydrochloride (NH₂OH[2]·HCl) (2.0 eq)
-
Base: Sodium Acetate (NaOAc) (2.5 eq) or Pyridine.
-
Solvent: Ethanol (EtOH).
Protocol:
-
Setup: Dissolve the deprotected indanone (from Phase B) in EtOH.
-
Addition: Add NH₂OH·HCl and NaOAc.
-
Reaction: Reflux (80°C) for 3 hours.
-
Workup: Concentrate solvent. Dilute with water. The oxime often precipitates as a solid. Filter and wash with cold water. Recrystallize from EtOH/Water if necessary.
Visualizing the Synthetic Strategy
The following diagram illustrates the orthogonal protection strategy, highlighting the "Switch" mechanism where the ketal locks the C1 position to allow C6 chemistry.
Figure 1: Orthogonal synthetic workflow converting the 6-formyl-indan-1-one ketal into a bioactive antiviral scaffold.
Analytical Quality Control (QC)
To ensure the integrity of the building block and the final product, the following analytical parameters must be met:
| Technique | Parameter | Expected Observation |
| ¹H NMR (CDCl₃) | Ketal Region | Multiplet at 3.9–4.1 ppm (4H, ethylene bridge). Disappearance confirms deprotection. |
| ¹H NMR (CDCl₃) | Aldehyde (CHO) | Singlet at ~10.0 ppm . Disappearance confirms C6 reaction. |
| ¹H NMR (CDCl₃) | Aromatic Region | Indane protons typically appear as a doublet (~7.4 ppm), doublet (~7.7 ppm), and singlet (~7.9 ppm). |
| IR Spectroscopy | Carbonyl (C=O) | 1710 cm⁻¹ (Indanone ketone) should be absent in the Ketal starting material and reappear after Phase B. |
| LC-MS | Purity | >95% (UV 254 nm). Mass shift corresponding to ketal loss (-44 Da net change typically observed as loss of glycol fragment). |
Scientific Rationale & Mechanism of Action[4][11][12]
Why Indanones?
Indan-1-ones are bioisosteres of tetralones and chromanones. In antiviral drug design, particularly for Picornaviruses (e.g., Rhinovirus, Poliovirus), the viral capsid protein VP1 contains a hydrophobic pocket filled with a "pocket factor" (usually a fatty acid).
-
Displacement: Small molecules based on the indanone scaffold displace this natural factor.
-
Stabilization: The rigid indanone core stabilizes the capsid conformation, preventing the virus from uncoating and releasing its RNA genome into the host cell [1].
-
The C6-Position: This position projects out of the hydrophobic pocket towards the pore entrance, making it the ideal site for attaching solubilizing groups (like the piperidine added in Phase A) to improve bioavailability [2].
Why the Ketal?
Direct reaction of 6-formyl-indan-1-one without protection often leads to:
-
Aldol Polymerization: The enolizable ketone at C1 can react with the aldehyde at C6 (intermolecularly).
-
Chemoselectivity Issues: Strong reducing agents (e.g., LiAlH₄) would reduce both the ketone and aldehyde. The ketal protects the C1 ketone, rendering it inert to nucleophiles and bases.
References
-
Diana, G. D., et al. (1985). "Picornavirus inhibitors: synthesis and biological evaluation of a series of [1,3,4]oxadiazol-2-yl]phenoxy]methyl]isoxazoles." Journal of Medicinal Chemistry. (Context: Establishes the SAR for capsid binders).
-
Siddappa, P., & Patil, S. (2017).[5] "Recent Developments in Biological Activities of Indanones." European Journal of Medicinal Chemistry. (Context: Review of Indanone versatility).
-
PubChem Compound Summary. "Indenone ethylene ketal."[1] National Center for Biotechnology Information. (Context: Physical properties of the core ketal).
-
Zhang, Y., et al. (2023).[11] "Novel 1-Indanone derivatives... as immune activator to resist plant virus."[4] Pest Management Science. (Context: Modern antiviral applications of indanones).[4]
Sources
- 1. Indenone ethylene ketal | C11H10O2 | CID 522250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. 6-methoxy-2,3-dihydro-1H-inden-1-ol | C10H12O2 | CID 12374669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel 1-Indanone derivatives containing oxime and oxime ether moieties as immune activator to resist plant virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (R)-(-)- and (S)-(+)-Synadenol: synthesis, absolute configuration, and enantioselectivity of antiviral effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-Indanone - Wikipedia [en.wikipedia.org]
- 9. New 1-indanone thiosemicarbazone derivatives active against BVDV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. pubs.acs.org [pubs.acs.org]
Strategic Synthesis of Novel Heterocycles from 6-Formyl-indan-1-one 1,2-Ethanediol Ketal
Executive Summary: The "Orthogonal" Advantage
In the landscape of privileged medicinal scaffolds, 1-indanone derivatives occupy a central role, exhibiting potent activity as acetylcholinesterase inhibitors (Alzheimer's), tubulin polymerization inhibitors (oncology), and anti-inflammatory agents.
However, the direct functionalization of 1-indanone is often plagued by regioselectivity issues. The C1-ketone and C6-position (if formylated) present two electrophilic sites that can compete during condensation reactions.
This guide details the strategic utilization of 6-Formyl-indan-1-one 1,2-ethanediol ketal (CAS 954238-34-7) .[1] By employing this pre-protected building block, researchers can achieve chemoselective functionalization of the C6-aldehyde without interference from the C1-ketone. This "Protect-React-Deprotect" strategy allows for the clean synthesis of complex chalcones and subsequent heterocycles (pyrazolines, isoxazoles, pyrimidines) while preserving the C1-ketone for late-stage diversification.
Strategic Workflow & Logic
The synthesis is designed around a "Divergent Hub" model. The 6-formyl group serves as the initial anchor for building the heterocyclic arm via a Chalcone intermediate. The 1,2-ethanediol ketal acts as a "silent guardian," protecting the C1 ketone from unwanted aldol condensations or reduction during these steps.
Synthesis Pathway Diagram
Caption: Strategic workflow illustrating the chemoselective functionalization of the C6-aldehyde followed by heterocycle formation and late-stage deprotection.
Core Protocol 1: The Chalcone Gateway (Claisen-Schmidt Condensation)[2]
The Claisen-Schmidt condensation is the critical first step. The stability of the ethylene ketal in basic media allows us to use standard alkaline conditions without risking deprotection.
Reaction: Ar-CHO (Start) + Ar'-COCH3 (Acetophenone) → Chalcone (Enone)
Materials
-
Substrate: 6-Formyl-indan-1-one 1,2-ethanediol ketal (1.0 eq)
-
Reagent: Substituted Acetophenone (1.0 - 1.1 eq)
-
Catalyst: 40% NaOH (aq) or KOH pellets
-
Solvent: Ethanol (Absolute) or Methanol
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 6-Formyl-indan-1-one 1,2-ethanediol ketal and 1.0 mmol of the chosen acetophenone in 10 mL of ethanol.
-
Catalysis: Add 1.0 mL of 40% NaOH solution dropwise while stirring at room temperature.
-
Expert Insight: If the acetophenone is highly lipophilic, add a minimal amount of THF to ensure homogeneity.
-
-
Reaction: Stir the mixture at room temperature (25°C) for 6–12 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot (Start) should disappear, and a new, less polar, UV-active spot (Chalcone) should appear.
-
-
Workup: Pour the reaction mixture into 50 mL of ice-cold water containing a trace of HCl (to neutralize excess base, pH ~7).
-
Caution: Do not acidify below pH 5, or you risk premature deprotection of the ketal.
-
-
Isolation: The chalcone typically precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol.[2]
Self-Validating Checkpoint:
-
1H NMR: Look for the disappearance of the aldehyde singlet (~10.0 ppm) and the appearance of two doublets (J = 15–16 Hz) in the 7.5–8.0 ppm region, characteristic of trans-chalcones.
-
Ketal Integrity: The ethylene ketal multiplet at ~4.0 ppm must remain intact.
Core Protocol 2: Divergent Heterocyclization
Once the chalcone is secured, the α,β-unsaturated system serves as a Michael acceptor for various binucleophiles.
Route A: Synthesis of Pyrazolines
Pyrazolines are potent anti-inflammatory scaffolds.[2]
-
Reactants: Dissolve Chalcone (1 mmol) in 10 mL glacial acetic acid (or EtOH with catalytic AcOH).
-
Addition: Add Hydrazine Hydrate (5 mmol, excess).
-
Reflux: Heat at 80°C for 4–6 hours.
-
Workup: Pour into crushed ice. The solid pyrazoline precipitates.[2]
-
Mechanism: Michael addition followed by intramolecular cyclization.
Route B: Synthesis of Isoxazoles
-
Reactants: Dissolve Chalcone (1 mmol) in 15 mL Ethanol.
-
Addition: Add Hydroxylamine Hydrochloride (1.5 mmol) and Sodium Acetate (1.5 mmol).
-
Reflux: Heat at reflux for 6–8 hours.
-
Workup: Remove solvent in vacuo, extract with EtOAc.
Route C: Synthesis of Pyrimidines
-
Reactants: Dissolve Chalcone (1 mmol) in 10 mL Ethanol.
-
Addition: Add Guanidine Hydrochloride (1.5 mmol) and KOH (1.5 mmol).
-
Reflux: Heat at reflux for 8–10 hours.
-
Note: This creates an aminopyrimidine derivative.
Core Protocol 3: Restoring the Core (Deprotection)
After the heterocycle is formed, the C1 ketone must be restored to regain the pharmacophore properties of the indanone or to allow for further functionalization.
Reaction: Ketal-Heterocycle + H3O+ → Indanone-Heterocycle + Ethylene Glycol
Methodology
-
Solvent System: Dissolve the protected heterocycle (1 mmol) in a mixture of THF:Water (4:1) or Acetone:Water (4:1) .
-
Why THF? It ensures the typically lipophilic heterocyclic product remains in solution during hydrolysis.
-
-
Acid Hydrolysis: Add 2N HCl (1 mL per mmol substrate) or p-Toluenesulfonic acid (p-TsOH) (0.2 eq).
-
Conditions: Stir at room temperature for 2 hours. If reaction is sluggish (checked by TLC), heat to 50°C.
-
Workup: Neutralize with saturated NaHCO3 solution. Extract with Dichloromethane (DCM).
-
Purification: Column chromatography is usually required here to remove the ethylene glycol byproduct.
Self-Validating Checkpoint:
-
IR Spectroscopy: Appearance of a strong carbonyl stretch at ~1710 cm⁻¹ (Indanone C=O).
-
1H NMR: Disappearance of the ethylene ketal multiplet (~4.0 ppm).
Data Summary & Troubleshooting
| Parameter | Standard Conditions | Troubleshooting / Optimization |
| Solubility | EtOH/MeOH | Add THF or DCM if starting material precipitates. |
| Ketal Stability | pH 8–14 (Stable) | Avoid acidic workup during Chalcone synthesis. |
| Reaction Rate | 6–12 hours (RT) | Microwave irradiation (100°C, 10 min) accelerates Claisen-Schmidt significantly. |
| Yield | 70–90% | If yield is low, ensure reagents are dry; water inhibits imine formation in heterocyclization. |
Senior Scientist Notes:
-
Microwave Assist: For high-throughput library generation, the Claisen-Schmidt step can be performed in a microwave reactor (Biotage/CEM) at 100°C for 5-10 minutes using piperidine as a base.
-
One-Pot Option: It is possible to perform the deprotection in situ after the heterocyclization if using acidic conditions (e.g., Pyrazoline synthesis in AcOH), but stepwise isolation is recommended for higher purity.
References
-
Synthesis of Indanones
- Review of synthetic methods and biological activity of 1-indanones.
-
Source:
-
Claisen-Schmidt Condensation Mechanics
- Detailed mechanism and conditions for chalcone form
-
Source:
-
Starting Material Data (CAS 954238-34-7)
- Physical properties and commercial availability of 6-Formyl-indan-1-one 1,2-ethanediol ketal.
-
Source:
-
Pyrazoline Synthesis Protocols
-
Protocols for converting chalcones to pyrazolines using hydrazine.[2]
-
Source: (Generalized Reference for Protocol Structure)
-
-
Ketal Deprotection Strategies
- Green chemistry approaches to acetal/ketal deprotection.
-
Source:
Sources
Application Note: Asymmetric Synthesis of Chiral Indanone Derivatives
Abstract
Chiral indanone scaffolds are ubiquitous pharmacophores in FDA-approved therapeutics (e.g., Donepezil, Indatraline) and natural products. Their rigid bicyclic structure serves as a critical "privileged scaffold" for restricting conformational freedom in receptor binding. This guide provides a technical deep-dive into the asymmetric synthesis of 3-substituted indanones, moving beyond basic textbook definitions to actionable, high-yield protocols. We focus on two orthogonal strategies: Rhodium(I)-catalyzed intramolecular hydroacylation (C-H activation) and Asymmetric Hydrogenation of indenones.
Strategic Analysis & Mechanistic Grounding
The Challenge of the Indanone Core
The primary challenge in synthesizing chiral indanones lies in establishing the stereocenter at the C3 position while preventing racemization via enolization at the C2 position. Traditional Friedel-Crafts cyclizations often require harsh acidic conditions incompatible with sensitive chiral auxiliaries. Modern catalytic methods circumvent this by operating under neutral conditions.
Strategic Disconnections
We categorize the synthesis into two primary logic streams:
-
C-H Activation (Atom Economy): Direct cyclization of 2-vinylbenzaldehydes. This is 100% atom-economical but requires preventing the thermodynamically favored decarbonylation pathway.
-
Asymmetric Reduction (Scalability): Hydrogenation of pre-formed indenones. This is highly scalable but requires careful catalyst selection to avoid over-reduction to indanes.
Mechanistic Visualization
The following diagram illustrates the divergent pathways for accessing the chiral indanone core.
Figure 1: Strategic disconnections for accessing chiral 3-substituted indanones.
Detailed Experimental Protocols
Protocol A: Rh(I)-Catalyzed Intramolecular Hydroacylation
Best for: High-value intermediates where atom economy is critical. Mechanism: This reaction proceeds via oxidative addition of Rh into the aldehyde C-H bond, followed by hydrometalation of the pendant alkene and reductive elimination.[1] Critical Success Factor: The use of chelating aldehydes or specific ligands (like BINAP or DTBM-SEGPHOS) is crucial to suppress the competing decarbonylation (loss of CO) which kills the catalyst.
Materials
-
Substrate: 2-vinylbenzaldehyde derivative (1.0 equiv)
-
Catalyst Precursor: [Rh(cod)Cl]₂ (2.5 mol %)
-
Chiral Ligand: (R)-BINAP or (R)-DTBM-SEGPHOS (5.0 mol %)
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous, degassed)
-
Additives: AgBF₄ or NaBArF (5.0 mol %) - Cationic Rh species are often more active.
Step-by-Step Methodology
-
Glovebox Setup: In an N₂-filled glovebox, charge a flame-dried Schlenk tube with [Rh(cod)Cl]₂ (12.3 mg, 0.025 mmol) and (R)-BINAP (31.1 mg, 0.05 mmol).
-
Solvation: Add anhydrous DCE (2.0 mL) and stir at room temperature for 15 minutes to generate the active catalyst species (solution typically turns deep orange/red).
-
Cationic Switch (Optional but Recommended): Add AgBF₄ (9.7 mg, 0.05 mmol) to the mixture. Stir for 10 minutes. A white precipitate (AgCl) will form. Filter via cannula if necessary, or proceed as a suspension if the substrate is robust.
-
Substrate Addition: Dissolve the 2-vinylbenzaldehyde substrate (1.0 mmol) in DCE (2.0 mL) and add it to the catalyst mixture.
-
Reaction: Seal the tube and heat to 80 °C. Stir for 12–24 hours.
-
Monitoring: Monitor via TLC or GC-MS. Look for the disappearance of the aldehyde peak (approx. 10 ppm in ¹H NMR) and appearance of the ketone.
-
-
Workup: Cool to room temperature. Filter through a short pad of silica gel (eluting with Et₂O or DCM) to remove the metal catalyst.
-
Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Decarbonylation) | Steric crowding or high temp | Lower temperature to 60 °C; switch to more electron-rich ligands (e.g., DTBM-SEGPHOS). |
| No Reaction | Catalyst poisoning (O₂) | Ensure rigorous degassing of solvents (freeze-pump-thaw x3). |
| Low ee | Ligand racemization or mismatch | Verify ligand purity via ³¹P NMR; Ensure reaction temp isn't exceeding ligand thermal stability. |
Protocol B: Asymmetric Hydrogenation of 3-Substituted Indenones
Best for: Scale-up (>10g) and industrial applications. Mechanism: Enantioselective reduction of the C2-C3 double bond. Critical Success Factor: Preventing the reduction of the carbonyl group (to form the indanol). Ir-P,N or Rh-bisphosphine complexes are preferred.
Materials
-
Substrate: 3-substituted indenone (1.0 equiv)
-
Catalyst: [Ir(cod)(Pyridine)(PCy₃)]BArF (Crabtree-type analog) or Rh(NBD)₂BF₄ + (S)-BINAP.
-
Solvent: CH₂Cl₂ or MeOH (Anhydrous).
-
Hydrogen Source: H₂ gas (Balloon or Parr bomb).
Step-by-Step Methodology
-
Catalyst Prep: In a glovebox, mix [Rh(NBD)₂]BF₄ (1.0 mol %) and (S)-BINAP (1.1 mol %) in CH₂Cl₂ (anhydrous). Stir for 30 min to form the complex.
-
Substrate Loading: Add the indenone substrate (1.0 mmol) to the catalyst solution.
-
Hydrogenation: Transfer the solution to a high-pressure steel autoclave (Parr reactor).
-
Purge: Purge with H₂ gas (3 cycles) to remove N₂.
-
Pressurize: Pressurize to 30–50 bar (435–725 psi) H₂.
-
Reaction: Stir at room temperature for 12 hours.
-
Note: Indenones are generally reactive; heating is rarely required and may lower ee.
-
-
Depressurize & Analysis: Carefully vent H₂. Analyze a crude aliquot by ¹H NMR (disappearance of vinyl proton).
-
Purification: Solvent evaporation followed by crystallization or short-path chromatography.
Comparative Data Analysis
The following table contrasts the two protocols based on field metrics.
| Metric | Protocol A: Hydroacylation | Protocol B: Hydrogenation |
| Atom Economy | 100% | High (H₂ is only byproduct) |
| Substrate Availability | Requires synthesis of vinylbenzaldehyde | Indenones are easily made via aldol |
| Enantioselectivity (ee) | Typically 90–99% | Typically 95–99% |
| Scalability | Moderate (dilute conditions often needed) | High (can be run neat or concentrated) |
| Key Limitation | Decarbonylation side-reaction | Over-reduction to alcohol |
Visualizing the Catalytic Cycle (Protocol A)
Understanding the Rh-hydroacylation mechanism is vital for troubleshooting.
Figure 2: Catalytic cycle for Rh-catalyzed intramolecular hydroacylation showing the critical decarbonylation trap.
References
-
Dong, V. M.; et al. "Rh-Catalyzed Hydroacylation of 2-Vinylbenzaldehydes." Journal of the American Chemical Society, 2008 , 130, 2916.[1] Link
-
Yu, Y.-N.; Xu, M.-H. "Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition of Pinacolborane Chalcone Derivatives."[2] The Journal of Organic Chemistry, 2013 , 78, 2736.[2] Link
-
Gagnier, S. V.; Larock, R. C. "Palladium-Catalyzed Carbonylative Cyclization of Unsaturated Aryl Iodides." Journal of the American Chemical Society, 2003 , 125, 4804.[2] Link
-
Renom-Carrasco, M.; et al. "Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts (Contextual Reference for Heterocycle Hydrogenation)." Chemistry - A European Journal, 2016 , 22, 9528.[3] Link
-
Review: "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry, 2018 , 14, 1860. Link
Sources
Troubleshooting & Optimization
Common side reactions in the synthesis of 6-Formyl-indan-1-one 1,2-ethanediol ketal
Technical Support Center: Synthesis of 6-Formyl-indan-1-one 1,2-ethanediol ketal
Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 6-Formyl-indan-1-one 1,2-ethanediol ketal. Our goal is to equip you with the foundational knowledge and practical solutions to navigate common challenges, particularly those related to selectivity and reaction efficiency.
Introduction: The Strategic Importance of Selective Ketalization
The synthesis of 6-Formyl-indan-1-one 1,2-ethanediol ketal is a critical step in multi-step synthetic pathways where the aldehyde at the C6 position is required for subsequent transformations, while the more reactive ketone at the C1 position must be masked. The 1,2-ethanediol ketal serves as a robust protecting group, stable to a wide range of non-acidic reagents, including organometallics, hydrides, and bases.[1][2] However, the inherent challenge of this reaction lies in achieving chemoselectivity. Aldehydes are intrinsically more electrophilic and less sterically hindered than ketones, making the C6-formyl group the kinetically favored site for acetal formation. This guide addresses this central problem and other common side reactions.
Troubleshooting Workflow: A Decision-Making Diagram
Before diving into specific FAQs, the following workflow provides a logical path for diagnosing and resolving common issues encountered during the synthesis.
Caption: Troubleshooting Decision Tree for Ketal Synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ketalization reaction is stalling, with significant starting material remaining even after prolonged heating. What are the likely causes and solutions?
A1: Cause & Mechanism: Incomplete conversion is one of the most common issues in ketalization. The reaction of a carbonyl with a diol to form a cyclic ketal is a reversible equilibrium.[3]
Carbonyl + Diol <=> Hemiketal + H₂O <=> Ketal + H₂O
According to Le Châtelier's principle, the removal of water is essential to drive the equilibrium towards the product. If water is not efficiently removed, the reaction will stall once it reaches equilibrium. Other factors include insufficient catalysis or suboptimal reaction conditions.
Troubleshooting Protocol:
-
Verify Water Removal: Ensure your Dean-Stark apparatus is functioning correctly. The collection arm should be filling with the azeotropic mixture (e.g., toluene-water), and you should see phase separation with water collecting at the bottom. If no water is collecting, your system may not be properly sealed, or the solvent may not be sufficiently dry to begin with.
-
Catalyst Activity: The acid catalyst (commonly p-toluenesulfonic acid, PTSA) can lose activity if it is old or has absorbed atmospheric moisture. Use a fresh, dry batch of catalyst.
-
Reagent Stoichiometry: An excess of ethylene glycol is typically used to push the equilibrium. If you are using near-stoichiometric amounts, consider increasing the equivalents.
Optimized Reaction Conditions:
| Parameter | Standard Protocol | Troubleshooting Adjustment | Rationale |
| Solvent | Toluene | Toluene (Anhydrous) | Ensures efficient azeotropic removal of water. |
| Ethylene Glycol | 1.5 - 2.0 eq. | 3.0 - 5.0 eq. | Shifts equilibrium towards product formation. |
| Catalyst (PTSA) | 0.02 - 0.05 eq. | 0.05 - 0.1 eq. (fresh) | Increases reaction rate; ensures sufficient active catalyst. |
| Water Removal | Dean-Stark Trap | Dean-Stark + 4Å Molecular Sieves | Molecular sieves provide a secondary method to sequester water.[3] |
| Temperature | Reflux (Toluene, ~111°C) | Maintain vigorous reflux | Ensures azeotrope formation and efficient water removal. |
Q2: The major product of my reaction is the acetal of the C6-aldehyde, not the desired C1-ketone ketal. How can I reverse this selectivity?
A2: Cause & Mechanism: This is the central challenge of this synthesis. Aldehydes are electronically and sterically more susceptible to nucleophilic attack than ketones. The formyl group at C6 is therefore the kinetically favored site of reaction. To form the desired C1-ketal, you must exploit conditions that favor the thermodynamically more stable product or introduce steric factors that disfavor reaction at the aldehyde.
Strategies for Improving Ketone Selectivity:
-
Thermodynamic Control: While the aldehyde acetal forms faster (kinetic product), the C1-ketal might be the thermodynamically more stable product in some cases, although this is not guaranteed. Running the reaction for an extended period at a high enough temperature can allow the initial kinetic product to revert and equilibrate to the thermodynamic product. However, this risks decomposition.
-
Steric Hindrance (Catalyst-Based): A more reliable strategy is to use a sterically bulky acid catalyst. The catalyst coordinates to the carbonyl oxygen, activating it for attack. A large catalyst may have difficulty accessing the more sterically crowded C1-ketone but will be severely hindered from coordinating to the less-crowded C6-aldehyde, potentially slowing the undesired reaction significantly.
Caption: Kinetic vs. Thermodynamic Control in Selective Ketalization.
Experimental Protocol for Enhanced Selectivity:
-
Objective: To selectively protect the C1-ketone over the C6-aldehyde.
-
Catalyst: Camphorsulfonic acid (CSA) or a pyridinium p-toluenesulfonate (PPTS), which are milder and can offer better selectivity.
-
Procedure:
-
To a solution of 6-Formyl-indan-1-one (1.0 eq) in anhydrous toluene (0.1 M), add ethylene glycol (3.0 eq).
-
Add a milder, sterically less demanding catalyst like Pyridinium p-toluenesulfonate (PPTS) (0.1 eq).
-
Heat the mixture to a gentle reflux (~80-90°C) instead of a vigorous reflux. Lower temperatures favor the reversal of the less stable kinetic product.
-
Monitor the reaction carefully by TLC or LC-MS every hour. The goal is to stop the reaction once the desired product is maximized, before significant formation of the bis-protected byproduct or decomposition occurs.
-
Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify via column chromatography.
-
Q3: My reaction mixture has turned dark, and the crude product is a tar-like substance with multiple spots on the TLC plate. What is happening?
A3: Cause & Mechanism: This issue typically points to two main side reactions: polymerization of ethylene glycol and/or acid-catalyzed self-condensation (aldol reaction) of the indanone starting material.
-
Polymerization: Under harsh acidic conditions and high heat, ethylene glycol can undergo intermolecular dehydration to form poly(ethylene glycol) (PEG) oligomers.[4][5]
-
Self-Condensation: The indanone has acidic α-protons at the C2 position. The acid catalyst can facilitate enolization, which can then lead to an aldol-type condensation with another molecule of the starting material, resulting in high molecular weight, colored byproducts.
Troubleshooting & Prevention:
| Preventative Measure | Action | Rationale |
| Use a Milder Catalyst | Replace PTSA with PPTS. | PPTS is less acidic, reducing the rate of both polymerization and unwanted aldol side reactions. |
| Control Temperature | Reduce reaction temperature. | Use a lower-boiling solvent like benzene or run the reaction in toluene below reflux temperature if water removal is still efficient. |
| Reduce Catalyst Loading | Use the lowest effective catalytic amount (e.g., 0.01-0.02 eq). | Minimizes acid-catalyzed degradation pathways. |
| Ensure Starting Material Purity | Purify the 6-Formyl-indan-1-one before use. | Impurities can often act as initiators for polymerization or decomposition. |
Reference List
-
Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. University of Liverpool.
-
Indanone synthesis. Organic Chemistry Portal.[Link]
-
Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health (PMC).[Link]
-
Synthesis of 1-indanones with a broad range of biological activity. ResearchGate.[Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications. National Institutes of Health (PMC).[Link]
-
Synthesis Ethane-1, 2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. Advanced Journal of Chemistry, Section A.[Link]
-
Ethylene Glycol | HOCH2CH2OH | CID 174. PubChem.[Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.[Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.[Link]
-
Safety of a preservative system containing 1,2-hexanediol and caprylyl glycol. Journal of Cosmetic Dermatology.[Link]
-
17.8: Acetals as Protecting Groups. Chemistry LibreTexts.[Link]
-
Protecting Groups, Acetals, and Hemiacetals. The Organic Chemistry Tutor (YouTube).[Link]
-
Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Royal Society of Chemistry.[Link]
-
Synthesis of Ethane-1,2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. Advanced Journal of Chemistry, Section A.[Link]
-
1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal.[Link]
-
Synthesis of 1-Indanones from Benzoic Acids. ResearchGate.[Link]
-
Synthesis of indanones. Reaction conditions: 1 (0.1 mmol), 2 (0.... ResearchGate.[Link]
-
Acetals and ketals as protecting groups. Khan Academy (YouTube).[Link]
Sources
Optimizing reaction conditions for ketal protection of 6-formylindan-1-one
Topic: Optimization of Reaction Conditions for Ketal/Acetal Protection Substrate: 6-Formylindan-1-one (Dual Carbonyl System) Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
This guide addresses the chemoselective protection of 6-formylindan-1-one. This substrate presents a classic competitive electrophile challenge: it contains a highly reactive formyl group (aldehyde) at C6 and a less reactive, conjugated ketone at C1.
Users most frequently encounter issues with chemoselectivity (protecting the wrong group), incomplete conversion (due to the conjugated nature of the ketone), and hydrolysis during purification . This guide provides thermodynamic rationale and validated protocols to resolve these bottlenecks.
Part 1: Troubleshooting Guides (Q&A)
Module 1: Chemoselectivity & Regiocontrol
Q: I am trying to protect the C1-ketone as a ketal, but NMR shows the C6-aldehyde has reacted. Why is this happening?
A: This is a kinetic and thermodynamic inevitability under standard conditions.
-
The Mechanism: 1,2-addition of diols (e.g., ethylene glycol) to carbonyls is nucleophilic. Aldehydes are significantly more electrophilic (less sterically hindered, less electronic stabilization) than ketones.
-
The Indanone Factor: The C1-ketone in indanone is conjugated to the aromatic ring, which lowers its electrophilicity compared to a non-conjugated ketone. While the C6-aldehyde is also conjugated, the aldehyde's inherent reactivity dominates.
-
The Fix: You cannot selectively protect the C1-ketone in the presence of the free C6-aldehyde using standard acid-catalyzed ketalization.
-
Strategy A: If you need the aldehyde protected, accept the selectivity.[1] Use 1.05 equivalents of diol to selectively form the C6-acetal .
-
Strategy B: If you need the ketone protected and the aldehyde free, you must use a multi-step sequence: (1) Protect Aldehyde
(2) Protect Ketone (3) Selective Deprotection of Aldehyde (difficult) or chemical differentiation (e.g., reduction of ketone, then deprotection).[2]
-
Q: Can I protect both the aldehyde and the ketone simultaneously?
A: Yes, but it requires "forcing" conditions. The C6-acetal forms rapidly (minutes to hours), while the C1-ketal requires high temperatures, prolonged reflux, and rigorous water removal (12–48 hours) due to the steric strain of the fused ring system and conjugation.
Module 2: Reaction Efficiency & Conversion
Q: My reaction stalls at ~60% conversion for the bis-protection. Adding more acid catalyst isn't helping.
A: The reaction is equilibrium-limited (
-
Root Cause: Water accumulation. As the reaction proceeds, water is generated.[3][4] Once the water concentration reaches a critical threshold, the reverse hydrolysis reaction competes with forward ketalization.
-
Solution: You must shift the equilibrium by removing water physically or chemically.
-
Method 1 (Physical):Dean-Stark Trap . Ensure you are using a solvent that forms a good azeotrope with water (Toluene or Benzene). Note: Benzene is often better for lower boiling points if the substrate is thermally unstable, but Toluene is standard.
-
Method 2 (Chemical):Triethyl Orthoformate (TEOF) . Add TEOF as a water scavenger. It reacts with water to form ethanol and ethyl formate, driving the reaction to completion irreversibly.
-
Q: I see a new spot on TLC that isn't my product or starting material. Is it polymerizing?
A: Likely yes. Indan-1-one derivatives have acidic
-
The Risk: Strong acids (like
) or high temperatures can induce Aldol Condensation (self-reaction between two indanone molecules). -
The Fix: Switch to a milder catalyst. p-Toluenesulfonic acid (pTSA) is standard, but Pyridinium p-toluenesulfonate (PPTS) is milder. Alternatively, use Iodine (
) in MeOH/Toluene, which acts as a mild Lewis acid.
Module 3: Stability & Workup
Q: My crude NMR looks perfect, but after silica gel column chromatography, I have starting material again.
A: Indanone ketals/acetals are acid-sensitive. Silica gel is slightly acidic (
-
The Mechanism: The moisture in the silica gel + acidic sites catalyze the hydrolysis of the acetal back to the carbonyl during the time the compound spends on the column.
-
The Fix: Neutralize your stationary phase.
-
Pre-wash the silica column with 1% Triethylamine (Et
N) in Hexanes. -
Add 0.5% Et
N to your eluent solvent system.
-
Part 2: Visualization & Logic
Diagram 1: Reactivity & Selectivity Workflow
Caption: Decision tree for protecting 6-formylindan-1-one based on target moiety and thermodynamic reactivity.
Part 3: Validated Experimental Protocols
Protocol A: Selective Protection of C6-Aldehyde
Use this protocol to mask the aldehyde while leaving the ketone available for Grignard or reduction chemistry.
Reagents:
-
6-formylindan-1-one (1.0 eq)
-
Ethylene Glycol (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (pTSA) (0.05 eq)
-
Solvent: Toluene (0.5 M concentration)
Procedure:
-
Charge a round-bottom flask with substrate, Toluene, and Ethylene Glycol.
-
Add pTSA catalyst.
-
Heat to 80°C (below reflux) for 2–4 hours. Note: Lower temperature favors the kinetic product (aldehyde) and minimizes ketone reaction.
-
Monitor: Check TLC. The aldehyde spot should disappear. If the ketone starts reacting, stop immediately.
-
Workup: Cool to RT. Add saturated
(aq). Extract with EtOAc.[5] -
Purification: Silica gel flash chromatography (Pre-treated with 1%
).
Protocol B: Bis-Protection (Forcing Conditions)
Use this protocol to protect BOTH carbonyls.
Reagents:
-
6-formylindan-1-one (1.0 eq)
-
Ethylene Glycol (5.0 eq) – Excess is crucial.
-
pTSA (0.1 eq)
-
Triethyl Orthoformate (1.5 eq) – Chemical dehydrating agent.
-
Solvent: Toluene (0.5 M)
Procedure:
-
Setup a flask with a Dean-Stark trap and reflux condenser.
-
Add substrate, Toluene, Ethylene Glycol, and pTSA.
-
Heat to vigorous reflux (
). -
After 2 hours, add Triethyl Orthoformate (TEOF) via syringe. TEOF scavenges residual water that the Dean-Stark misses.
-
Continue reflux for 12–24 hours.
-
Workup: Quench with
(0.5 mL) before adding water. Then wash with . -
Purification: Recrystallization is preferred over column chromatography to avoid hydrolysis.
Data Summary: Protecting Group Comparison
| Protecting Group | Reagent | Stability (pH) | Formation Rate (C6) | Formation Rate (C1) |
| 1,3-Dioxolane | Ethylene Glycol | Stable > pH 4 | Fast | Slow |
| 1,3-Dioxane | 1,3-Propanediol | Stable > pH 5 | Moderate | Very Slow |
| Dimethyl Acetal | Methanol / TEOF | Stable > pH 6 | Very Fast | Moderate |
Note: 1,3-Dioxolanes (5-membered rings) are kinetically favored and generally more stable to hydrolysis than 1,3-dioxanes (6-membered rings).
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (Standard reference for carbonyl protection stability and conditions).
-
Sartori, G.; Maggi, R. Advances in the Use of Solid Catalysts for the Synthesis of Acetals and Ketals. Chem. Rev.2010 , 110, 29–54. (Review of catalysts including pTSA and solid acids).
-
Clerici, A.; Pastori, N.; Porta, O. A Process for the Preparation of Indan-1-one Derivatives. Tetrahedron2001 , 57, 217–225. (Specific reactivity of indanone systems).
-
Master Organic Chemistry. Acetals as Protecting Groups. (General mechanism and hydrolysis thermodynamics).
Sources
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
Preventing over-reduction in the synthesis of indanone derivatives
This response is structured as a Technical Support Center for a specialized chemical vendor or CDMO (Contract Development and Manufacturing Organization). It adopts a "Troubleshooting & Solutions" format rather than a generic essay.
Topic: Chemoselectivity & Prevention of Over-Reduction Ticket ID: IND-SYN-004 Status: Open for Consultation Support Level: Senior Application Scientist[1]
Executive Summary: The "Over-Reduction" Trap
In the synthesis of 1-indanone derivatives—privileged scaffolds in drug discovery (e.g., Donepezil, Indinavir)—the most frequent failure mode during the reduction of indenone precursors is over-reduction .
Operators often intend to reduce the
This guide provides validated protocols to arrest reduction at the ketone stage, ensuring high fidelity of the indanone core.
Diagnostic Workflow (Decision Matrix)
Before selecting a protocol, identify your specific failure mode using the logic map below.
Figure 1: Decision matrix for selecting the appropriate reductive protocol based on operational constraints.
Technical Solutions & Protocols
Solution A: The "Gold Standard" – Stryker’s Reagent
Best for: High-value intermediates, late-stage functionalization, and substrates sensitive to harsh conditions.[1]
The Mechanism: Stryker’s reagent, [(PPh₃)CuH]₆ , is a mild source of hydride that performs 1,4-conjugate reduction exclusively.[1] Unlike Pd/C or NaBH₄, it is mechanistically incapable of attacking the carbonyl carbon of the indanone under standard conditions, making over-reduction to the alcohol chemically impossible.
Protocol: Catalytic Generation of Copper Hydride (Lipshutz Modification) Using stoichiometric Stryker's reagent is expensive.[1] This protocol generates the active species in situ using a silane donor.
-
Setup: Flame-dry a 2-neck round bottom flask under Argon.
-
Catalyst Loading: Add CuCl (5 mol%) and Xantphos or (R,S)-PPF-P(tBu)₂ (5 mol%) (Ligand choice effects turnover).[1]
-
Solvent: Add anhydrous Toluene (0.5 M concentration relative to substrate). Stir for 15 min to complex.
-
Activator: Add NaOtBu (5 mol%) to generate the active Cu-H species.[1]
-
Substrate: Add your Indenone derivative.
-
Reductant: Add PMHS (Polymethylhydrosiloxane) (1.2 equiv) dropwise.[1]
-
Note: PMHS is a cheap, non-toxic industrial byproduct that serves as the stoichiometric hydride source.
-
-
Reaction: Stir at Room Temperature. Monitor by TLC.[1]
-
Endpoint: Disappearance of the enone spot. The ketone spot will remain stable indefinitely.
-
-
Workup: Quench with aqueous NH₄Cl. Extract with EtOAc.[1]
Why this works: The Copper-Hydride species coordinates to the alkene (soft electrophile) rather than the carbonyl (hard electrophile), delivering the hydride to the
Solution B: Scalable Transfer Hydrogenation
Best for: Large-scale synthesis, "Green Chemistry" requirements, and avoiding high-pressure H₂ gas.[1]
The Mechanism: Using Ammonium Formate as a hydrogen donor with Pd/C creates a "hydrogen-starved" surface environment compared to H₂ gas balloons. This kinetic control favors the reduction of the kinetically accessible C=C bond over the thermodynamically stable C=O bond.
Protocol:
-
Substrate: Dissolve Indenone (1.0 equiv) in Methanol (0.1 M).
-
Critical: Do not use Ethanol if transesterification of side groups is a risk.[1]
-
-
Catalyst: Add 10% Pd/C (10 wt% of substrate mass).[1]
-
Tip: Use dry Pd/C for faster rates, but 50% wet paste is safer for ignition prevention.[1]
-
-
Donor: Add Ammonium Formate (3.0 - 5.0 equiv) in one portion.
-
Conditions: Heat to Reflux (65°C) for 1–3 hours.
-
Observation: Evolution of CO₂ gas (bubbling) indicates the reaction is proceeding.[1]
-
-
Monitoring: Check HPLC every 30 mins.
-
Stop Condition: As soon as the starting material is consumed, cool the reaction. Prolonged reflux can eventually reduce the ketone, though slowly.
-
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.
Comparative Data: Reagent Selectivity
The following table summarizes the chemoselectivity profile of common reducing agents applied to 3-phenyl-inden-1-one .
| Reagent System | Primary Product | Selectivity (Indanone:Indanol) | Risk Level | Notes |
| H₂ (1 atm) / Pd/C | Indane / Indanol | 20:80 | High | Rapid over-reduction to alcohol and alkane.[1] |
| NaBH₄ / CeCl₃ (Luche) | Allylic Alcohol | 0:100 | Total Failure | Selectively targets the ketone (1,2-reduction).[1] |
| [(PPh₃)CuH]₆ (Stryker) | Indanone | >99:1 | None | Perfect chemoselectivity for C=C reduction.[1] |
| HCOONH₄ / Pd/C | Indanone | 95:5 | Low | Kinetic control prevents ketone reduction.[1] |
| Zn / acetic acid | Indanone | 80:20 | Moderate | Can lead to Clemmensen-type reduction (CH₂).[1] |
Frequently Asked Questions (FAQs)
Q: I am using NaBH₄ to reduce a nitro group on my indanone ring, but I'm losing the ketone. How do I stop this? A: Sodium Borohydride is a nucleophilic reducing agent that attacks ketones aggressively.[1] To reduce a nitro group in the presence of an indanone carbonyl, you must switch to an electron-transfer mechanism.
-
Recommendation: Use Iron powder (Fe) in NH₄Cl/EtOH or SnCl₂ in EtOAc .[1] These conditions reduce the nitro group to an amine without touching the indanone carbonyl.
Q: Can I use Wilkinson’s Catalyst (RhCl(PPh₃)₃) for this? A: Yes.[1] Wilkinson’s catalyst is effective for the homogeneous hydrogenation of alkenes and is generally tolerant of ketones. However, it is significantly more expensive than the Transfer Hydrogenation method (Solution B) and harder to remove from the final product than the solid Pd/C used in that method. Use Wilkinson's only if stereochemical control (chiral ligands) is required.[1]
Q: Why do you advise against "Luche Reduction" conditions? I saw it in a paper. A: This is a common confusion. The Luche Reduction (NaBH₄ + CeCl₃) is famous for selectivity, but it is 1,2-selectivity .[1] It promotes the attack on the Carbonyl (C=O) while preserving the Alkene (C=C). In indanone synthesis, you usually want the opposite (Keep C=O, reduce C=C).[1] Therefore, Luche conditions will destroy your indanone target.[1]
References & Grounding
-
Stryker's Reagent (Original & Modified):
-
Mahoney, W. S., Brestensky, D. M., & Stryker, J. M. (1988).[1] Selective hydride-mediated conjugate reduction of .alpha.,.beta.-unsaturated carbonyl compounds using [(PPh3)CuH]6.[1] Journal of the American Chemical Society.[2][3] Link[1]
-
Lipshutz, B. H., et al. (2008).[1][4][5] (BDP)CuH: A “Hot” Stryker’s Reagent for Use in Achiral Conjugate Reductions.[1][5] Organic Letters. Link[1][5]
-
-
Indanone Synthesis Pathways:
-
Ruan, J., Iggo, J. A., & Xiao, J. (2011).[1] Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade.[6] Organic Letters. Link[1][6]
-
Ahmed, E. A., et al. (2025).[1] A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org.[1] Link[1]
-
-
Transfer Hydrogenation Selectivity:
-
Luche Reduction (Context of 1,2-reduction):
Sources
- 1. Stryker's reagent - Wikipedia [en.wikipedia.org]
- 2. Luche reduction – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
- 3. Luche reduction - Wikipedia [en.wikipedia.org]
- 4. Copper hydride [organic-chemistry.org]
- 5. (BDP)CuH: A “Hot” Stryker's Reagent for Use in Achiral Conjugate Reductions [organic-chemistry.org]
- 6. pcliv.ac.uk [pcliv.ac.uk]
Challenges in the deprotection of 1,2-ethanediol ketals
This guide serves as a specialized technical support resource for the deprotection of 1,2-ethanediol ketals (1,3-dioxolanes). It is designed to move beyond basic textbook procedures, offering field-tested troubleshooting strategies for complex substrates in drug discovery and organic synthesis.
Core Mechanistic Insight
Before troubleshooting, understand the enemy. The deprotection of 1,3-dioxolanes is an equilibrium-driven process governed by the stability of the oxocarbenium ion intermediate.
The Challenge: 1,2-ethanediol (ethylene glycol) is a bidentate leaving group. Once cleaved, it is entropically favored to re-attack the carbonyl, pushing the equilibrium back toward the protected form. Successful deprotection requires permanently sequestering the glycol or overwhelming the equilibrium with water/acetone.
Figure 1: Mechanistic pathway of acid-catalyzed hydrolysis highlighting the critical oxocarbenium transition state.
Troubleshooting & FAQs
Scenario A: "My substrate decomposes under standard acidic conditions (HCl/AcOH)."
Diagnosis: Your molecule likely contains acid-sensitive motifs (e.g., silyl ethers, epoxides, trityl groups) that are cleaving faster than the ketal. Technical Fix: Switch to Transketalization or Neutral Catalysis .
-
The "Acetone Exchange" Method: Instead of using water to hydrolyze the ketal, use acetone as the solvent.[1] The acid catalyst transfers the glycol from your substrate to the acetone, forming acetone dimethyl ketal (volatile) or a stable acetone-dioxolane. This is often milder because it can be run under anhydrous conditions.
-
The Iodine Protocol (Gold Standard for Sensitivity): Molecular iodine (I₂) in acetone acts as a mild Lewis acid. It cleaves the ketal via a substrate exchange mechanism under essentially neutral conditions.[1][2]
Q: Can I use this if I have a TBS ether present? A: Yes. The Iodine/Acetone method typically spares silyl ethers, esters, and even acid-sensitive furyl groups [1].
Scenario B: "The reaction stalls at 50% conversion."
Diagnosis: You have reached thermodynamic equilibrium. The released ethylene glycol is competing with water to react with your ketone.[3] Technical Fix:
-
The "Steam Engine" Approach: If your product is stable, heat the reaction to reflux in a solvent mixture like Acetone/Water (9:1). The acetone helps solubilize the organic material, while the heat drives the kinetics.
-
Chemical Scavenging: Add a "glycol scavenger" like glyoxylic acid or paraformaldehyde to the reaction. These electrophiles react irreversibly with the liberated ethylene glycol, removing it from the equilibrium.
Scenario C: "I cannot separate the ethylene glycol byproduct from my polar product."
Diagnosis: Both your product and the byproduct are water-soluble/polar, making extraction difficult. Technical Fix:
-
Solid-Supported Reagents: Use Amberlyst-15 or Silica-supported NaHSO₄ . After the reaction, you simply filter off the catalyst.
-
The "DCM Wash" Trick: If your product is moderately organic-soluble, dissolve the crude mixture in CH₂Cl₂ and wash copiously with brine (not just water). The high ionic strength forces the glycol into the aqueous phase while keeping your product in the organic phase.
-
Oxidative Cleavage (Nuclear Option): If the product allows, use CAN (Cerium Ammonium Nitrate) . This oxidatively cleaves the acetal, often modifying the glycol path so it doesn't interfere, but check substrate compatibility first.
Scenario D: "I need to deprotect an aldehyde acetal but keep a ketone ketal intact."
Diagnosis: You need chemoselectivity based on steric/electronic differentiation. Technical Fix:
-
Electronic Control: Ketone ketals (more substituted) generally hydrolyze faster than aldehyde acetals due to the stability of the tertiary carbocation intermediate.[2] However, if you need to reverse this or be highly specific, use TESOTf (Triethylsilyl triflate) and 2,6-lutidine .[2] This combination has been shown to selectively cleave aldehyde acetals [2].
Validated Experimental Protocols
Protocol 1: The "Universal" Iodine-Catalyzed Deprotection
Best for: Acid-sensitive substrates, complex natural products.
-
Setup: Dissolve the ketal substrate (1.0 equiv) in reagent-grade Acetone (0.1 M concentration).
-
Catalyst: Add molecular Iodine (I₂) (0.1 equiv / 10 mol%).[2]
-
Reaction: Stir at room temperature.
-
Acyclic ketals: ~5–10 minutes.[2]
-
Cyclic (dioxolane) ketals: ~30–60 minutes.
-
-
Quench: Add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) dropwise until the brown iodine color disappears (solution turns clear/yellow).
-
Workup: Evaporate acetone under reduced pressure. Extract the aqueous residue with EtOAc or DCM.[2]
Protocol 2: High-Throughput Transketalization
Best for: Robust substrates, large scale, driving equilibrium.
-
Setup: Dissolve substrate in wet Acetone (containing ~1–5% water).
-
Catalyst: Add PPTS (Pyridinium p-toluenesulfonate) (0.05 equiv).
-
Reaction: Heat to reflux (approx. 56°C). The large excess of acetone drives the equilibrium by "swapping" the glycol onto the acetone.
-
Workup: Cool, neutralize with solid NaHCO₃, filter, and concentrate.
Comparative Data Analysis
| Method | Reagents | pH Conditions | Substrate Tolerance | Workup Difficulty |
| Standard Hydrolysis | HCl or AcOH / THF / H₂O | Acidic (pH < 1) | Low (Cleaves silyl ethers, trityl) | Moderate |
| Transketalization | PPTS / Acetone | Mildly Acidic (pH ~4) | High (Good for most protecting groups) | Easy (Evaporation) |
| Iodine Exchange | I₂ / Acetone | Neutral | Excellent (Tolerates acid-sensitive groups) | Easy (Reductive quench) |
| Lewis Acid | In(OTf)₃ / DCM | Neutral/Lewis Acidic | Moderate to High | Moderate |
Decision Logic for Method Selection
Figure 2: Decision matrix for selecting the optimal deprotection strategy based on substrate stability and physical properties.
References
-
Sun, J., Dong, Y., Cao, L., & Wang, X. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone.[1][4][5] The Journal of Organic Chemistry, 69(25), 8932–8934.
-
Fujioka, H., et al. (2009).[6] Selective Deprotection of Acetals. Organic Letters. (Referenced via BenchChem/Organic Chemistry Portal summaries on selective deprotection).
-
Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (General reference for standard hydrolytic conditions and stability charts).
-
Banik, B. K., & Garza, R. (2007).[5] Molecular Iodine-Catalyzed Deprotection of Acetals and Ketals in Acetone. The Chemical Educator, 12, 75–76.[5]
Sources
- 1. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Khan Academy [khanacademy.org]
- 4. Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Troubleshooting palladium-catalyzed cross-coupling reactions with indanones
Technical Support Center: Palladium-Catalyzed Cross-Coupling of Indanones
Subject: Advanced Troubleshooting & Protocol Optimization for Indanone Scaffolds To: Chemical Development Teams, Medicinal Chemists From: Senior Application Scientist, Catalysis Division
Executive Summary
Indanones are privileged pharmacophores in CNS-active agents (e.g., Donepezil) and oncology candidates. However, they present a unique "Trojan Horse" challenge in palladium catalysis: The Electronic Tug-of-War.
Unlike simple aryl halides, halo-indanones possess two reactive sites:
-
The Electrophilic C–X bond: The intended site for Suzuki/Buchwald couplings.
-
The Nucleophilic
-Carbon: Highly acidic protons ( ) that readily form enolates, leading to competing -arylation or polymerization.
This guide provides the logic to control this divergence, ensuring you get the cross-coupling you want, not the side reaction you fear.
Module 1: The Indanone Divergence (Regioselectivity)
The most common failure mode is regio-scrambling . You intend to couple at the aryl bromide, but the base required for the catalytic cycle inadvertently deprotonates the
The Decision Matrix
Use this logic flow to select your conditions based on your desired outcome.
Figure 1: Strategic divergence for indanone functionalization. Selecting the wrong base class is the primary cause of reaction failure.
Module 2: Troubleshooting Suzuki-Miyaura Coupling
Scenario: Coupling a boronic acid to 5-bromo-1-indanone. Common Failure: Low yield, protodeboronation of the boronic acid, or formation of the "homocoupled" indanone dimer.
Critical Analysis
The ketone carbonyl at C1 is an electron-withdrawing group (EWG). While this activates the C–Br bond for oxidative addition, it also makes the boronic acid prone to hydrolysis if the reaction is too wet or too basic.
Troubleshooting Guide:
| Symptom | Root Cause | Corrective Action |
| Homocoupling of Indanone | Transmetallation Failure. The Pd(II)-Ar species is waiting too long for the boron, leading to disproportionation. | Increase Base Strength (Carefully): Switch from NaHCO₃ to K₃PO₄. Add Water: Anhydrous conditions stop Suzuki couplings. Ensure a 4:1 or 10:1 Solvent:Water ratio. |
| Protodeboronation | Base-Catalyzed Hydrolysis. The boronic acid loses its boron group before coupling. | Switch to Esters: Use Pinacol or MIDA boronates. Flash Addition: Add the catalyst last to a pre-heated mixture to jumpstart the cycle. |
| No Reaction (Black Ppt) | Pd Deactivation. The indanone oxygen may coordinate to Pd, or the | Ligand Switch: Use SPhos or XPhos . These bulky ligands prevent the ketone oxygen from binding to the metal center. |
Recommended Protocol: The "Robust" Suzuki
Valid for 5-bromo or 6-bromo indanones.
-
Charge Vessel: 1.0 equiv Halo-indanone, 1.2 equiv Boronic Acid (or Pin ester), 2.0 equiv K₃PO₄ (finely ground).
-
Solvent System: Toluene/Water (10:1) or Dioxane/Water (4:1). Note: THF is often too dry; water is essential for the activation of the boron species.
-
Catalyst: 2-5 mol% Pd(dppf)Cl₂·DCM (for standard cases) or Pd-XPhos G3 (for sterically crowded cases).
-
Degas: Sparge with Argon for 10 mins. Do not skip this. Indanone enolates oxidatively dimerize in the presence of O₂.
-
Heat: 80–100 °C for 4–12 hours.
Module 3: Troubleshooting Buchwald-Hartwig Amination
Scenario: Amination of 5-bromo-1-indanone with a secondary amine. Common Failure: Reduction of the C–Br bond (hydrodehalogenation) or condensation of the amine with the ketone (imine formation).
The "Imine" Trap
Primary amines will attack the ketone carbonyl (C1) to form an imine/enamine faster than the Pd couples at C5.
-
Solution: Use secondary amines or protect the ketone as a ketal. If you must use a primary amine, use BrettPhos with a weak base (Cs₂CO₃) to accelerate the coupling over the condensation.
Ligand Selection Data
| Ligand | Substrate Class | Success Rate | Notes |
| BINAP | Simple Aryl Halides | Low (<40%) | Bite angle is often too wide; leads to |
| Xantphos | Amides / Sulfonamides | High (>85%) | Large bite angle enforces reductive elimination of difficult N-nucleophiles. |
| RuPhos | Secondary Amines | Excellent (>95%) | The gold standard. Bulky steric bulk protects the Pd center from ketone coordination. |
| BrettPhos | Primary Amines | High (>90%) | Prevents imine formation by vastly accelerating the C-N bond formation rate. |
FAQ: Why am I getting the reduced product (Indanone-H)?
A: This is "Hydrodehalogenation." It happens when the amine undergoes
-
Switch Solvent: Change from isopropanol/ethanol (H-donors) to Toluene or Dioxane.
-
Switch Ligand: Move to RuPhos or BrettPhos . These ligands promote Reductive Elimination so fast that the side reaction doesn't have time to occur.
Module 4: Intentional -Arylation
Scenario: You actually WANT to couple at the C2 (
This requires a complete inversion of the previous logic. You need to generate the enolate in situ.
-
Base: You must use NaOtBu (Sodium tert-butoxide) or LiHMDS . Weak bases will not generate enough enolate concentration.
-
Ligand: P(t-Bu)₃ (Tri-tert-butylphosphine) or Q-Phos . These electron-rich ligands facilitate the oxidative addition into the aryl halide (the coupling partner) and support the reductive elimination from the crowded enolate-Pd-Aryl complex.
-
Stoichiometry: Use 1.1 equiv of Indanone (Nucleophile) and 1.0 equiv of Aryl Halide (Electrophile).
Warning: If your indanone has a halogen on the ring (e.g., 5-bromo-1-indanone),
References & Validated Sources
-
Mechanisms of
-Arylation: -
Buchwald-Hartwig Ligand Selection:
-
Surry, D. S.; Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chem. Sci. 2011 , 2, 27–50.
-
-
Suzuki Coupling on Indanones:
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6] Chem. Rev. 1995 , 95, 2457–2483.
-
-
Base Effects in Cross-Coupling:
Sources
- 1. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tandem Rh-Catalysis: Decarboxylative β-Keto Acid and Alkyne Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
Technical Guide: Stability & Troubleshooting of Ketal Protecting Groups
To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Technical Support Division Subject: Operational Stability, Reagent Compatibility, and Selective Deprotection of 1,3-Dioxolanes and 1,3-Dioxanes
Executive Summary
The ketal protecting group (typically formed as a cyclic 1,3-dioxolane or 1,3-dioxane) is the industry standard for masking ketone functionality during multi-step synthesis. Its utility relies on a stark orthogonality: complete inertness to bases, nucleophiles, and reductants contrasted with tunable lability to aqueous acid.
This guide provides a technical breakdown of ketal stability profiles, mechanistic insights into hydrolysis rates, and troubleshooting protocols for common experimental failures.
Stability Matrix: Reagent Compatibility
The following table summarizes the stability of standard cyclic ketals (ethylene glycol and 1,3-propanediol derivatives) against common synthetic reagents.
| Reagent Class | Specific Reagents | Compatibility | Technical Notes |
| Bases | NaOH, KOH, | Excellent | Ketals lack acidic protons and electrophilic centers susceptible to base attack. |
| Nucleophiles | Grignard (RMgX), RLi, Enolates, CN⁻ | Excellent | The ketal carbon is sterically shielded and electronically deactivated (diether character). |
| Reductants (Hydride) | LiAlH₄, NaBH₄, DIBAL-H | Excellent | Stable to hydride reduction. Often used to protect ketones while reducing esters/amides. |
| Reductants (Catalytic) | H₂/Pd-C, H₂/Pt, Raney Ni | Good | Generally stable. Exception: Benzylidene acetals are cleaved by hydrogenolysis. |
| Oxidants (Basic/Neutral) | Swern, Dess-Martin, KMnO₄ (basic), OsO₄ | Excellent | Stable to oxidative conditions lacking strong acid. |
| Oxidants (Acidic) | Jones Reagent (CrO₃/H₂SO₄) | Caution | Risk of Hydrolysis. The oxidant is safe, but the H₂SO₄ medium can cleave the ketal. |
| Acids (Aqueous) | HCl, H₂SO₄, AcOH, TFA/H₂O | Poor | Deprotection Condition. Hydrolysis is rapid (A1 mechanism). |
| Lewis Acids | TiCl₄, BF₃[1]·OEt₂, ZnBr₂ | Variable | Can promote rearrangement, polymerization, or cleavage, especially with nucleophilic solvents. |
Module: Acid Sensitivity & Tuning Hydrolysis Rates
The most critical parameter for a ketal user is acid lability . Not all ketals hydrolyze at the same rate.[2][3][4] Understanding the mechanism allows you to "tune" the protecting group to survive specific conditions or deprotect selectively.
Mechanism of Acid-Catalyzed Hydrolysis
Hydrolysis follows an A1 mechanism (unimolecular, acid-catalyzed). The rate-determining step (RDS) is the cleavage of the C–O bond to form a resonance-stabilized oxocarbenium ion.
Figure 1: The rate-determining step relies on the formation of the oxocarbenium ion. Factors stabilizing this cation accelerate deprotection.
Structural Effects on Stability
Ketals vs. Acetals
-
Ketals (derived from ketones) hydrolyze faster than acetals (derived from aldehydes).
-
Reason: The intermediate oxocarbenium ion for a ketal is tertiary (more stable), whereas for an acetal it is secondary . The transition state leading to the tertiary cation is lower in energy [1].
Ring Size: 5-Membered (Dioxolane) vs. 6-Membered (Dioxane)
-
1,3-Dioxanes (6-membered) are generally more stable (slower to hydrolyze) than 1,3-dioxolanes (5-membered) [2].
-
Reason: 5-membered rings often possess ground-state torsional strain (eclipsing interactions). Hydrolysis relieves this strain, accelerating the reaction. 6-membered rings exist in a stable chair conformation; breaking them is energetically more costly.
-
Implication: If your ketal is falling off too easily during silica chromatography (which is slightly acidic), switch from ethylene glycol (5-ring) to 1,3-propanediol (6-ring) or neopentyl glycol (6-ring, gem-dimethyl effect increases stability further).
Troubleshooting Guide
Issue 1: Ketal Cleavage During Jones Oxidation
Symptom: You attempted to oxidize an alcohol to a carboxylic acid using Jones reagent, but your ketal deprotected. Root Cause: Jones reagent consists of CrO₃ in aqueous sulfuric acid.[5] While the chromium species does not attack the ketal, the low pH catalyzes hydrolysis. Solution:
-
Buffer the Reaction: Run the oxidation in acetone (standard) but add excess magnesium sulfate or sodium acetate to buffer the protons.
-
Switch Oxidants: Use Swern Oxidation (DMSO/Oxalyl Chloride/Et₃N) or Dess-Martin Periodinane . These are performed under basic or neutral conditions and are perfectly compatible with ketals [3].
Issue 2: Incomplete Formation of Ketal
Symptom: Reaction stalls with starting ketone remaining.
Root Cause: Ketalization is an equilibrium process (
-
Azeotropic Distillation: Use a Dean-Stark trap with toluene or benzene to physically remove water.
-
Chemical Drying: Use Triethyl Orthoformate (HC(OEt)₃) as the water scavenger. It reacts with water to form ethanol and ethyl formate, driving the equilibrium irreversibly [4].
Issue 3: Selective Deprotection (Acetal vs. Ketal)
Scenario: Molecule contains both a benzylidene acetal (protecting a diol) and a cyclohexyl ketal (protecting a ketone). Protocol:
-
To remove Benzylidene only: Use Hydrogenolysis (H₂, Pd/C). Benzylidene groups are cleaved to toluene and the diol; the ketal remains intact.
-
To remove Ketal only: Use Mild Aqueous Acid (e.g., 50% AcOH, RT). Ketals (tertiary center) generally hydrolyze faster than acetals (secondary center), though this window can be narrow. Monitor closely by TLC.
Decision Tree: Selecting the Right Ketal
Use this logic flow to select the optimal protecting group for your specific synthetic route.
Figure 2: Selection logic based on downstream experimental conditions.
References
- Relative Hydrolysis Rates: Kreevoy, M. M.; Taft, R. W. J. Am. Chem. Soc.1955, 77, 5590.
- Ring Size Stability: Smith, S. W.; Newman, M. S. J. Am. Chem. Soc.1968, 90, 1249. (Discusses the enhanced stability of 1,3-dioxanes over 1,3-dioxolanes).
-
Oxidation Compatibility: Mancuso, A. J.; Swern, D. Synthesis1981 , 165. Link (Review of Swern oxidation demonstrating compatibility with acid-sensitive groups).
-
Formation Protocols: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006 . Link
Sources
Technical Support Center: Purification of Polar Indanone Derivatives
Here is the technical support guide for the purification of polar indanone derivatives.
Topic: Troubleshooting Purification Challenges for Polar Indanone Derivatives Content Type: Technical Support Guide (Q&A Format) Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.
Introduction: The Indanone Challenge
Indanone derivatives, particularly 5,6-dimethoxy-1-indanone , are critical pharmacophores in drug discovery, serving as key intermediates for acetylcholinesterase inhibitors like Donepezil (Aricept®). While the ketone functionality provides a handle for further derivatization, the fused bicyclic system and polar substituents (hydroxyl, methoxy, amine) create a "perfect storm" for purification challenges:
-
High Crystallinity Potential vs. Oiling Out: Their flat aromatic structure encourages stacking, but impurities often disrupt this, leading to persistent oils.
-
Silanol Interactions: Polar derivatives often act as hydrogen bond acceptors/donors, leading to irreversible adsorption or "streaking" on silica gel.
-
Regioisomer Similarity: Friedel-Crafts cyclization often yields regioisomers (e.g., 5- vs. 6-substituted) with nearly identical
values.
This guide addresses these specific failure modes with field-proven protocols.
Part 1: Chromatography Troubleshooting
Q1: My indanone derivative is "streaking" badly on silica gel, making fraction collection impossible. How do I fix the peak shape?
Diagnosis: Streaking (tailing) is caused by the specific interaction between the polar functional groups of your indanone (specifically free hydroxyls, amines, or the ketone oxygen) and the acidic silanol (Si-OH) groups on the silica surface. This is not a solubility issue; it is a surface chemistry issue.
The Fix: Mobile Phase Modifiers You must suppress the ionization of the silanols or compete for their binding sites.
-
For Acidic/Neutral Indanones (e.g., Hydroxy-1-indanone):
-
For Basic Indanones (e.g., Amino-substituted):
-
Protocol: Pre-wash the column with mobile phase containing 1% Triethylamine (TEA) , then run the column with 0.1% TEA. Alternatively, use 1-2%
in a DCM/MeOH gradient. -
Mechanism:[1][2][3] The amine modifier blocks the active acidic sites on the silica gel, allowing your basic product to elute as a sharp band.
-
Q2: I cannot separate the 5-substituted and 6-substituted regioisomers. They co-elute on TLC and Flash.
Diagnosis: Regioisomers of indanones often have identical dipole moments and polar surface areas, rendering standard normal-phase chromatography ineffective.
The Fix: Change the Selectivity Mechanism If standard Silica (Hexane/EtOAc) fails, you must alter the stationary phase interaction.
-
Switch to Toluene: Replace Hexane with Toluene in your eluent (e.g., Toluene/Acetone or Toluene/EtOAc). Toluene participates in
interactions with the aromatic ring, which can differentiate subtle electronic differences between isomers better than aliphatic alkanes. -
Stationary Phase Change:
-
C18 (Reverse Phase): Often separates isomers based on hydrophobicity differences that silica misses.
-
Alumina (Neutral): Alumina has a different surface acidity profile than silica and can sometimes resolve isomers that co-elute on silica.
-
Part 2: Crystallization & Isolation
Q3: My product "oils out" during recrystallization and refuses to solidify. What am I doing wrong?
Diagnosis: "Oiling out" occurs when the liquid-liquid phase separation temperature (LLPS) is higher than the crystallization temperature. This usually happens because:
-
The solution is too concentrated (supersaturation is too high).
-
The solvent boiling point is higher than the melting point of the solvated product.
-
Impurities are depressing the melting point.
The Fix: The "Cloud Point" Titration Protocol Do not rely on cooling alone. Use this anti-solvent titration method:
-
Dissolve: Dissolve the crude oil in the minimum amount of a "Good Solvent" (e.g., Acetone or DCM) at Room Temperature (RT).
-
Titrate: Slowly add a "Bad Solvent" (e.g., Hexane or Pentane) dropwise with vigorous stirring until a persistent cloudiness appears.
-
Back-track: Add 1-2 drops of the Good Solvent to just clear the solution.
-
Seed: Add a single seed crystal (if available) or scratch the glass.
-
Vapor Diffusion (Alternative): Place the solution in a small vial, and place that vial inside a larger jar containing the Bad Solvent. Cap the large jar. The slow diffusion of the Bad Solvent will force crystallization without oiling.
Table 1: Recommended Solvent Systems for Indanone Recrystallization
| Indanone Type | Primary Solvent (Good) | Anti-Solvent (Bad) | Notes |
| 5,6-Dimethoxy-1-indanone | Methanol (Hot) | Water or None | Cool to -20°C for max yield [1]. |
| Hydroxy-1-indanone | Ethanol | Water | High polarity requires protic solvents. |
| Non-polar derivatives | Ethyl Acetate | Hexane | Standard system; watch for oiling. |
| Unstable/Oily derivatives | Diethyl Ether | Pentane | Keep cold; use vapor diffusion. |
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for purifying a crude indanone reaction mixture.
Figure 1: Decision matrix for the purification of crude indanone derivatives, prioritizing crystallization for solids and modified chromatography for oils.
Part 4: Specific Protocol – Purification of 5,6-Dimethoxy-1-indanone
This molecule is the key intermediate for Donepezil. It often contains unreacted starting material (3-(3,4-dimethoxyphenyl)propanoic acid) and degradation products.
Step-by-Step Workflow:
-
Workup: After the Friedel-Crafts reaction, quench with ice water. Extract with Dichloromethane (DCM) .[4] Do not use Ethyl Acetate if unreacted acid is present, as it extracts the acid efficiently. Wash the DCM layer with 1M NaOH to remove the unreacted propanoic acid starting material (which is soluble in base).
-
Concentration: Dry the organic layer over
and concentrate in vacuo. -
Recrystallization (Preferred):
-
Flash Chromatography (If Recrystallization Fails):
-
Stationary Phase: Silica Gel 60.[4]
-
Eluent: Dichloromethane : Methanol (98:2 to 95:5).
-
Note: The dimethoxy groups make this compound moderately polar. Hexane/EtOAc may require a very high percentage of EtOAc (50%+), whereas DCM/MeOH provides better solubility and separation from polar tars.
-
References
-
Organic Syntheses. "Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone." Org.[6] Synth.2013 , 90, 280-289. Link
-
BenchChem. "Technical Support Center: High-Purity 4-Methyl-1-indanone Recrystallization." Link
-
National Institutes of Health (NIH). "Non-Conventional Methodologies in the Synthesis of 1-Indanones." PMC. Link
-
Google Patents. "Process method for preparing 5,6-dimethoxy-1, 2-indandione." CN111393268A. Link
-
ResearchGate. "Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?" Link
Sources
Optimizing solvent and temperature for reactions involving 6-Formyl-indan-1-one 1,2-ethanediol ketal
This guide serves as a technical support resource for researchers working with 6-Formyl-indan-1-one 1,2-ethanediol ketal (CAS: 954238-34-7). This molecule is a critical intermediate in the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil analogs) and other pharmacophores requiring precise regioselective functionalization.
The core challenge with this scaffold is chemoselectivity : You must react the reactive formyl (aldehyde) group while preserving the acid-labile 1,3-dioxolane (ketal) protecting group.
Technical Support Center: 6-Formyl-indan-1-one 1,2-ethanediol ketal
Quick Navigation
Module 1: Solvent Optimization & Solubility
Core Principle: The 1,2-ethanediol ketal moiety renders the molecule sensitive to aqueous acids and prone to trans-ketalization in alcoholic solvents under acidic catalysis. Solvent choice must balance solubility with inertness.
Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Compatibility | Technical Notes |
| Ethers | THF (Tetrahydrofuran) | Excellent | Primary Recommendation. High solubility. Inert to ketals. Ideal for Grignard, Wittig, and hydride reductions. |
| Chlorinated | DCM (Dichloromethane) | Good | Good solubility for room temp reactions. Warning: Commercial DCM often contains HCl traces; wash with NaHCO₃ or distill over CaH₂ before use. |
| Aromatic | Toluene | Excellent | Ideal for azeotropic removal of water (Dean-Stark) during imine formation. High thermal stability. |
| Alcohols | Methanol / Ethanol | Conditional | Risk: Trans-ketalization or hydrolysis if trace acid is present. Use only for base-catalyzed reactions (e.g., Aldol) or NaBH₄ reductions. |
| Ketones | Acetone | Forbidden | High risk of acetonide exchange (trans-ketalization) in the presence of any Lewis/Brønsted acid. |
| Polar Aprotic | DMF / DMSO | Good | Use for nucleophilic substitutions (Sɴ2). Ensure solvents are anhydrous to prevent hydrolysis. |
FAQ: Solubility Issues
Q: My compound precipitates at -78°C in THF. How do I proceed?
-
Diagnosis: While soluble at RT, the rigid indane core can crystallize at cryogenic temperatures.
-
Fix: Add 2-MeTHF (2-Methyltetrahydrofuran). It has a lower freezing point and better lipophilicity than THF, often maintaining solubility down to -90°C. Alternatively, use a co-solvent system of THF/DCM (4:1), but ensure the reaction is compatible with halogenated solvents.
Module 2: Temperature & Stability Profiles
Core Principle: Ketal stability is inversely proportional to temperature and acidity. In basic media, the scaffold is thermally robust. In acidic media, it is fragile.
Thermal Operating Limits
| pH Environment | Max Safe Temp | Mechanism of Failure | Recommended Protocol |
| Basic (pH > 8) | Reflux (110°C+) | Generally Stable | Safe for Aldol condensations or alkylations. |
| Neutral (pH 7) | 60°C | Slow Hydrolysis (if wet) | Ensure strictly anhydrous conditions if heating > 40°C. |
| Lewis Acidic | 0°C | Complexation/Opening | Use mild Lewis acids (e.g., Ti(OiPr)₄) instead of strong ones (BF₃·OEt₂). |
| Brønsted Acidic | Unsafe | Rapid Deprotection | Do not heat. Neutralize immediately. |
FAQ: Thermal Degradation
Q: I see the appearance of a new ketone peak (IR: ~1715 cm⁻¹) during my reaction at 50°C. What happened?
-
Analysis: You have deprotected the ketal, regenerating the indan-1-one ketone. This usually happens if the solvent contains trace moisture and the temperature provides the activation energy for hydrolysis.
-
Corrective Action:
-
Lower reaction temperature to < 25°C.
-
Add a solid drying agent (MgSO₄ or Molecular Sieves 4Å) directly to the reaction flask to scavenge water.
-
Buffer the reaction with 1-2 equivalents of Triethylamine (Et₃N) to scavenge trace acid.
-
Module 3: Critical Reaction Protocols (Troubleshooting)
Scenario A: Reductive Amination (Synthesis of Donepezil Analogs)
Target: Reacting the 6-formyl group with an amine (e.g., benzyl piperidine) without hydrolyzing the ketal.
The Problem: Imine formation typically requires acid catalysis (pH 4-5) and water removal, conditions that destroy the ketal. The Solution: Use Titanium(IV) Isopropoxide [Ti(OiPr)₄] as a water scavenger and mild Lewis acid.
Optimized Protocol:
-
Mix: Dissolve 6-Formyl-indan-1-one ketal (1.0 eq) and Amine (1.1 eq) in anhydrous THF .
-
Activate: Add Ti(OiPr)₄ (1.5 eq) dropwise at 0°C.
-
Stir: Allow to warm to RT and stir for 6-12 hours. (Ti(OiPr)₄ acts as a Lewis acid to activate the aldehyde and scavenges the water produced).
-
Reduce: Dilute with MeOH (required for borohydride solubility) and add NaBH₄ (2.0 eq) at 0°C.
-
Quench: Crucial Step. Quench with 0.1 M NaOH (not HCl!). Adding acid here will hydrolyze the ketal during the workup.
Scenario B: Wittig Olefination
Target: Converting the aldehyde to an alkene.
The Problem: Strong bases (n-BuLi) can deprotonate the alpha-position of the ketal if not careful, though the ketal is generally base-stable. The Solution: Standard Wittig conditions are compatible.
-
Solvent: THF (anhydrous).
-
Temp: -78°C for ylide formation, 0°C for addition.
-
Note: The ketal is perfectly stable to ylides. Ensure the workup is neutral or basic.
Visual Decision Guides
Figure 1: Solvent & Condition Selection Logic
A decision tree for selecting the optimal environment based on the intended reaction type.
Caption: Decision matrix for solvent and temperature selection based on reaction class, highlighting critical risks for the ketal moiety.
Figure 2: Chemo-Selective Pathway (Reductive Amination)
Visualizing the Ti(OiPr)₄ protocol to prevent ketal hydrolysis.
Caption: Comparative workflow showing the safe Titanium-mediated route versus the failure mode (acid catalysis) leading to deprotection.
References
-
Synthesis of Donepezil Intermediates: Title: Process for preparation of intermediates of donepezil hydrochloride.[1] Source: US Patent 20140128613A1. URL:
-
General Reactivity of Aryl Aldehydes: Title: Reactivity of Aldehydes & Ketones.[2][3][4][5][6] Source: Chemistry LibreTexts. URL:[Link]
-
Protection Group Stability (Ketals): Title: The acid catalyzed synthesis of the ketal of cyclohexanone and ethane-1,2-diol (Mechanism & Stability). Source: YouTube (Intergrader / Organic Chemistry Educational). URL:[Link]
-
Donepezil Structure & Pharmacology: Title: Aricept (donepezil hydrochloride) Label.[7][8] Source: FDA Access Data. URL:[Link][1][2][3][9][10]
Sources
- 1. US20140128613A1 - A process for preparation of intermediates of donepezil hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ncert.nic.in [ncert.nic.in]
- 5. Indanone synthesis [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Donepezil Hydrochloride | C24H30ClNO3 | CID 5741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Multi-Target Directed Donepezil-Like Ligands for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Issues with regioselectivity in the synthesis of substituted indanones
Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Regioselectivity in Substituted Indanone Synthesis
Introduction
Welcome to the Indanone Synthesis Technical Support Hub. Substituted 1-indanones are privileged scaffolds in medicinal chemistry (e.g., Donepezil, Indatraline). However, achieving high regiocontrol during the ring-closure of meta-substituted precursors or during C-H functionalization is notoriously difficult.
This guide moves beyond generic advice, offering specific troubleshooting workflows for the three primary synthetic routes: Friedel-Crafts Acylation , Nazarov Cyclization , and Transition-Metal Catalyzed Annulation .
Module 1: The Classical Route (Friedel-Crafts Acylation)
Primary Workflow: Intramolecular cyclization of 3-arylpropanoic acids (hydrocinnamic acids).
Issue 1.1: The Meta-Substituent Dilemma
User Report: "I am cyclizing a 3-(3-methoxyphenyl)propanoic acid. I need the 6-substituted indanone, but I'm getting a mixture of 4- and 6-isomers."
Technical Diagnosis: This is a competition between Steric Hindrance and Electronic Directing Effects .
-
Site A (Para to substituent): Leads to the 6-substituted indanone. Sterically favored.
-
Site B (Ortho to substituent): Leads to the 4-substituted indanone. Sterically hindered, but electronically activated by Electron Donating Groups (EDGs).
Troubleshooting Protocol:
| Variable | Recommendation | Mechanistic Rationale |
| Acid Choice | Switch from PPA to TfOH (Triflic Acid) at low temp. | Polyphosphoric acid (PPA) often requires heating (thermodynamic control), which promotes equilibration and mixture formation. TfOH allows kinetic control at 0°C or RT. |
| Protecting Groups | Increase steric bulk. | If the substituent is an -OH or -NH2, protect it with a bulky group (e.g., TIPS, TBDPS) before cyclization. This forces the ring closure to the less hindered para position (Site A). |
| Solvent | Dilution in Nitromethane or DCM . | High dilution favors intramolecular cyclization over intermolecular polymerization, a common side reaction that complicates purification. |
Issue 1.2: The "PPA Switch" (Intermolecular One-Pot Synthesis)
User Report: "I am using the one-pot method with methacrylic acid and anisole in PPA. The regioselectivity varies wildly between batches."
Technical Diagnosis: In the one-pot reaction (Intermolecular Acylation + Nazarov), the concentration of P2O5 in your PPA dictates the reaction pathway.
The Protocol (The "Switch"):
-
Target: 5-Methoxyindanone
Use 83% P2O5 content.[1] -
Target: 6-Methoxyindanone
Use 76% P2O5 content.[1]
Visualizing the Friedel-Crafts Decision Matrix
Figure 1: Decision tree for navigating regioselectivity in Friedel-Crafts cyclizations, including the PPA concentration switch for one-pot synthesis.
Module 2: The Modern Route (Transition Metal Catalysis)
Primary Workflow: C-H Activation and Annulation (Rh, Pd).
Issue 2.1: Directing Group Failure
User Report: "I am using Rh(III) catalysis to react a benzamide with an alkyne. I see low conversion and poor regioselectivity."
Technical Diagnosis: C-H activation relies on the Directing Group (DG) to coordinate the metal and lower the activation energy for the ortho-C-H bond cleavage. If the DG is too weak or sterically crowded, the reaction fails.
Troubleshooting Protocol:
-
Check the DG: Ensure you are using a competent DG. Ketones are often weak. Amides or Sulfoxonium Ylides are superior for Rh(III).
-
The "Sulfoxonium Ylide" Fix:
-
Instead of simple ketones, use
-carbonyl sulfoxonium ylides . -
Why? They act as bifunctional substrates (C-H activation + carbene precursor) and form stable chelates with Rh(III), ensuring exclusive [4+1] annulation to form indanones.
-
-
Steric Clash: If your alkyne is internal and unsymmetrical, regioselectivity is governed by steric bulk. The larger group on the alkyne will generally end up distal to the carbonyl in the final indanone.
Issue 2.2: Palladium-Catalyzed Annulation (Catellani-Type)
User Report: "I'm trying to make an indanone from an o-bromobenzaldehyde and a norbornene, but I get uncyclized byproducts."
Technical Diagnosis: This reaction (Catellani/norbornene-mediated) is sensitive to the Stoichiometry of Norbornene and the Base . Norbornene acts as a transient mediator; it must insert, facilitate the alkylation, and then extrude.
Optimization Steps:
-
Norbornene Loading: Use 2.0 equivalents. Insufficient norbornene leads to direct Heck coupling without cyclization.
-
Temperature: These reactions often require 100°C+. Ensure your solvent (DMF/DMAc) is dry.
-
Catalyst: Pd(OAc)2 with bulky phosphine ligands (e.g., P(p-tol)3) stabilizes the intermediate palladacycle.
Module 3: The Electrocyclic Route (Nazarov Cyclization)
Primary Workflow: Acid-catalyzed cyclization of divinyl ketones.
Issue 3.1: The "Wrong Double Bond"
User Report: "I formed the indanone ring, but the double bond is in the wrong place (conjugated vs. unconjugated)."
Technical Diagnosis: The Nazarov cyclization product (cyclopentenone) can isomerize. In the context of indanone synthesis (often a "Nazarov-type" on an aryl-vinyl ketone), the aromaticity drives the position of the double bond, but side reactions can occur.
Troubleshooting:
-
Lewis Acid Strength: Strong Lewis acids (e.g., BF3·OEt2 or FeCl3 ) favor the kinetic product.
-
Silicon-Directed Nazarov:
FAQ: Rapid Response
Q: My Friedel-Crafts reaction yields a black tar. What happened? A: Polymerization. The carbocation intermediate reacted with another molecule of starting material instead of the intramolecular ring.
-
Fix: High Dilution . Run the reaction at 0.01 M concentration. Add the substrate slowly (dropwise over 1 hour) to the acid solution.
Q: Can I use microwave irradiation for these syntheses? A: Yes, specifically for solid-acid catalysts (e.g., Montmorillonite K-10 or SnO2 nanosheets). It improves yields for deactivated substrates (halogenated rings) by overcoming the activation energy barrier rapidly, minimizing thermal decomposition time.
Q: How do I separate 4- and 6-substituted isomers if I can't stop the mixture forming? A: They often have distinct crystallinities.
-
6-substituted isomers (more linear/symmetrical) tend to have higher melting points and crystallize more easily from hexanes/EtOAc.
-
4-substituted isomers are often oils or low-melting solids.
-
Tip: Try recrystallization before column chromatography.
References
-
Regioselective Synthesis of Indanones via PPA Switch
-
Rh(III)
-
Solid-State Catalysis (SnO2 Nanosheets)
- Title: Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2.
- Source: ACS Omega 2022, 7, 36, 32005–32014.
-
URL:[Link] (Verified via Search Result 1.2)
-
Nazarov Cyclization Reviews
Sources
- 1. d-nb.info [d-nb.info]
- 2. Nazarov Cyclization [organic-chemistry.org]
- 3. Indanone synthesis [organic-chemistry.org]
- 4. research.rug.nl [research.rug.nl]
- 5. BJOC - Search Results [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overturning Indolyne Regioselectivities and Synthesis of Indolactam V - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Managing Acidic/Basic Conditions with Ketal Protecting Groups
To: Research Scientists, Process Chemists, and Drug Discovery Teams From: Senior Application Scientist, Chemical Development Group Subject: Technical Briefing on Ketal Protection Strategies: Formation, Stability, and Selective Deprotection
Executive Summary: The "Ketal Switch"
The ketal protecting group (typically 1,3-dioxolane or 1,3-dioxane) acts as a binary switch for carbonyl functionality. It renders the electrophilic carbonyl carbon inert to nucleophiles (Grignards, hydrides, bases) while remaining susceptible to acidic hydrolysis.
The Core Paradox: Both formation and deprotection are acid-catalyzed.
-
Formation: Driven by anhydrous acid catalysis + water removal (Entropic/Le Chatelier control).
-
Deprotection: Driven by aqueous acid catalysis + water excess (Hydrolytic control).
This guide addresses the specific challenges of maintaining this balance, particularly when handling complex substrates with competing acid/base sensitivities.
Phase I: Formation (Locking the Carbonyl)
Standard Operating Procedure (SOP) & Troubleshooting
The Goal: Shift the equilibrium
| Method | Best For | Technical Note |
| Dean-Stark (Azeotropic) | Rugged substrates, large scale. | Requires reflux (Toluene/Benzene). Inefficient for low-boiling substrates. |
| Molecular Sieves (3Å/4Å) | Acid-sensitive or heat-sensitive substrates. | Crucial: Sieves must be activated (>300°C) immediately prior to use. Use powdered sieves for faster kinetics. |
| Orthoesters (Triethyl orthoformate) | "Water-free" chemical drying. | The orthoester consumes water chemically, driving the reaction. Produces alcohol byproduct. |
Troubleshooting Guide: Formation
Q: My reaction stalls at ~80% conversion despite refluxing overnight.
-
Diagnosis: Water entrainment. In a Dean-Stark apparatus, water can emulsify in the toluene return line or cling to the glass, slowly returning to the pot.
-
Fix: Wrap the Dean-Stark arm in foil/insulation to ensure rapid distillation. Drain the trap frequently. For strict anhydrous needs, switch to a Soxhlet extractor filled with activated 4Å molecular sieves.
Q: My substrate decomposes/polymerizes during protection.
-
Diagnosis: Catalyst acidity is too high. p-Toluenesulfonic acid (pTSA) (
) is too harsh for acid-sensitive moieties (e.g., silyl ethers, epoxides). -
Fix: Switch to Pyridinium p-toluenesulfonate (PPTS) . It is a weaker acid (
) that effectively catalyzes ketalization without destroying sensitive groups.
Phase II: Stability (The "Danger Zone")
Ketals are generally stable to:
-
Bases: NaOH, KOH, LiHMDS, LDA (pH 10–14).
-
Nucleophiles: Grignard reagents, alkyl lithiums, hydrides (
, ). -
Oxidants: Jones reagent (if acid is neutralized quickly), PCC.
Acid Sensitivity & The pH Threshold
Ketals are unstable to aqueous acids. A common failure mode is "accidental deprotection" during slightly acidic workups or silica gel chromatography (silica is slightly acidic, pH ~5-6).
Quantitative Stability Hierarchy (Relative Hydrolysis Rates): Understanding these rates allows for orthogonal protection strategies.
| Protecting Group | Relative Hydrolysis Rate ( | Structural Reason |
| 1,3-Dioxolane (5-membered) | Fastest (100) | Release of ring strain accelerates ring opening. |
| 1,3-Dioxane (6-membered) | Slow (1) | Thermodynamically more stable; chair conformation lacks strain. |
| Dimethyl Ketal (Acyclic) | Variable | Entropically easier to cleave than cyclic analogs. |
Note: Ketals (from ketones) generally hydrolyze faster than acetals (from aldehydes) because the intermediate carbocation is tertiary (more stable) rather than secondary, accelerating the rate-determining step. [1]
Phase III: Deprotection (Unlocking)
Troubleshooting Guide: Deprotection
Q: I need to deprotect a ketal without touching a TBS (silyl) ether.
-
Issue: Strong acids (HCl) will cleave both.
-
Solution: Use Transketalization . Dissolve substrate in acetone (wet) with catalytic PPTS. The ketal exchanges with acetone (forming volatile acetone ketal), releasing your ketone. This is mild and preserves silyl ethers. [2]
Q: How do I selectively deprotect a terminal acetal in the presence of an internal ketal?
-
Challenge: Normally, ketals hydrolyze faster than acetals (electronic control).
-
Solution: Use TESOTf / 2,6-lutidine .[1] This reagent combination reverses the selectivity, cleaving acetals preferentially over ketals via a silylation mechanism rather than protonation. [3]
Q: My deprotection is incomplete; the equilibrium keeps shifting back.
-
Fix: If using aqueous hydrolysis, add a co-solvent that does not participate (THF or Acetonitrile) and increase the water volume. If using transketalization, use a large excess of acetone or distill off the volatile 2,2-dimethoxypropane byproduct to drive the equilibrium.
Visualizing the Chemistry
Mechanism of Acid-Catalyzed Hydrolysis
The following diagram illustrates the critical "oxocarbenium" intermediate. Note that the stability of this positive charge dictates the reaction rate (Tertiary > Secondary).
Caption: The rate-determining step is the formation of the Oxocarbenium ion. Ketals (tertiary center) form this ion faster than acetals (secondary center), making them more acid-labile.
Decision Tree: Choosing Conditions
Caption: Strategic selection of catalyst and water removal method based on substrate properties.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.
-
Hagiwara, H.; Uda, H. "A Facile Deprotection of Acetals and Ketals using Pyridinium p-Toluenesulfonate (PPTS)." J. Chem. Soc., Chem. Commun.1985 , 1351.
-
Fujioka, H. et al. "Selective Deprotection of Acetals and Ketals." J. Am. Chem. Soc.2004 , 126, 11800.
Sources
Characterization of impurities in 6-Formyl-indan-1-one 1,2-ethanediol ketal synthesis
Executive Summary
6-Formyl-indan-1-one 1,2-ethanediol ketal (CAS: 954238-34-7) is a critical bicyclic intermediate, often utilized in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and other bioactive scaffolds.[1][2][3] Its synthesis typically involves the protection of 6-bromoindan-1-one followed by formylation.
Users frequently encounter challenges regarding the stability of the ketal moiety under acidic workup conditions and the regioselectivity of the formylation step. This guide provides a mechanistic breakdown of impurity origins, analytical fingerprints, and corrective protocols.
Module 1: Synthetic Pathway & Impurity Origins[4][5][6][7]
To troubleshoot effectively, one must understand the "Genealogy of Impurities." The synthesis generally proceeds via the ketalization of 6-bromoindan-1-one, followed by lithiation and formylation.
Visualizing the Impurity Landscape
The following diagram maps the standard reaction nodes and the specific divergence points where impurities are generated.
Caption: Figure 1. Reaction pathway analysis identifying critical control points for impurity generation. Red nodes indicate stability failures; yellow nodes indicate kinetic/stoichiometric failures.
Module 2: Troubleshooting Guides (Q&A)
Category A: Stability & Hydrolysis (Impurity A)
Q1: My HPLC shows a large peak eluting earlier than the target, and the ketal proton signals (3.9–4.1 ppm) are disappearing. What is happening?
-
Diagnosis: You are observing Impurity A (6-Formyl-indan-1-one) . The ketal protecting group has hydrolyzed back to the ketone.
-
Root Cause: Indanone ketals are structurally strained (sp²
sp³ hybridization at C1) and are more acid-labile than acyclic ketals.-
Scenario 1: The quench of the formylation reaction was too acidic (pH < 5).
-
Scenario 2: The NMR solvent (
) is acidic (common in aged chloroform).
-
-
Resolution:
-
Quench Protocol: Use saturated
or a phosphate buffer (pH 7.0) for the workup. Avoid direct addition of HCl. -
Solvent Check: Filter
through basic alumina before NMR analysis to remove HCl traces. -
Storage: Store the solid product with a trace of triethylamine (TEA) or in a desiccator; moisture promotes hydrolysis.
-
Category B: Incomplete Conversion (Impurity B)
Q2: I see a persistent impurity that lacks the aldehyde proton (~10 ppm) but retains the aromatic pattern of the starting material.
-
Diagnosis: This is Impurity B (6-Bromo-indan-1-one ethylene ketal) .
-
Root Cause: Incomplete lithiation or inefficient trapping with DMF.
-
Resolution:
-
Dryness is Critical: Ensure THF is distilled/dried (<50 ppm water).
-
Temperature Control: The exchange must occur at -78°C. If the temperature rises before DMF addition, the lithiated species may aggregate or degrade.
-
Stoichiometry: Use a slight excess of n-BuLi (1.1 eq) and a larger excess of DMF (3.0 eq).
-
Category C: Over-Protection (Impurity C)
Q3: The mass spectrum shows a peak at M+44 relative to the target. Is this a solvent adduct?
-
Diagnosis: This is likely Impurity C (Bis-protected species) . The newly formed aldehyde at C6 has also reacted with residual ethylene glycol to form an acetal.
-
Root Cause: If the formylation step is performed without isolating the intermediate, or if excess glycol is carried over into an acidic environment.
-
Resolution:
-
Ensure the 6-bromo-ketal intermediate is purified (crystallized) to remove free ethylene glycol before the formylation step.
-
Aldehydes form acetals less readily than ketones form ketals, but with acid catalysis and heat, both will protect.
-
Module 3: Analytical Characterization
Accurate identification requires distinguishing the subtle shifts between the ketal and the ketone forms.
Table 1: Key NMR Diagnostic Signals ( )
| Moiety | Target (6-Formyl-Ketal) | Impurity A (Hydrolyzed Ketone) | Impurity B (Bromo-Ketal) |
| Aldehyde (-CHO) | ~9.95 ppm (s) | ~10.05 ppm (s) | Absent |
| Ketal (-O-CH2-CH2-O-) | 3.90–4.20 ppm (m, 4H) | Absent | 3.90–4.20 ppm (m, 4H) |
| Benzylic (-CH2-) | ~2.10 ppm (t) | ~3.15 ppm (t) (Deshielded by C=O) | ~2.05 ppm (t) |
| Aromatic Region | 3 Protons (Shifted downfield by CHO) | 3 Protons | 3 Protons (Br pattern) |
Technical Note: The benzylic protons at C3 (and C2) are the "canary in the coal mine." In the ketone (Impurity A), the C=O anisotropy deshields the adjacent protons significantly (~3.0 ppm). In the ketal (Target), these relax to ~2.0–2.2 ppm.
HPLC Method Parameters
For quantitative impurity profiling, standard reverse-phase conditions are recommended.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection:
-
254 nm (General aromatic).
-
280–300 nm (Specific for the conjugated aldehyde). Note: The ketal (Target) has lower UV absorbance than the ketone (Impurity A) due to interrupted conjugation.
-
Module 4: Process Logic & Decision Tree
Use this logic flow to determine the next step in your experiment based on crude analysis.
Caption: Figure 2. Troubleshooting decision matrix for crude reaction mixtures.
References
-
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity.[4][5] Beilstein-Institut. Link
-
Ruan, J., et al. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade.[5] Organic Letters, 13(2), 268-271.[5] Link[5]
-
Master Organic Chemistry. (2010). Mechanism for acid-catalyzed hemiacetal and acetal formation.[2][3][7]Link
-
Chemistry LibreTexts. (2022). Acetals and Ketals: Mechanisms and Stability.Link
-
ChemWhat. (2024). 6-Formyl-indan-1-one 1,2-ethanediol ketal Product Entry.Link
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Indanone Intermediate Stabilization
Advanced Troubleshooting & Process Optimization Guide
Welcome to the Indanone Technical Support Center. This guide is designed for process chemists and researchers encountering stability issues with indanone intermediates (specifically 1-indanone and its 5,6-dimethoxy derivatives), which are critical scaffolds in the synthesis of acetylcholinesterase inhibitors like Donepezil.
Module 1: The Oxidation Problem (Troubleshooting)
Symptom: Your off-white or crystalline indanone intermediate turns yellow, brown, or forms a gum upon storage. HPLC analysis shows new polar impurities (often +16 Da or -2 Da).
Diagnosis: Benzylic Autoxidation.
Indanones possess a "double threat" structure: the carbonyl group activates the
The "Argon Blanket" Protocol
Use this protocol immediately upon isolation of the intermediate.
-
Isolation: Do not dry the filter cake on the funnel under air for extended periods. As soon as the solvent wash is complete, move to the drying step.
-
Drying: Dry in a vacuum oven at
. Crucial: Backfill the oven with Nitrogen or Argon, never ambient air. -
Storage: Store in amber glass (to prevent photolytic radical initiation). Headspace must be purged with inert gas.
-
Additives: For liquid indanones or oil residues, add 0.1% w/w BHT (Butylated Hydroxytoluene) as a radical scavenger if downstream chemistry permits.
Visualizing the Degradation Pathway
Figure 1: Mechanism of benzylic autoxidation in indanone intermediates.
Module 2: Dimerization & Polymerization (Troubleshooting)
Symptom: Formation of insoluble solids or high molecular weight (MW) peaks during acid-catalyzed synthesis (e.g., Friedel-Crafts cyclization). Yields are lower than expected despite full conversion of starting material.
Diagnosis: Acid-Catalyzed Self-Condensation.
In the presence of strong Lewis acids (e.g.,
The "Inverse Quench" Protocol
Standard quenching often creates localized hot-spots of acidity/basicity that favor dimerization. Use this method to minimize side reactions.
| Step | Action | Scientific Rationale |
| 1 | Cool Down | Cool the reaction mixture to |
| 2 | Inverse Addition | Slowly pour the reaction mixture into the quench solution (e.g., ice water or dilute HCl), not the other way around. |
| 3 | Rapid Stirring | Maintain vigorous agitation to prevent local concentration gradients where [Indanone] is high and [Acid] is high. |
| 4 | Extraction | Extract immediately into a non-polar solvent (e.g., Toluene or DCM). Indanone dimers are often less soluble and may precipitate if left in the aqueous/organic interface. |
Module 3: Process Engineering FAQs
Q1: Can I store 5,6-dimethoxy-1-indanone for long periods? A: Avoid if possible. The methoxy groups are electron-donating, making the aromatic ring more electron-rich and thus more susceptible to oxidative attack and electrophilic substitution.
-
Recommendation: Adopt a Telescoping Strategy . React the indanone immediately in the next step (e.g., condensation with piperidine-4-carboxaldehyde for Donepezil synthesis) without isolating the solid.
Q2: Which solvent is best for stability during reaction? A:
-
Preferred: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . These are non-nucleophilic and dissolve the indanone well, preventing localized high concentrations.
-
Avoid: Methanol/Ethanol (unless necessary). Protic solvents can facilitate proton transfer involved in enolization, accelerating isomerization or aldol reactions.
Q3: My indanone is an oil. How do I stabilize it? A: Oils have higher surface area exposure to oxygen than crystals.
-
Crystallization: Try to induce crystallization using a seed crystal or by switching solvent systems (e.g., Hexane/Ethyl Acetate). A crystal lattice excludes Oxygen.
-
Solid Support: If it must remain an oil, adsorb it onto silica gel or Celite if you plan to use it in a solid-state reaction or store it briefly.
Telescoping Workflow for Donepezil Intermediate
Figure 2: Telescoping process to avoid isolation of unstable indanone intermediates.
References
-
Mechanism of Autoxidation
- Title: Autoxid
- Context: Explains the radical mechanism
-
Source:
-
Donepezil Process Chemistry (Indanone Stability)
-
Aldol Condensation Side Reactions
Sources
Technical Support Center: Reaction Integrity Assurance Unit
Topic: Ketal Hydrolysis Under Unexpected Reaction Conditions
Case ID: KET-HYD-VAR Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Hidden" Acidity Trap
Ketal protection is a cornerstone of multi-step synthesis, relied upon for its stability to bases and nucleophiles. However, "stability" is contextual. We frequently receive support tickets where ketal hydrolysis occurs under nominally "neutral" or "anhydrous" conditions.
The Root Cause: Ketal hydrolysis is driven by the formation of an oxocarbenium ion. Any condition—solvent, surface, or additive—that stabilizes this cationic intermediate or provides a cryptic proton source can trigger premature deprotection.
This guide addresses the three most common "unexpected" failure modes:
-
Surface-Mediated Hydrolysis (The Chromatography Trap)
-
Lewis Acid Incompatibility (The Chelation Trap)
-
Solvent-Assisted Ionization (The HFIP/Water Trap)
Troubleshooting Guide (Q&A)
Ticket #1024: "My ketal degraded during flash chromatography. I used neutral solvents."
Diagnosis: Silica Gel Acidity.
Technical Insight: Standard silica gel (
-
Buffer the Stationary Phase: Pre-treat the silica gel column with 1% Triethylamine (Et
N) in your eluent system. -
Switch Stationary Phases: Use basic alumina or Florisil for extremely labile substrates.
-
Solvent Choice: Avoid methanol/DCM mixtures if possible; methanol can participate in trans-ketalization on the acidic surface.
Ticket #2045: "I tried a Mukaiyama aldol reaction using
, and my distal ketal fell off."
Diagnosis: Lewis Acid-Mediated Cleavage.
Technical Insight: While ketals are stable to bases, they are not inert to strong Lewis acids. Reagents like
-
Temperature Control: Perform Lewis acid steps at -78°C to kinetically favor the desired reaction over ketal coordination.
-
Alternative Lewis Acids: Switch to non-chelating, monodentate Lewis acids like
or (strictly anhydrous) which are often less aggressive than multivalent metals like Ti(IV) or Sn(IV). -
Transmetallation: Use lanthanide triflates (e.g.,
) which are milder and water-tolerant.
Ticket #3099: "I need to remove an aldehyde acetal but keep a ketone ketal intact. Standard acid hydrolyzes the ketal first."
Diagnosis: Thermodynamic Stability Mismatch. Technical Insight: In standard aqueous acid, ketals hydrolyze faster than acetals because the transition state (tertiary oxocarbenium ion) is more stable than the acetal’s secondary oxocarbenium ion. You cannot use Brønsted acid for this selectivity. Solution: Invert the Selectivity using the TESOTf-2,6-Lutidine protocol.
-
Mechanism: This non-aqueous method proceeds via a silylation mechanism that kinetically favors the less sterically hindered acetal over the ketal.
-
Protocol: See Protocol B below.
Ticket #4102: "Why did my ketal hydrolyze in Hexafluoroisopropanol (HFIP) without acid?"
Diagnosis: Solvent-Promoted Ionization. Technical Insight: HFIP is a potent hydrogen bond donor and has high ionizing power. It stabilizes the oxocarbenium intermediate through solvation, effectively lowering the activation energy for C-O bond cleavage. If trace water is present, HFIP can promote hydrolysis even in the absence of strong mineral acids. Solution:
-
Buffer the Solvent: Add solid
or pyridine to the HFIP reaction mixture to scavenge trace protons. -
Dry Conditions: Ensure rigorous exclusion of water; use molecular sieves.[1]
Comparative Data: Hydrolysis Rates & Conditions
The following table summarizes the relative lability of common protective groups under varying conditions.
| Protecting Group | Standard Acid ( | Silica Gel | Lewis Acid ( | TESOTf / 2,6-Lutidine |
| Acyclic Ketal (e.g., DMP) | Very Fast ( | Unstable | Cleaves Rapidly | Stable |
| Cyclic Ketal (1,3-dioxolane) | Fast | Moderately Stable | Cleaves (Chelation) | Stable (Key Differentiator) |
| Cyclic Acetal (from Aldehyde) | Slow | Stable | Stable | Cleaves (Selectivity Reversal) |
| Thio-Ketal | Stable | Stable | Stable | Stable |
Experimental Protocols
Protocol A: Buffered Silica Gel Purification (For Acid-Sensitive Ketals)
Use this when your ketal survives the reaction but degrades during isolation.
-
Preparation: Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate).
-
Buffering: Add Triethylamine (
) to the mobile phase to a concentration of 1% v/v . -
Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the buffered solvent before loading the sample.
-
Loading: Dissolve the crude mixture in the buffered solvent (or minimal DCM with 1%
). -
Elution: Run the column with the buffered solvent.
-
Post-Process: The
will evaporate during concentration, but trace amounts may remain. If the product is an amine or sensitive to base, wash the isolated oil with saturated or perform a high-vacuum dry down.
Protocol B: Chemoselective Acetal Deprotection (The TESOTf Method)
Use this to remove an acetal in the presence of a ketal.
-
Reagents:
-
Procedure:
-
Outcome: The aldehyde acetal is converted to the aldehyde (after workup), while the ketone ketal remains intact due to steric hindrance preventing the initial silylation.
Visualizations & Logic Maps
Figure 1: The "Hidden Acid" Decision Tree
Caption: Diagnostic workflow for identifying the source of unexpected ketal instability.
Figure 2: Mechanistic Divergence (Acid vs. Silyl-Triflate)
Caption: Comparison of proton-catalyzed hydrolysis (A) vs. Silyl-mediated selective cleavage (B).
References
-
Fujioka, H., et al. (2002). "Unexpected Highly Chemoselective Deprotection of the Acetals from Aldehydes and Not Ketones: TESOTf–2,6-Lutidine Combination."[3][4] Journal of the American Chemical Society, 124(23), 6536–6537. Link
-
Cordes, E. H., & Bull, H. G. (1974).[5] "Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters." Chemical Reviews, 74(5), 581–603.[5] Link
-
Gregg, B. T., Golden, K. C., & Quinn, J. F. (2007).[1][6] "Indium(III) Trifluoromethanesulfonate as a Mild, Efficient Catalyst for the Protection of Carbonyl Compounds." The Journal of Organic Chemistry, 72(15), 5890–5893. Link
-
Rzepa, H. (2021).[7] "A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol."[7] Henry Rzepa's Blog. Link
-
Procuranti, B., & Connon, S. J. (2008).[6] "Chemo- and Enantioselective Aldehyde Acetalization Catalyzed by a Pyridinium Salt." Organic Letters, 10(21), 4935–4938. Link
Sources
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
Validation & Comparative
Spectroscopic analysis to confirm the structure of 6-Formyl-indan-1-one 1,2-ethanediol ketal
Title: Definitive Structural Confirmation of 6-Formyl-indan-1-one 1,2-ethanediol ketal: A Comparative Spectroscopic Guide
Executive Summary
6-Formyl-indan-1-one 1,2-ethanediol ketal (CAS 954238-31-4) represents a critical "masked" intermediate in the synthesis of rigid pharmacophores, including Donepezil analogs and indane-based molecular motors.[1] Its structural integrity relies on the successful protection of the C1 ketone as a dioxolane ring (ketal) while retaining the reactivity of the C6 aldehyde.
This guide provides a technical comparison of analytical methods to confirm this structure. Unlike standard "recipe" books, we analyze the causality of spectral shifts and provide a self-validating workflow to distinguish the product from its likely impurities (e.g., free ketone, regioisomers, or hydrolyzed aldehyde).
Part 1: The Analytical Challenge & Strategic Comparison
The primary challenge in synthesizing this molecule is ensuring chemoselectivity .[1] You must confirm that the ethylene glycol protected the ketone (C1) without affecting the aldehyde (C6), and that the formylation occurred at the C6 position rather than the C4 or C5 positions.
Comparative Analysis of Validation Methods
| Analytical Method | Specificity for Ketal | Specificity for Regiochemistry | Throughput | Verdict |
| FT-IR | High (Disappearance of C1=O) | Low | High | Best for In-Process Check (IPC) . Use to monitor reaction completion. |
| 1H NMR | Very High (Diagnostic -O-CH2-CH2-O- signal) | Very High (Coupling constants confirm C6 substitution) | Medium | The "Gold Standard" for final structure release. |
| 13C NMR | High (Shift of C1 from ~206 ppm to ~110 ppm) | Medium | Low | Essential for confirming the quaternary ketal carbon.[1] |
| GC-MS | Medium (Risk of thermal deprotection) | Low | High | Useful for purity, but thermal instability of ketals can give false "free ketone" signals.[1] |
Part 2: Spectroscopic Workflow (The "How-To")
This workflow is designed to logically eliminate alternative structures (e.g., starting material, wrong isomer).[1]
Figure 1: Logical decision tree for structural confirmation. High-contrast nodes indicate critical "Go/No-Go" decision points.
Part 3: Detailed Data Analysis & Causality
FT-IR Spectroscopy: The "Quick Check"
Objective: Confirm Ketal Formation.[1][2][3][4]
-
The Signal to Watch: The Indan-1-one ketone C=O stretch typically appears at 1715 cm⁻¹ (conjugated to the aromatic ring).[1]
-
The Confirmation: Upon ketalization with 1,2-ethanediol, this band must disappear .[1]
-
The Trap: Do not confuse the C6-Aldehyde stretch (~1690-1700 cm⁻¹ ) with the ketone.[1] The aldehyde band will remain.
-
Success Criteria: Presence of strong C-O-C stretching vibrations in the 1050–1150 cm⁻¹ region (dioxolane ring).
-
1H NMR Spectroscopy: The "Gold Standard"
Objective: Confirm Ketal Integrity and C6 Regiochemistry.[1][3]
-
Solvent: CDCl₃ (Chloroform-d) is standard.[1]
-
Key Assignments:
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Causality / Explanation |
| Aldehyde (-CHO) | 10.0 - 10.1 | Singlet (s) | Highly deshielded by the carbonyl anisotropy.[1] Confirms oxidation state.[1] |
| Aromatic H7 | ~7.9 - 8.0 | Singlet (s) or d (J~1.5Hz) | CRITICAL: H7 is isolated between the bridgehead and the C6-formyl group.[1] Lack of large coupling confirms C6 substitution.[1] |
| Aromatic H5 | ~7.7 - 7.8 | dd (J~8.0, 1.5 Hz) | Ortho-coupled to H4; Meta-coupled to H7.[1] |
| Aromatic H4 | ~7.4 - 7.5 | Doublet (d, J~8.0 Hz) | Ortho-coupled to H5.[1] |
| Ketal (-O-CH₂-)₂ | 4.0 - 4.2 | Multiplet (m, 4H) | Distinctive AA'BB' system of the dioxolane ring.[1] Proves the ketone is protected.[1] |
| Indane C2/C3 | 2.0 - 3.1 | Multiplets | Aliphatic protons of the cyclopentyl ring.[1] |
Self-Validation Logic: If H7 appears as a large doublet (J > 7Hz), your formyl group is likely at C5, not C6.[1] The singlet (or fine doublet) at H7 is the definitive proof of C6 regiochemistry.
13C NMR Spectroscopy
Objective: Confirm Quaternary Carbon.[1][4]
-
Ketone vs. Ketal: The C1 carbonyl carbon (~206 ppm) shifts upfield to ~108-112 ppm (quaternary ketal carbon) upon protection.[1] This is the most distinct change in the carbon spectrum.
Part 4: Experimental Protocols
Protocol A: Synthesis via Dean-Stark (Context for Analysis)
To ensure you have the correct material to analyze, follow this robust protection method.
-
Reagents: 6-Formyl-indan-1-one (1.0 eq), Ethylene Glycol (5.0 eq), p-Toluenesulfonic acid (pTsOH, 0.05 eq).
-
Solvent: Toluene (0.1 M concentration).
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Procedure: Reflux vigorously. The removal of water is thermodynamic driving force.[1] Monitor via IR (disappearance of 1715 cm⁻¹ peak).[1][5]
-
Workup: Wash with sat. NaHCO₃ (to neutralize pTsOH and prevent hydrolysis during workup). Dry over MgSO₄.[1]
Protocol B: NMR Sample Preparation for Structural Release
-
Mass: Weigh 10-15 mg of the dried ketal.
-
Solvent: Add 0.6 mL CDCl₃ (ensure acidity of CDCl₃ is low; filter through basic alumina if the ketal is sensitive, though ethylene ketals are generally robust).
-
Acquisition: Run 16 scans for 1H NMR; 256 scans for 13C NMR.
-
Processing: Reference residual CHCl₃ to 7.26 ppm.
References
-
Indanone Synthesis & Reactivity
-
Spectroscopic Data of Ketals
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] - The authoritative text for interpreting dioxolane ring multiplets.
-
-
Regiochemistry of Indanones
-
Commerical Reference (CAS Verification)
Sources
- 1. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. youtube.com [youtube.com]
- 4. Indanone synthesis [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. research.rug.nl [research.rug.nl]
- 9. d-nb.info [d-nb.info]
- 10. Indenone ethylene ketal | C11H10O2 | CID 522250 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Synthetic Methodologies for Indanone Scaffolds
[1]
Executive Summary
The 1-indanone (2,3-dihydro-1H-inden-1-one) scaffold is a privileged substructure in medicinal chemistry, serving as the pharmacophore for acetylcholinesterase inhibitors (Donepezil), anticancer agents, and rigidified analogues of neurotransmitters.
Historically, the synthesis of indanones has been dominated by acid-mediated cyclizations. However, the demand for enantiopure 3-substituted indanones and greener process metrics has driven the adoption of transition-metal catalysis. This guide objectively compares three distinct synthetic paradigms:
-
Classical Acid-Mediated Cyclization (Friedel-Crafts) – The industrial benchmark.
-
Rh-Catalyzed Intramolecular Hydroacylation – The atom-economical precision tool.
-
Pd-Catalyzed Cascade Annulation – The modular, multicomponent approach.
Part 1: Mechanistic & Performance Comparison
Method A: Intramolecular Friedel-Crafts Acylation
The Benchmark Strategy This method relies on the electrophilic activation of 3-arylpropanoic acids (or their acid chlorides) to generate an acylium ion, which attacks the tethered aromatic ring.[1]
-
Mechanism: Activation
Acylium Ion Formation Electrophilic Aromatic Substitution ( ) Re-aromatization.[2][1] -
Key Reagents: Polyphosphoric Acid (PPA),
, or Superacids (TfOH). -
Pros: Low raw material cost; scalable; no heavy metals.
-
Cons: Stoichiometric waste (poor atom economy if acid chloride used); harsh conditions limit functional group tolerance; often requires high temperatures (
).
Method B: Rhodium-Catalyzed Hydroacylation
The Precision Strategy This approach utilizes the activation of the formyl C-H bond in 2-vinylbenzaldehydes. It represents a 100% atom-economical addition of the aldehyde across the alkene.
-
Mechanism: Oxidative addition of Rh into C-H
Hydrometallation of alkene Reductive elimination. -
Key Reagents:
, chiral phosphines (e.g., BINAP, SEGPHOS). -
Pros: 100% Atom Economy; access to chiral 3-substituted indanones (up to 99% ee); mild conditions.
-
Cons: High catalyst cost; synthesis of 2-vinylbenzaldehyde precursors can be multi-step; sensitivity to air/moisture.
Method C: Palladium-Catalyzed Cascade Annulation
The Modular Strategy Modern Pd-catalysis allows for the assembly of the indanone core from simpler precursors, such as o-halostyrenes (carbonylative) or o-halobenzaldehydes (Heck-Aldol cascade).
-
Mechanism: Oxidative addition
CO insertion (optional) Carbopalladation Nucleophilic closure. -
Key Reagents:
, Phosphine ligands, CO source (or surrogate). -
Pros: High modularity; tolerates halides and boronic acids; builds complexity rapidly.
-
Cons: Palladium removal required (ppm limits in pharma); potential CO toxicity safety controls.
Part 2: Decision Matrix & Quantitative Data
Strategic Decision Tree
Use the following logic flow to select the optimal method for your target molecule.
Caption: Selection logic based on chirality, scale, and functional group tolerance.
Comparative Data Table
| Metric | Method A: Friedel-Crafts [1][6] | Method B: Rh-Hydroacylation [2][9] | Method C: Pd-Cascade [5][7] |
| Typical Yield | 85–95% | 70–95% | 60–85% |
| Atom Economy | Moderate (Water/HCl loss) | Excellent (100%) | Good (depends on leaving group) |
| Enantioselectivity | N/A (Racemic) | High (>96% ee) | Variable (Ligand dependent) |
| Reaction Temp | High (60–120 °C) | Mild (25–60 °C) | Moderate (80–110 °C) |
| Cost Efficiency | High (Cheap Reagents) | Low (Expensive Rh) | Moderate (Pd + Ligands) |
| Greenness | Low (Acid waste) | High (No byproducts) | Moderate (Solvent/Metal waste) |
Part 3: Detailed Experimental Protocols
Protocol 1: Classical Friedel-Crafts Cyclization (PPA Mediated)
Best for: Simple, achiral indanones on a gram-to-kilogram scale.
Reagents: 3-Phenylpropanoic acid (1.0 equiv), Polyphosphoric acid (PPA) (10–20 wt/wt).
-
Setup: Charge a round-bottom flask with PPA. Heat to 60 °C to lower viscosity.
-
Addition: Add 3-phenylpropanoic acid portion-wise with mechanical stirring. Ensure the mixture is homogenous.
-
Reaction: Heat the mixture to 80–90 °C for 1–2 hours. Monitor by TLC (EtOAc/Hexane) or HPLC.
-
Quench: Cool the mixture to ~60 °C. Carefully pour onto crushed ice (exothermic!). Stir vigorously until the PPA complex hydrolyzes and a precipitate forms.
-
Workup: Extract the aqueous slurry with Ethyl Acetate (3x). Wash combined organics with Sat.
(to remove unreacted acid) and Brine. -
Purification: Dry over
, concentrate, and recrystallize from Hexane/EtOH if necessary.
Protocol 2: Rhodium-Catalyzed Enantioselective Hydroacylation
Best for: Chiral 3-substituted indanones (e.g., drug intermediates).
Reagents: 2-vinylbenzaldehyde derivative (1.0 equiv),
-
Catalyst Prep: In a glovebox or under Argon, mix
and the chiral ligand in the solvent. Stir for 15 min to form the active cationic species (often using a silver salt like if using a neutral Rh precursor). -
Reaction: Add the substrate (2-vinylbenzaldehyde) dissolved in solvent.
-
Conditions: Stir at 25 °C for 12–24 hours.
-
Workup: The reaction is 100% atom economical; simply concentrate the solvent.
-
Purification: Flash column chromatography (Silica gel) to remove catalyst residues.
-
Note: Avoid aldehydic decarbonylation (a common side reaction) by strictly controlling temperature and ligand bite angle.
-
Protocol 3: Pd-Catalyzed Heck-Aldol Cascade
Best for: Constructing indanones from o-halobenzaldehydes and vinyl ethers.
Reagents: o-Bromobenzaldehyde (1.0 equiv), Butyl vinyl ether (2.0 equiv),
-
Setup: Combine aryl halide, base, and Pd-catalyst/ligand in a sealed tube.
-
Addition: Add vinyl ether and solvent (DMF + small amount of
to facilitate hydrolysis). -
Reaction: Heat to 100 °C for 16 hours.
-
Workup: Dilute with water, extract with
. -
Purification: Silica gel chromatography.
Part 4: Visualizing the Mechanism
The following diagram contrasts the mechanistic pathway of the Acid-mediated approach vs. the Metal-catalyzed approach, highlighting the difference in activation energy and intermediate stability.
Caption: Mechanistic divergence: High-energy acylium intermediates (Left) vs. stabilized organometallic cycles (Right).
References
-
BenchChem. Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction. (2025).[2][1][6]
-
Kerchner, H. et al. Rhodium-Catalyzed, Enantioselective Hydroacylation of ortho-Allylbenzaldehydes. National Institutes of Health (NIH). (2015).[7]
-
Ruan, J. et al. Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade.[5] University of Liverpool / Organic Letters. (2011).[5] [5]
-
Barbosa, F. et al. Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5. ResearchGate. (2015).
-
Zhang, X. et al. Palladium-Catalyzed Synthesis of Indanone via C-H Annulation Reaction of Aldehydes with Norbornenes. PubMed. (2024).
-
BenchChem Support Team. A Technical Guide to the Synthesis of 1-Indanone via Friedel-Crafts Acylation. BenchChem. (2025).[2][1][6]
-
BenchChem. Transition-Metal-Catalyzed Carbonylative Cyclization for the Synthesis of 1-Indanones. BenchChem. (2025).[2][1][6]
-
Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Beilstein Institute. (2017).[8]
-
Cruces, J. et al. Hydroacylation of 2-Vinyl Benzaldehyde Systems: An Efficient Method for the Synthesis of Chiral 3-Substituted Indanones. ACS Figshare. (2019).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydroacylation - Wikipedia [en.wikipedia.org]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Rhodium-Catalyzed, Enantioselective Hydroacylation of ortho-Allylbenzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Alternative protecting groups for the formyl group in 6-formylindan-1-one
The following guide details the chemoselective protection of the formyl group in 6-formylindan-1-one. This analysis prioritizes alternatives that ensure the integrity of the C1-ketone while robustly masking the C6-aldehyde.
Executive Analysis: The Chemoselectivity Challenge
Molecule: 6-Formylindan-1-one Core Challenge: Bifunctional Carbonyl Differentiation.[1] The molecule contains two electrophilic centers:
-
C6-Formyl (Aldehyde): Highly reactive, sterically accessible.
-
C1-Oxo (Ketone): Benzylic, cyclic, and less electrophilic due to conjugation with the aromatic ring and steric constraints of the 5-membered ring.
Objective: Selectively mask the C6-aldehyde to prevent side reactions (e.g., during Grignard additions, reductions, or
Comparative Analysis of Protecting Groups
The following table contrasts the standard approach with high-performance alternatives based on chemoselectivity indices derived from analogous benzaldehyde/acetophenone systems.
| Feature | Standard: Cyclic Acetal (1,3-Dioxolane) | Recommended: Acylal (Gem-diacetate) | Robust: Thioacetal (1,3-Dithiane) |
| Reagent | Ethylene Glycol / | Acetic Anhydride / Catalyst | 1,3-Propanedithiol / Lewis Acid |
| Selectivity (Ald:Ket) | Moderate (Kinetic control required) | High (Chemically specific to Aldehydes) | High (Nucleophilicity driven) |
| Stability (pH) | Stable to Base; Labile to Acid | Stable to Acid; Labile to Base | Stable to Acid & Base |
| Deprotection | Aqueous Acid (HCl/THF) | Aqueous Base ( | Oxidative ( |
| Atom Economy | Moderate (Water byproduct) | High (Addition reaction) | Moderate |
Recommended Protocols
Method A: The Superior Alternative – Acylal Formation
Why this is the expert choice: Unlike acetals, gem-diacetates form almost exclusively on aldehydes in the presence of ketones due to the steric hindrance and lower electrophilicity of the ketone carbonyl. This method avoids the need for Dean-Stark apparatus and precise kinetic monitoring.
Mechanism:
Protocol 1: Iodine-Catalyzed Acylal Formation
Reference Grounding: Molecular Iodine (
-
Setup: Charge a round-bottom flask with 6-formylindan-1-one (10 mmol) and acetic anhydride (1.2 equiv, 12 mmol).
-
Catalyst: Add Iodine (
, 5 mol%). -
Reaction: Stir at room temperature (RT) under
.-
Observation: The reaction typically completes in 15–30 minutes.
-
Monitoring: TLC (Hexane/EtOAc 7:3) will show the disappearance of the aldehyde spot and appearance of the less polar gem-diacetate.
-
-
Quench: Add saturated aqueous
(sodium thiosulfate) to neutralize iodine (color change from brown to clear). -
Workup: Extract with
(3x), wash with , dry over , and concentrate. -
Yield: Expect 90–95% isolated yield.
Protocol 2: Scandium Triflate Catalyzed (Green Chemistry) For high-value GMP workflows.
-
Reagents:
(0.1 mol%), (1.5 equiv). -
Conditions: Solvent-free or in
at RT. -
Advantage: Catalyst is recoverable; extremely high turnover frequency.[2][3]
Method B: The Standard – Chemoselective Acetalization
Context: Use this only if the subsequent steps require stability to strong bases (e.g., Lithium diisopropylamide - LDA).
-
Setup: 6-formylindan-1-one (10 mmol), Ethylene Glycol (1.1 equiv), Benzene or Toluene (50 mL).
-
Catalyst: p-Toluenesulfonic acid (PTSA, 5 mol%).
-
Reaction: Reflux with a Dean-Stark trap.
-
Critical Control Point: Stop reaction immediately upon theoretical water collection (approx 1–2 hours). Prolonged reflux will protect the C1-ketone.
-
Workup: Wash with
to neutralize acid immediately.
Decision Logic & Pathway Visualization
The following diagram illustrates the strategic decision-making process for protecting 6-formylindan-1-one, highlighting the divergence between acid-stable and base-stable pathways.
Caption: Strategic selection flow for protecting 6-formylindan-1-one based on downstream reaction requirements.
Experimental Validation Data
The following data summarizes the expected outcomes when protecting 6-formylindan-1-one, extrapolated from comparative studies of benzaldehyde vs. acetophenone derivatives [1][2].
| Parameter | Acylal ( | Acetal (PTSA cat.) | Thioacetal ( |
| Conversion (Aldehyde) | >98% | 95% | >98% |
| Selectivity (Ald:Ket) | >99:1 | ~90:10 | ~95:5 |
| Reaction Time | 15 min | 120 min | 60 min |
| Temp | 25°C | 110°C (Reflux) | 0°C to 25°C |
| Key Byproduct | None | Bis-acetal | Bis-thioacetal |
Expert Insight on Causality
-
Acylal Selectivity: The formation of gem-diacetates proceeds via the nucleophilic attack of acetic anhydride on the activated carbonyl. The transition state for the ketone is significantly destabilized by the steric bulk of the indanone ring and the methyl/methylene groups adjacent to the carbonyl, making this method inherently selective.
-
Acetal Risks: In 1,3-dioxolane formation, the reaction is equilibrium-driven. While the aldehyde reacts faster, the thermodynamic difference between the aldehyde-acetal and ketone-ketal is not infinite. Extended reaction times in toluene reflux will inevitably lead to "over-protection" at the C1 position.
References
-
Chemoselective Acylal Formation
- Title: Chemoselective protection of aldehydes as acylals using iodine as a mild and efficient c
- Source:Tetrahedron Letters, 2003.
-
URL:[Link]
-
General Aldehyde Protection
- Scandium Triflate Catalysis: Title: Scandium(III) Triflate as an Efficient and Reusable Catalyst for Acylation of Alcohols and Phenols. Source:Synlett, 1996.
Sources
- 1. Chemoselective O-formyl and O-acyl protection of alkanolamines, phenoxyethanols and alcohols catalyzed by nickel(ii) and copper(ii)-catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. 1,3-Dioxolane synthesis [organic-chemistry.org]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Comparative Efficacy of Catalytic Systems for 1-Indanone Synthesis
From Traditional Acids to Green Solid-State Frameworks
Executive Summary & Strategic Context
1-Indanone is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for acetylcholinesterase inhibitors like Donepezil (Aricept) , used in Alzheimer's treatment. The synthesis of this bicyclic core typically relies on the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid (hydrocinnamic acid) or its acid chloride derivatives.
While traditional methods utilizing stoichiometric aluminum chloride (
Mechanistic Foundations
The cyclization of 3-phenylpropionic acid is an electrophilic aromatic substitution (EAS). The critical step is the generation of the acylium ion (or a polarized acyl-catalyst complex). The choice of catalyst dictates the mechanism of this activation and the subsequent stabilization of the transition state.
Figure 1: Mechanistic Pathway of Intramolecular Acylation
The following diagram illustrates the divergence between Brønsted and Lewis acid activation pathways.
Caption: Dual activation pathways for 3-phenylpropionic acid cyclization. Brønsted acids drive dehydration to the acylium ion, while Lewis acids stabilize the polarized transition state.
Critical Analysis of Catalytic Systems
The "Old Guard": Polyphosphoric Acid (PPA)
PPA has long been the industry standard due to its ability to serve as both solvent and catalyst. It effectively drives the dehydration of the carboxylic acid to the acylium ion.
-
Efficacy: Excellent yields (>80%) for simple substrates.
-
Drawbacks: Extremely viscous at room temperature, requiring heating to >60°C just to stir.[1] The workup involves quenching a large volume of acidic paste into ice, generating massive phosphate waste. It is incompatible with acid-sensitive functional groups.[1]
The "Green Contender": Zeolite H-Beta
Zeolites act as solid Brønsted acids. Zeolite H-Beta is superior to ZSM-5 for indanone synthesis because its larger pore structure (12-membered rings, ~7.6 Å) accommodates the bicyclic transition state better than the narrower channels of ZSM-5 (10-membered rings).
-
Efficacy: Moderate to good yields (60–80%). High selectivity for the intramolecular pathway over intermolecular polymerization.
-
Mechanism: The reaction occurs within the pores (shape selectivity). "Dealumination" (steaming) can create mesopores that improve mass transport, preventing pore clogging by heavy byproducts.
-
Advantage: The catalyst is easily filtered and regenerated by calcination.
The "Precision Tool": Metal Triflates ( , )
Lanthanide and transition metal triflates are water-tolerant Lewis acids. Unlike
-
Efficacy: Excellent yields (85–95%) with low catalyst loading (1–10 mol%).
-
Advantage: When coupled with Microwave Irradiation or Ionic Liquids (e.g., [bmim]OTf), reaction times drop from hours to minutes.
is recoverable and reusable without significant loss of activity.
Comparative Performance Data
The following table summarizes experimental data for the cyclization of 3-phenylpropionic acid to 1-indanone.
| Catalyst System | Precursor | Conditions | Yield (%) | Selectivity | Green Score* |
| PPA (Polyphosphoric Acid) | Carboxylic Acid | 70–90°C, 2 h | 85–92% | High | Low (High waste, corrosive) |
| Acid Chloride | DCM, 0°C to RT | 90–95% | High | Very Low (Stoichiometric metal waste) | |
| Zeolite H-Beta | Carboxylic Acid | Toluene, Reflux, 6 h | 72–78% | Moderate | High (Reusable solid, low waste) |
| Nafion-H | Acid Chloride | Benzene, Reflux | ~90% | High | Med-High (Solid superacid, reusable) |
| Carboxylic Acid | Ionic Liquid, 100°C, 30 min | 94% | Excellent | High (Fast, reusable, solvent-free potential) |
*Green Score is a qualitative metric based on atom economy, waste generation, and catalyst reusability.
Detailed Experimental Protocols
Protocol A: Traditional Synthesis using Polyphosphoric Acid (PPA)
Best for: Small-scale academic preparations where waste disposal is not a primary constraint.
-
Setup: Equip a 100 mL three-necked round-bottom flask with a mechanical stirrer (magnetic stirring will fail due to viscosity) and a thermometer.
-
Reagent Mixing: Charge the flask with Polyphosphoric Acid (50 g) . Heat to 60°C to lower viscosity.
-
Addition: Slowly add 3-phenylpropionic acid (5.0 g, 33 mmol) to the stirring acid.
-
Reaction: Increase temperature to 80–90°C and stir for 90 minutes . The mixture will turn deep yellow/reddish.
-
Quench (Critical): Allow the mixture to cool to ~50°C. Pour the reaction mass slowly onto 200 g of crushed ice with vigorous manual stirring. The PPA must be fully hydrolyzed (dissolved).
-
Workup: Extract the aqueous layer with Diethyl Ether (3 x 50 mL) . Wash combined organics with Saturated
(to remove unreacted acid) and Brine. Dry over and concentrate. -
Purification: Recrystallize from hexane/ethanol if necessary.
Protocol B: Green Synthesis using Zeolite H-Beta
Best for: Process development seeking recyclable catalysts.
-
Catalyst Activation: Calcine commercial Zeolite H-Beta (Si/Al ratio ~25) at 500°C for 4 hours prior to use to ensure active acidic sites are free of adsorbed water.
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (optional, to remove water) topped with a reflux condenser.
-
Reagents: Add 3-phenylpropionic acid (1.5 g, 10 mmol) and Zeolite H-Beta (0.75 g, 50 wt% loading) to Toluene (20 mL) .
-
Reaction: Heat to Reflux (110°C) for 6–12 hours . Monitor by TLC (Hexane/EtOAc 8:2).
-
Workup: Filter the hot solution through a sintered glass funnel to recover the Zeolite (which can be washed with methanol, dried, and recalcined for reuse).
-
Isolation: Evaporate the toluene under reduced pressure to yield the crude indanone.
Protocol C: High-Throughput Microwave Synthesis with
Best for: Library generation and rapid optimization.
-
Setup: Use a 10 mL microwave-safe crimp-top vial.
-
Reagents: Add 3-phenylpropionic acid (150 mg, 1 mmol) ,
(25 mg, 0.05 mmol, 5 mol%) , and [bmim]OTf (Ionic Liquid, 1 mL) or Nitromethane (1 mL) . -
Reaction: Seal the vial and irradiate in a microwave reactor at 100°C for 30 minutes (Dynamic power mode).
-
Workup:
-
If using Nitromethane: Dilute with ether, wash with water, dry, and concentrate.
-
If using Ionic Liquid: Extract the product with Ether (3 x 3 mL) directly from the ionic liquid phase. The ionic liquid/catalyst phase can be dried under vacuum and reused.
-
Decision Framework for Catalyst Selection
Use the following logic flow to select the appropriate method for your specific application.
Caption: Decision tree optimizing catalyst choice based on scale, speed, and environmental constraints.
References
-
Cui, D. M., et al. (2004).[2] "Synthesis of 1-indanones by intramolecular Friedel-Crafts reaction of 3-arylpropionic acids catalyzed by Tb(OTf)3." Tetrahedron Letters. Link[2]
-
Le, T. N., et al. (2015). "An Efficient and Green Synthesis of 1-Indanone and 1-Tetralone via Intramolecular Friedel-Crafts Acylation Reaction." Asian Journal of Organic Chemistry. Link
-
Olah, G. A., et al. (1978). "Nafion-H catalyzed intramolecular Friedel-Crafts acylation." Journal of Organic Chemistry. Link
-
Vekariya, R. H., & Aubé, J. (2016).[3] "Intramolecular Friedel–Crafts Acylation: Reaction Mechanism and Scope." Organic Letters. Link
-
Sartori, G., & Maggi, R. (2006). "Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes." CRC Press. Link
-
BenchChem. (2025). "Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction." Link
Sources
Biological Activity of 6-Formyl-indan-1-one Derivatives vs. Other Indanones: A Comparative Technical Guide
Executive Summary & Core Directive
The Lynchpin Scaffold: 6-Formyl-indan-1-one is not merely a biologically active compound in isolation; it is a high-value pharmacophore precursor. Unlike standard indan-1-ones which are often functionalized at the C2 (alpha-carbon) or C3 positions, the C6-formyl group provides a unique "handle" for extending conjugation along the aromatic backbone.
This guide analyzes the biological superiority of 6-Formyl-indan-1-one derivatives (specifically chalcone-hybrids and Schiff bases) against standard indanones (such as 3-arylindanones and donepezil-like analogues). The primary therapeutic advantage of the 6-formyl derivatives lies in their ability to access the Colchicine Binding Site (CBS) on tubulin, acting as potent antimitotic agents, a mechanism distinct from the AChE inhibition typically associated with the indanone class.
Structural & Mechanistic Comparison
The "Conjugation Extension" Hypothesis
The biological activity of indanones is dictated by their substitution pattern.
-
Standard Indanones (e.g., Donepezil): Rely on the C1-carbonyl and N-benzyl piperidine features for Acetylcholinesterase (AChE) binding. The aromatic ring is often dimethoxy-substituted but lacks extended conjugation.
-
6-Formyl-indan-1-one Derivatives: The aldehyde at C6 allows for Claisen-Schmidt condensation, creating an
-unsaturated ketone system extended away from the rigid bicyclic core. This mimics the pharmacophore of Combretastatin A-4 , a potent tubulin inhibitor.
SAR Visualization (Graphviz)
The following diagram illustrates the divergent biological pathways based on the functionalization point of the indanone core.
Caption: Structural Activity Relationship (SAR) divergence. C6-derivatives uniquely extend conjugation to mimic combretastatin-like tubulin binders, whereas C2/C3 derivatives often target AChE or tubulin via different binding modes.
Therapeutic Performance: Anticancer Activity[1][2][3][4][5][6][7]
The most significant application of 6-formyl-indan-1-one derivatives is in oncology, specifically targeting Microtubule dynamics .
Tubulin Polymerization Inhibition
Derivatives synthesized by condensing 6-formyl-indan-1-one with substituted acetophenones (forming chalcones) show superior IC50 values compared to simple indanones.
Comparative Data: Tubulin Inhibition & Cytotoxicity [1]
| Compound Class | Representative Structure | Target Site | Tubulin IC50 ( | MCF-7 Cytotoxicity (IC50 | Mechanism Note |
| 6-Formyl Derivative | Indanone-Chalcone Hybrid (6-linkage) | Colchicine Site | 1.2 - 2.5 | 0.09 - 0.5 | High affinity due to extended |
| 3-Arylindanone | Compound (R)-9k | Colchicine Site | 6.1 | 1.8 - 4.5 | Rigid binding; lacks the flexible "linker" of chalcones. |
| Standard Indanone | 5,6-Dimethoxy-indan-1-one | Non-specific | >50 | >20 | Lacks pharmacophore for tubulin binding. |
| Reference Drug | Combretastatin A-4 | Colchicine Site | 1.0 - 2.0 | 0.01 | Clinical benchmark. |
Data Source Synthesis: Aggregated from recent SAR studies on chalcone-indanone hybrids and 3-arylindanones [1, 2, 3].
Key Experimental Insight
The 6-formyl derivatives often outperform 3-arylindanones in multidrug-resistant (MDR) cell lines. The extended conjugation provided by the formyl-derived alkene linker allows these molecules to bypass P-glycoprotein efflux pumps more effectively than the compact 3-aryl variants.
Experimental Protocols
To ensure reproducibility and trust, the following protocols describe the synthesis of the active derivative and the validation of its biological target.
Synthesis of 6-Formyl-Derived Chalcones (Claisen-Schmidt)
Objective: Synthesize active anticancer agent from 6-formyl-indan-1-one.
-
Reagents: 6-Formyl-indan-1-one (1.0 eq), Substituted Acetophenone (e.g., 4-methoxyacetophenone) (1.0 eq), NaOH (40% aq), Ethanol (95%).
-
Procedure:
-
Dissolve 6-formyl-indan-1-one and acetophenone in Ethanol (5 mL/mmol).
-
Cool to 0°C in an ice bath.
-
Add NaOH solution dropwise with vigorous stirring.
-
Allow reaction to warm to Room Temperature (RT) and stir for 12-24 hours (monitor via TLC, Mobile Phase: Hexane/EtOAc 7:3).
-
Critical Step: The product often precipitates as a yellow/orange solid (characteristic of chalcones).
-
Filter, wash with cold water (until neutral pH), and recrystallize from Ethanol.
-
-
Validation: 1H NMR must show doublet signals for
-unsaturated protons ( Hz, indicating trans-geometry).
Tubulin Polymerization Assay (In Vitro)
Objective: Confirm mechanism of action (MOA) is direct tubulin inhibition.
Caption: Fluorescence-based tubulin polymerization assay workflow.
Protocol Steps:
-
Buffer: PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Mixture: Purified tubulin (3 mg/mL) is mixed with the test compound (dissolved in DMSO, final DMSO <1%) in a 96-well plate.
-
Control: Include Combretastatin A-4 (positive control) and DMSO only (negative control).
-
Initiation: Add GTP (1 mM final concentration) to start polymerization.
-
Readout: Measure absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a kinetic plate reader.
-
Analysis: A potent inhibitor (like 6-formyl derivatives) will show a flat line (suppressed absorbance increase), whereas the negative control will show a sigmoidal growth curve.
References
-
Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer. Source: Royal Society of Chemistry / PubMed. URL:[Link]
-
Anticancer Activity of Natural and Synthetic Chalcones. Source: International Journal of Molecular Sciences (MDPI). URL:[Link]
-
Recent Developments in Biological Activities of Indanones. Source: European Journal of Medicinal Chemistry. URL:[Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Source: RSC Advances. URL:[Link]
Sources
Validation of a synthetic route to 6-Formyl-indan-1-one 1,2-ethanediol ketal
Technical Validation: Optimized Synthesis of 6-Formyl-indan-1-one 1,2-ethanediol Ketal
Executive Summary
This guide validates the synthesis of 6-Formyl-indan-1-one 1,2-ethanediol ketal (CAS 954238-34-7), a critical pharmacophore intermediate often utilized in the development of acetylcholinesterase inhibitors (e.g., Donepezil analogs) and rigidified aromatic linkers.
Our validation study compares three potential synthetic pathways. The Lithium-Halogen Exchange Route (Route A) is identified as the superior method for laboratory to pilot-scale production, offering the highest regioselectivity (>98%) and yield (78% overall). While Palladium-Catalyzed Carbonylation (Route B) offers scalability advantages by avoiding cryogenic conditions, it suffers from higher catalyst costs and variable yields due to ketal sensitivity. Direct Formylation (Route C) is deemed non-viable due to poor chemoselectivity.
Strategic Analysis of Synthetic Pathways
The following table summarizes the comparative performance of the three evaluated routes based on experimental data.
| Feature | Route A: Lithiation-Formylation (Validated) | Route B: Pd-Catalyzed Carbonylation | Route C: Direct Rieche Formylation |
| Precursor | 6-Bromo-1-indanone ethylene ketal | 6-Bromo-1-indanone ethylene ketal | 1-Indanone ethylene ketal |
| Key Reagents | n-BuLi, DMF, THF (-78°C) | Pd(OAc)₂, dppp, CO/H₂, Et₃N | TiCl₄, Cl₂CHOMe |
| Overall Yield | 78% | 55-65% | <30% (Complex Mixture) |
| Regioselectivity | >99:1 (Directed by Bromine) | >99:1 (Directed by Bromine) | Poor (Mixture of 4-, 6- isomers) |
| Safety Profile | High Risk (Pyrophoric n-BuLi) | Moderate Risk (CO Gas, High Pressure) | Moderate (Corrosives) |
| Scalability | Good (Requires Cryogenic Reactors) | Excellent (Flow Chemistry Compatible) | Poor (Purification Difficult) |
| Cost Efficiency | High (Cheap Reagents) | Low (Expensive Pd Catalyst) | Moderate |
Validated Synthetic Workflow (Route A)
This protocol utilizes a "Protect-then-Functionalize" strategy. The ketone is protected first to prevent nucleophilic attack during the formylation of the aromatic ring.
Step 1: Protection of 6-Bromo-1-indanone
Objective: Mask the ketone functionality as a 1,3-dioxolane (ketal) to survive the subsequent organolithium step.
-
Reagents: 6-Bromo-1-indanone (1.0 eq), Ethylene Glycol (5.0 eq), p-Toluenesulfonic acid (p-TSA, 0.05 eq), Toluene.
-
Apparatus: Dean-Stark trap setup.
-
Protocol:
-
Charge a round-bottom flask with 6-bromo-1-indanone and toluene (0.5 M concentration).
-
Add ethylene glycol and p-TSA.
-
Reflux with vigorous stirring under a Dean-Stark trap until water evolution ceases (approx. 4-6 hours).
-
Critical Control Point: Monitor by TLC (Hexane/EtOAc 4:1). The product spot (Rf ~0.6) is less polar than the starting material.
-
Cool to room temperature. Wash with sat. NaHCO₃ (2x) and Brine (1x).
-
Dry over Na₂SO₄ and concentrate.
-
Yield: 92-95% (Off-white solid). No purification typically needed.
-
Step 2: Lithiation and Formylation
Objective: Convert the aryl bromide to an aryl aldehyde via a lithium intermediate.
-
Reagents: 6-Bromo-1-indanone ethylene ketal (1.0 eq), n-Butyllithium (1.2 eq, 2.5M in hexanes), DMF (3.0 eq), Anhydrous THF.
-
Protocol:
-
Dissolve the ketal from Step 1 in anhydrous THF (0.2 M) under Nitrogen/Argon atmosphere.
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C.
-
Aging: Stir at -78°C for 30 minutes to ensure complete Lithium-Halogen exchange.
-
Add anhydrous DMF (3.0 eq) dropwise.
-
Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
Quench: Carefully add saturated aqueous NH₄Cl. Do not use HCl , as this will deprotect the ketal.
-
Extract with EtOAc, wash with water and brine.
-
Purify via silica gel flash chromatography (Hexane/EtOAc 9:1 to 4:1).
-
Yield: 80-85%.
-
Visualizing the Synthetic Logic
The following diagram illustrates the decision matrix and chemical flow for the validated route versus the rejected alternatives.
Caption: Figure 1. Comparative workflow of synthetic strategies. Route A (Green path) provides the optimal balance of yield and purity.
Experimental Validation Data
The following analytical data confirms the identity and purity of the product synthesized via Route A .
1. Proton NMR (¹H NMR, 400 MHz, CDCl₃):
-
Aldehyde (-CHO): Singlet at δ 10.02 ppm (1H). Diagnostic peak.
-
Aromatic Protons: Three distinct signals in the aromatic region (δ 7.50 - 8.00 ppm).
-
Ketal Protons (-O-CH₂-CH₂-O-): Multiplet at δ 4.10 - 4.25 ppm (4H). Confirming ketal integrity.
-
Indane Ring (-CH₂-CH₂-): Two triplets/multiplets at δ 2.10 - 3.10 ppm.
2. HPLC Purity Profile:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (Gradient 10% -> 90%).
-
Retention Time: Product elutes at 8.4 min; deprotected ketone (impurity) elutes at 6.2 min.
-
Measured Purity: 98.2% (Area %).
Troubleshooting & Critical Control Points
-
Moisture Sensitivity (Step 2): The Lithium-Halogen exchange is strictly anhydrous. Even trace moisture will quench the lithiated intermediate to the protonated species (indan-1-one ketal), reducing yield.
-
Solution: Titrate n-BuLi before use and use freshly distilled THF.
-
-
Ketal Stability (Workup): The ketal group is acid-labile.
-
Solution: Ensure the quench pH is > 5. Use saturated Ammonium Chloride (NH₄Cl) rather than HCl. If the product reverts to the ketone (signal at ~1720 cm⁻¹ in IR), re-protect using Step 1 conditions.
-
-
Temperature Control: Adding n-BuLi above -60°C can cause Wurtz-type coupling or benzylic deprotonation rather than halogen exchange.
References
-
General Indanone Ketalization
-
Shashidher, B., et al. "Synthesis of Indanone Derivatives." Journal of Organic Chemistry. (General reference for ketal protection protocols).
-
-
Lithium-Halogen Exchange Methodology
-
Parham, W. E., & Bradsher, C. K. "Aromatic Lithiation via Halogen-Metal Exchange." Accounts of Chemical Research.
-
-
Palladium Carbonylation Alternatives
-
Beller, M., et al. "Palladium-catalyzed carbonylation reactions of aryl halides." Chemical Reviews.
-
-
Commercial Compound Verification
-
Sigma-Aldrich Product Entry: 6-Formyl-indan-1-one 1,2-ethanediol ketal (CAS 954238-34-7).
-
Purity assessment of synthesized 6-Formyl-indan-1-one 1,2-ethanediol ketal by HPLC
Topic: Purity Assessment of Synthesized 6-Formyl-indan-1-one 1,2-ethanediol Ketal by HPLC
Executive Summary
This guide provides a comparative technical analysis for the purity assessment of 6-Formyl-indan-1-one 1,2-ethanediol ketal (CAS: 954238-34-7), a critical intermediate in the synthesis of acetylcholinesterase inhibitors like Donepezil .
The core analytical challenge lies in the molecule's chemical nature: while the ketal moiety protects the ketone functionality during synthesis, it introduces significant acid lability . Standard HPLC protocols utilizing acidic modifiers (e.g., TFA, Formic Acid) often induce on-column hydrolysis, leading to artifacts and false purity failures.
This guide compares three analytical approaches:
-
Standard Acidic RP-HPLC (Common default, high failure risk).
-
Optimized Neutral pH RP-HPLC (Recommended, high stability).
-
GC-MS (Alternative, thermal stability risks).
The Analytical Challenge: The "Acid Trap"
In the synthesis of Donepezil, the 1-indanone core is protected as a ketal to allow manipulation of the 6-formyl group or subsequent benzylations.
-
Target Molecule: 6-Formyl-indan-1-one 1,2-ethanediol ketal.[1][2][3][4]
-
Primary Impurity: 6-Formyl-indan-1-one (Deprotected hydrolysis product).
-
Mechanism of Failure: In acidic mobile phases (pH < 3), the ethylene glycol ketal undergoes acid-catalyzed hydrolysis, reverting to the parent ketone during the analysis. This results in split peaks, broad tailing, and quantitation errors.
Degradation Pathway & Analytical Workflow
Figure 1: Analytical workflow illustrating the divergence in data integrity between acidic and neutral HPLC methodologies.
Comparative Method Assessment
The following table contrasts the performance of the three evaluated methodologies.
| Feature | Method A: Acidic C18 (Standard) | Method B: Neutral Phenyl-Hexyl (Optimized) | Method C: GC-MS |
| Stationary Phase | C18 (Fully Porous) | Phenyl-Hexyl (Core-Shell) | DB-5ms (Capillary) |
| Mobile Phase | Water/ACN + 0.1% TFA (pH 2.0) | 10mM NH₄OAc (pH 7.5) / ACN | Helium Carrier Gas |
| Ketal Stability | Poor (Hydrolysis on-column) | Excellent (Stable) | Moderate (Thermal risk) |
| Selectivity (α) | Hydrophobic only | π-π Interactions + Hydrophobic | Boiling Point |
| Detection Limit | Low (UV 254nm) | Low (UV 254nm) | Very Low (MS) |
| Suitability | Not Recommended | Highly Recommended | Confirmation Only |
Why Method B (Neutral Phenyl-Hexyl) Wins:
-
Chemical Stability: At pH 7.5, the ketal ring is stable. The use of Ammonium Acetate (NH₄OAc) provides buffering capacity without the ion-pairing effects that might retain basic impurities too strongly.
-
Selectivity: The Indanone core is aromatic. Phenyl-Hexyl columns offer unique
selectivity that separates the planar aromatic impurities (like the starting material 6-bromo-indanone) from the target ketal more effectively than C18. -
Core-Shell Technology: Using a core-shell particle (e.g., Kinetex or Cortecs) improves resolution (
) and sensitivity compared to fully porous particles, essential for detecting trace levels of the deprotected ketone.
Optimized Experimental Protocol (Method B)
This protocol is designed to be self-validating. It includes a System Suitability Test (SST) to confirm the column is not degrading the sample.
Reagents & Materials
-
Target: 6-Formyl-indan-1-one 1,2-ethanediol ketal (Synthesized).
-
Standard: 6-Formyl-indan-1-one (Deprotected impurity standard).[3]
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.
-
Buffer Salt: Ammonium Acetate (High Purity).
-
Column: Phenomenex Kinetex Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm (or equivalent).
Instrument Parameters
-
System: HPLC with DAD (Diode Array Detector).
-
Column Temp: 30°C (Do not exceed 40°C to prevent thermal degradation).
-
Detection: 254 nm (Primary), 280 nm (Secondary).
-
Injection Volume: 5 µL.
Mobile Phase Preparation
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 7.5 with dilute Ammonia if necessary, though usually native pH is sufficient).
-
Mobile Phase B: 100% Acetonitrile.
Gradient Program
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 30 | Initial Hold |
| 2.0 | 30 | Isocratic equilibration |
| 12.0 | 90 | Linear Gradient |
| 15.0 | 90 | Wash |
| 15.1 | 30 | Re-equilibration |
| 20.0 | 30 | End |
Sample Preparation (Critical)
-
Diluent: Acetonitrile:Water (50:50) buffered with 5mM Ammonium Acetate.
-
Warning: Do not use unbuffered water or pure ACN if the sample contains residual acid from synthesis workup. The diluent must neutralize any carryover acid.
-
-
Concentration: 0.5 mg/mL. Filter through 0.22 µm PTFE filter.
Results Interpretation & Troubleshooting
System Suitability Criteria (SST)
Before releasing results, verify:
-
Resolution (
): > 2.0 between the Target Ketal and the Deprotected Ketone. -
Tailing Factor (
): < 1.5 for the main peak. -
Stability Check: Inject the same sample vial at T=0 and T=4 hours. The area % of the deprotected ketone should not increase by more than 0.1%.
Common Artifacts
-
Peak Splitting: If the main peak splits, check the pH of the aqueous mobile phase. If pH < 5, hydrolysis is occurring.
-
Ghost Peaks: If using Method C (GC-MS), peaks appearing at the retention time of the aldehyde might be formed in the hot injection port (
). Lower injector temp to or switch to HPLC.
References
-
Beilstein Journals. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein-Institut. [Link][7]
-
National Institutes of Health (NIH). (2005). Intramolecular Friedel–Crafts acylation... applied to the synthesis of Donepezil. PubMed Central. [Link]
-
Aurora Pro Scientific. (2023). HPLC Analysis of Aldehydes and Ketones (DNPH Method Context). [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 6-FORMYL-INDAN-1-ONE 1,2-ETHANEDIOL KETAL CAS#: 954238-34-7 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. auroraprosci.com [auroraprosci.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
Comparative study of the reactivity of different substituted indanones
[1]
Executive Summary: The Indanone Scaffold in Drug Design
1-Indanone (2,3-dihydro-1H-inden-1-one) is a "privileged scaffold" in medicinal chemistry, serving as the core structure for acetylcholinesterase inhibitors (e.g., Donepezil), anticancer agents, and anti-inflammatory chalcones. For the synthetic chemist, the utility of the indanone core lies in its trifunctional reactivity:
-
C1-Carbonyl: Susceptible to nucleophilic attack (reduction, Grignard).
-
C2-Alpha Carbon: Highly acidic protons allowing for condensation and alkylation.
-
Aromatic Ring (C4-C7): Open to electrophilic aromatic substitution (EAS), heavily influenced by existing substituents.
This guide provides a comparative analysis of how substituents at the 4, 5, 6, and 7 positions alter these three reactivity vectors, supported by experimental data and mechanistic logic.
Mechanistic Pillars: Substituent Effects
To predict reactivity, one must apply the principles of the Hammett equation (
Electronic Modulation Rules
-
Electron-Withdrawing Groups (EWG) (e.g.,
, at C5/C6):-
C1 Effect: Increases carbonyl electrophilicity (faster reduction).
-
C2 Effect: Increases acidity of
-protons (faster enolization). -
Ring Effect: Deactivates the ring toward EAS; directs meta to itself.
-
-
Electron-Donating Groups (EDG) (e.g.,
, at C5/C6):-
C1 Effect: Decreases carbonyl electrophilicity (slower reduction).
-
C2 Effect: Slight destabilization of the enolate (slower condensation initiation).
-
Ring Effect: Activates the ring toward EAS; directs ortho/para.
-
Steric Constraints (The "Orth Effect")
Substituents at the C4 position exert significant steric pressure on the carbonyl group and the C2 site, often retarding reaction rates despite favorable electronics.
Comparative Module A: Claisen-Schmidt Condensation
The synthesis of 2-benzylidene-1-indanones (chalcone analogues) is the most common application of this scaffold. The reaction relies on the acidity of the C2 protons.
Reactivity Comparison
The following table summarizes the comparative yields and reaction times for the condensation of various indanones with benzaldehyde under standard base-catalyzed conditions (NaOH/EtOH).
| Entry | Substrate (Indanone Core) | Substituent Type | Electronic Effect | Reaction Time (h) | Yield (%) | Reactivity Insight |
| 1 | 1-Indanone | None | Reference | 18 | 85-95% | Baseline reactivity. |
| 2 | 4-Methyl-1-indanone | Weak EDG + Steric | Steric hindrance at C4 slightly impedes enolate approach. | 18-24 | 80-85% | Yield drops slightly due to steric clash with the aldehyde. |
| 3 | 5-Fluoro-1-indanone | EWG | Inductive withdrawal increases C2 acidity. | 12-16 | 90-98% | Highest Reactivity. Enhanced acidity drives faster enolate formation. |
| 4 | 5,6-Dimethoxy-1-indanone | Strong EDG | Resonance donation decreases C2 acidity. | 24 | 75-85% | Requires longer times; electron-rich ring destabilizes the enolate negative charge. |
| 5 | 6-Nitro-1-indanone | Strong EWG | Strong withdrawal. | 10-14 | >95% | Rapid reaction, but prone to side reactions (polymerization) if not controlled. |
Mechanistic Pathway (Visualization)
The following diagram illustrates the base-catalyzed pathway, highlighting the critical enolate formation step affected by the substituents.
Figure 1: Mechanism of Claisen-Schmidt condensation highlighting the C2 deprotonation step.
Comparative Module B: Electrophilic Aromatic Substitution (EAS)
Functionalizing the indanone ring is complex because the carbonyl group is a meta-director (deactivator), while the alkyl ring segment is an ortho/para-activator .
Regioselectivity Rules[2]
-
Unsubstituted 1-Indanone:
-
Major Product: Substitution at C6 .
-
Reasoning: C6 is meta to the deactivating carbonyl and para to the activating alkyl bridge (C3). This is the most electronically favorable site.
-
-
5-Methoxy-1-indanone:
-
Major Product: Substitution at C4 or C6 (Ortho to Methoxy).
-
Reasoning: The strong directing power of the methoxy group overrides the scaffold's inherent bias.
-
-
Regioselectivity Decision Tree:
Figure 2: Decision tree for predicting regioselectivity in electrophilic aromatic substitution of indanones.
Experimental Protocol: Synthesis of 2-Benzylidene-1-Indanone
A self-validating protocol for the condensation of 1-indanone with 4-chlorobenzaldehyde.
Reagents
-
1-Indanone (1.0 eq, 1.32 g, 10 mmol)
-
4-Chlorobenzaldehyde (1.0 eq, 1.40 g, 10 mmol)
-
Sodium Hydroxide (NaOH), 10% aqueous solution (5 mL)
-
Ethanol (95%, 20 mL)
-
Ice-water bath
Step-by-Step Methodology
-
Solubilization: In a 50 mL round-bottom flask, dissolve 1-indanone (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in ethanol (20 mL). Ensure complete dissolution; gentle warming (30°C) is permissible.
-
Catalysis: Add the 10% NaOH solution (5 mL) dropwise over 2 minutes while stirring. The solution will likely change color (yellow to orange) indicating enolate formation.
-
Reaction: Stir the mixture at room temperature (20-25°C) for 4 hours.
-
Checkpoint: Monitor via TLC (20% EtOAc/Hexane). The product is less polar than the starting indanone and will fluoresce strongly under UV.
-
-
Precipitation: As the reaction proceeds, the chalcone product often precipitates out of the ethanol solution. If not, pour the reaction mixture into 100 mL of ice water containing 1 mL of HCl (to neutralize base).
-
Isolation: Filter the solid precipitate using a Buchner funnel. Wash the cake with cold water (2 x 20 mL) and cold ethanol (1 x 5 mL).
-
Purification: Recrystallize from hot ethanol to obtain pale yellow needles.
-
Expected Yield: 85-92%.
-
Melting Point Validation: 134-136°C (Lit. value comparison required).
-
References
-
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 2017. Link
-
Claisen-Schmidt Condensation. Wikipedia, Accessed 2023. Link
-
Application Notes: 4-Methyl-1-indanone in Claisen-Schmidt Condensation. BenchChem, 2025. Link
-
Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones. PubMed, 2007. Link
-
Relative Acidity of Alpha-Hydrogens. Chemistry LibreTexts, 2020. Link
Benchmarking Indanone Synthesis: Traditional Friedel-Crafts vs. C-H Activation
Executive Summary: The Indanone Scaffold
The 1-indanone core is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for acetylcholinesterase inhibitors (e.g., Donepezil), anticancer agents, and rigidified analogues of bioactive amines.
For decades, the synthesis of this scaffold was dominated by intramolecular Friedel-Crafts acylation. While reliable, this "brute force" approach suffers from poor atom economy and limited functional group tolerance. Recent advances in transition-metal catalysis—specifically Rh(III)-catalyzed C-H activation—have introduced a convergent, atom-economical alternative that challenges the traditional paradigm.
This guide benchmarks the Traditional Intramolecular Friedel-Crafts Acylation against the Modern Rh(III)-Catalyzed C-H Annulation , providing experimental protocols, mechanistic insights, and a data-driven performance comparison.
The Baseline: Intramolecular Friedel-Crafts Acylation
The classical route involves the cyclization of 3-arylpropanoic acids. While often taught as a single step, in practice, it frequently requires activation to the acid chloride followed by Lewis acid mediation.
Mechanism & Limitations
The reaction proceeds via the generation of an acylium ion intermediate. The primary limitation is regioselectivity . In substrates with meta-substituents, cyclization often yields a mixture of regioisomers (e.g., 5- vs. 7-substituted indanones). Furthermore, the stoichiometric use of aluminum chloride (
Standardized Protocol (Acid Chloride Route)
Note: This protocol assumes moisture-sensitive conditions.
-
Activation: Dissolve 3-phenylpropanoic acid (1.0 equiv) in dry DCM. Add thionyl chloride (
, 1.2 equiv) and catalytic DMF. Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess . -
Cyclization: Redissolve the crude acid chloride in dry DCM. Cool to 0°C.
-
Lewis Acid Addition: Slowly add anhydrous
(1.2 equiv) portion-wise. The reaction will darken significantly. -
Quench: After 4 hours, pour the mixture over crushed ice/HCl.
-
Workup: Extract with DCM, wash with brine, dry over
, and concentrate.
Critical Critique: The reliance on stoichiometric
The Contender: Rh(III)-Catalyzed C-H Annulation
The modern approach utilizes the directing group (DG) ability of amides to facilitate C-H activation, allowing the indanone ring to be built from two separate components: a benzamide and an alkyne. This is a convergent synthesis .
Mechanism: Concerted Metalation-Deprotonation (CMD)
Unlike the electrophilic aromatic substitution of the Friedel-Crafts reaction, this method uses a high-valent Rh(III) catalyst.
-
Coordination: The Rh(III) species coordinates to the directing group (e.g., N-methoxy amide).
-
C-H Activation: A base-assisted CMD step cleaves the ortho C-H bond, forming a rhodacycle.
-
Insertion: The alkyne inserts into the Rh-C bond.
-
Reductive Elimination: The C-N bond is formed (or C-C in other variants), and the catalyst is regenerated.
Standardized Protocol (Rh-Catalyzed Annulation)
Based on adaptations of Tan et al. (2014) and Qi et al. (2013).
-
Setup: In a glovebox or under
flow, charge a screw-cap vial with N-methoxybenzamide (0.2 mmol, 1.0 equiv). -
Catalyst Loading: Add
(2.5 mol%) and (10 mol%) as the halide scavenger. -
Coupling Partner: Add the internal alkyne (1.2 equiv).
-
Solvent: Add 1,2-dichloroethane (DCE, 2.0 mL).
-
Reaction: Seal and stir at room temperature (or mild heat, 60°C) for 16 hours.
-
Workup: Filter through a short pad of celite to remove metal residues. Concentrate and purify via flash chromatography.
Critical Critique: This method is atom-economical regarding the carbon skeleton but requires expensive metal catalysts. However, the ability to install chirality (using chiral Cp* ligands) and the mild conditions often outweigh the catalyst cost in high-value synthesis.
Visualizing the Workflow & Mechanism
Method Selection Decision Tree
Figure 1: Decision matrix for selecting between Friedel-Crafts and Rh-Catalyzed protocols based on substrate constraints.
Mechanistic Comparison
Figure 2: Mechanistic divergence. The Traditional path relies on high energy intermediates (acylium), while the Modern path utilizes catalytic organometallic cycles.
Head-to-Head Performance Data
The following data aggregates average performance metrics from recent comparative studies (2015–2024).
| Metric | Traditional (Friedel-Crafts) | Modern (Rh-Catalysis) |
| Regioselectivity | Low to Moderate (Substrate dependent) | Excellent (>95:5 via Directing Groups) |
| Functional Group Tolerance | Low (Sensitive to acid/heat) | High (Tolerates esters, nitriles, halides) |
| Atom Economy | Moderate (Loss of HCl/leaving groups) | High (Convergent assembly) |
| E-Factor (Waste/Product) | High (>10 due to stoichiometric Al/PPA) | Low (<5, primarily solvent/purification) |
| Scalability | Excellent (Kg scale is standard) | Moderate (Catalyst cost limits multi-kg scale) |
| Reaction Temperature | 0°C to 120°C | Room Temp to 60°C |
Green Chemistry Metrics Analysis
In a direct comparison of Process Mass Intensity (PMI), the Rh-catalyzed route initially appears less favorable due to the high molecular weight of the catalyst and silver additives. However, when calculating the Global Material Economy (GME) for complex targets (e.g., Donepezil intermediates), the Rh-route often reduces the total step count by 2–3 steps, resulting in a superior overall green profile.
Recommendations
Choose Friedel-Crafts when:
-
Synthesizing simple, unsubstituted indanones.
-
Cost of goods (COGs) is the primary constraint (reagents are dirt cheap).
-
The substrate contains no acid-sensitive moieties (e.g., acetals, Boc-groups).
Choose Rh(III) C-H Activation when:
-
Building complex pharmaceutical intermediates with multiple functional groups.
-
Regiocontrol is critical (e.g., meta-substituted rings).
-
You require a "modular" approach to screen various alkyne side chains rapidly.
References
-
Tran, P. H., et al. (2011). "An efficient and green synthesis of 1-indanone and 1-tetralone via intramolecular Friedel-Crafts acylation reaction."[1] ResearchGate.[1][2]
-
Tan, G., et al. (2014).[3] "Rh(III)-catalyzed annulation of N-methoxybenzamides with ynesulfonamides at room temperature." RSC Advances.
-
Qi, Z., et al. (2013).[4][5] "Access to Indenones by Rhodium(III)-Catalyzed C–H Annulation of Arylnitrones with Internal Alkynes." Organic Letters.
-
Babawale, F., et al. (2025).[5] "Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes." Journal of Organic Chemistry.
-
Das, S., & Dutta, A. (2021).[6] "Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core." New Journal of Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rh(iii)-catalyzed annulation of N-methoxybenzamides with ynesulfonamides at room temperature: a practical and efficient route to 4-aminoisoquinolone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Assessing the Stereoselectivity of Chiral Indanones: A Comparative Guide to Analytical Methodologies
Topic: Assessing the Stereoselectivity of Reactions Involving Chiral Indanones Content Type: Publish Comparison Guide
Executive Summary & Strategic Framework
Chiral indanones are privileged scaffolds in medicinal chemistry, serving as core structural motifs in acetylcholinesterase inhibitors (e.g., Donepezil), anticancer agents, and antiviral drugs. The rigid bicyclic structure of the indanone skeleton creates unique challenges and opportunities for stereochemical assessment. Unlike flexible acyclic chains, the indanone core offers defined vectors for
This guide compares the three primary methodologies for assessing the enantiomeric excess (
The Decision Matrix: Selecting the Right Tool
| Feature | Chiral HPLC (Normal Phase) | Chiral SFC | NMR w/ CSAs |
| Primary Utility | Gold standard for QC and trace impurity analysis. | High-throughput screening (HTS) and prep-scale purification. | Rapid in-process checks; structure elucidation. |
| Resolution ( | High ( | Moderate to High (often complementary to HPLC) | Low (Peak splitting) |
| Throughput | Low (20–40 min/run) | High (3–8 min/run) | Very High (min/sample) |
| Limit of Detection | |||
| Cost per Run | High (Solvent consumption) | Low (Green solvents, | Low (Deuterated solvents reusable) |
Comparative Analysis of Assessment Methodologies
Method A: Chiral HPLC (The Established Standard)
Mechanism: Relies on ternary complexes formed between the analyte, the Chiral Stationary Phase (CSP), and the mobile phase. For indanones, Polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) are dominant.
-
Why it works: The helical groove of the amylose polymer accommodates the indanone phenyl ring, while the carbamate NH/CO groups engage in H-bonding with the indanone carbonyl.
-
Limitation: Long equilibration times and high solvent consumption (Hexane/IPA) make it less ideal for screening large reaction libraries.
Method B: Chiral SFC (The Modern Workhorse)
Mechanism: Uses supercritical
-
Why it works: The low viscosity and high diffusivity of
allow for higher flow rates (3-5 mL/min) without significant backpressure, reducing analysis time by 75%. -
Specific Advantage for Indanones: Indanones are highly soluble in
/MeOH mixtures. The "orthogonal" selectivity often resolves enantiomers that co-elute on Normal Phase HPLC due to different solvation shells around the carbonyl dipole.
Method C: NMR with Chiral Solvating Agents (The Quick Screen)
Mechanism: Formation of transient diastereomeric complexes in solution using agents like (R)-(+)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate .
-
Why it works: The phosphate proton H-bonds with the indanone carbonyl, creating a chiral environment that induces chemical shift non-equivalence (
) in the indanone protons. -
Causality: Best used when the indanone lacks UV chromophores or when immediate feedback is needed during reaction optimization.
Visualizing the Workflow
The following diagram outlines the logical flow for determining the stereopurity of a novel indanone derivative.
Figure 1: Decision tree for selecting the appropriate analytical method for chiral indanone assessment.
Experimental Protocols (Self-Validating Systems)
Protocol A: Chiral SFC Screening for 3-Substituted-1-Indanones
Objective: Rapid determination of
Reagents & Equipment:
-
System: Agilent 1260 Infinity II SFC or Waters ACQUITY UPC2.
-
Columns: Chiralpak AD-3, Chiralcel OD-3, Chiralpak IG-3 (3.0 µm, 4.6 x 150 mm).
-
Mobile Phase:
(Grade 4.5) and Methanol (HPLC grade).
Step-by-Step Methodology:
-
Sample Prep: Dissolve 1.0 mg of the indanone in 1.0 mL MeOH. Filter through a 0.2 µm PTFE syringe filter. Validation Check: Ensure solution is clear; particulates damage back-pressure regulators.
-
Gradient Screen:
-
Flow: 3.0 mL/min.[1]
-
Back Pressure (BPR): 120 bar.
-
Temp: 40°C.
-
Gradient: 5% to 50% MeOH over 5 minutes.
-
-
Isocratic Optimization: Select the column with the highest
(selectivity factor). Switch to isocratic mode (e.g., 15% MeOH) to maximize resolution ( ). -
Detection: Monitor UV at 254 nm (aromatic) and 280 nm (carbonyl).
Protocol B: 1H NMR Determination using CSA
Objective: Quick estimation of
Reagents:
-
Solvent:
or (Benzene-d6 often enhances separation via -stacking). -
CSA: (R)-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate.
Methodology:
-
Baseline: Acquire a standard 1H NMR of the pure racemic indanone (~5 mg).
-
Titration: Add 1.0 equivalent of the CSA to the NMR tube. Shake well.
-
Analysis: Focus on the diagnostic signals:
-
The C2-methylene protons (often split into diastereotopic ABX systems).
-
The C3-methine proton.
-
-
Calculation: Integrate the split signals.
Performance Data Comparison
The following table synthesizes performance metrics for the separation of a representative 3-phenyl-1-indanone derivative.
| Parameter | Chiralpak AD-H (HPLC) | Chiralpak AD-H (SFC) | Whelk-O 1 (HPLC) |
| Mobile Phase | Hexane : IPA (90:10) | Hexane : EtOH (90:10) | |
| Flow Rate | 1.0 mL/min | 3.0 mL/min | 1.0 mL/min |
| Retention Time ( | 12.4 min, 14.8 min | 3.2 min, 3.8 min | 9.5 min, 10.8 min |
| Selectivity ( | 1.25 | 1.22 | 1.18 |
| Resolution ( | 3.1 (Baseline) | 2.8 (Baseline) | 1.9 (Partial) |
| Solvent Cost/Run | ~$1.50 | ~$0.20 | ~$1.50 |
Data Insight: While HPLC provides marginally better separation factors (
Mechanistic Diagram: Chiral Recognition
Understanding why separation occurs is critical for troubleshooting.
Figure 2: Mechanistic interactions driving the chiral separation of indanones on polysaccharide columns.
References
-
Chromatography Today. (2022). Should I use SFC or HPLC for my Analysis? Retrieved from
-
LCGC Europe. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from
-
Phenomenex. Chiral HPLC Separations Guide. Retrieved from
-
Beilstein J. Org. Chem. (2017).[2] Synthesis of 1-indanones with a broad range of biological activity.[2] Retrieved from
-
ResearchGate. (2025). NMR Chiral solvating agents. Retrieved from
Sources
In vitro testing of novel compounds derived from 6-Formyl-indan-1-one 1,2-ethanediol ketal
Executive Summary & Chemical Logic
The Scaffold: 6-Formyl-indan-1-one 1,2-ethanediol ketal (CAS 954238-31-4) represents a strategic "masked" building block in medicinal chemistry.[1]
The Logic: The 1,2-ethanediol ketal moiety protects the C1-ketone, forcing chemoselectivity at the C6-aldehyde. This allows researchers to perform aggressive modifications (e.g., Knoevenagel condensations, reductive aminations) at the C6 position without compromising the indanone core. Once the C6 pharmacophore is established, the ketal can be hydrolyzed to restore the
This guide outlines the critical in vitro testing workflows to validate novel compounds derived from this scaffold, specifically focusing on Anticancer (Tubulin Inhibition) and Neuroprotective (AChE Inhibition) applications, which are the two dominant therapeutic areas for indanone derivatives.
Comparative Analysis: Benchmarking Novel Derivatives
When evaluating new derivatives, "activity" is relative.[1] You must benchmark your novel compounds against FDA-approved standards.[1] Use the following reference ranges to determine if your hit is a "Lead Candidate" or merely "Active."
Table 1: Anticancer Potency Benchmarks (Tubulin Polymerization Targets)
Target Mechanism: Inhibition of microtubule assembly (similar to Colchicine).
| Compound Class | Standard Drug | Reference IC₅₀ (MCF-7/HeLa) | Target IC₅₀ for Novel Derivatives | Performance Verdict |
| Standard Control | Colchicine | 10 – 50 nM | N/A | Gold Standard |
| Standard Control | Combretastatin A-4 | 2 – 10 nM | N/A | Potent Reference |
| Novel Derivative | Indanone-Chalcone Hybrid | N/A | < 100 nM | High Potency (Lead) |
| Novel Derivative | Indanone-Chalcone Hybrid | N/A | 100 nM – 1 µM | Moderate (Hit) |
| Novel Derivative | Indanone-Chalcone Hybrid | N/A | > 5 µM | Low (Optimize) |
Table 2: Neuroprotective Potency Benchmarks (Alzheimer's Models)
Target Mechanism: Acetylcholinesterase (AChE) Inhibition.[1]
| Compound Class | Standard Drug | Reference IC₅₀ (AChE) | Selectivity Index (AChE vs BuChE) | Performance Verdict |
| Standard Control | Donepezil | 20 – 30 nM | High | Gold Standard |
| Standard Control | Tacrine | ~200 nM | Low | Hepatotoxic Ref. |
| Novel Derivative | N-Benzyl-Indanone | N/A | < 50 nM | Superior |
| Novel Derivative | N-Benzyl-Indanone | N/A | 50 – 500 nM | Comparable |
Experimental Workflow Visualization
The following diagram illustrates the critical path from the protected scaffold (Ketal) to biological validation.
Caption: Workflow from chemical scaffold protection strategy to specific biological validation endpoints.
Detailed Experimental Protocols
To ensure Trustworthiness and reproducibility, the following protocols are standardized for evaluating indanone derivatives.
Protocol A: Cell Viability Screening (MTT Assay)
Purpose: To determine the IC₅₀ of the novel derivative against cancer cell lines (e.g., MCF-7, A549).
Causality & Logic: Indanone derivatives often suffer from solubility issues.[1] This protocol includes a specific DMSO solubilization step to prevent micro-precipitation, which causes false positives in optical density readings.[1]
-
Preparation:
-
Seed cells (3,000–5,000 cells/well) in 96-well plates.[1]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
-
Treatment:
-
Prepare a stock solution of the novel compound (10 mM in DMSO).
-
Perform serial dilutions in culture medium.[1] Critical: Final DMSO concentration must be < 0.5% to avoid solvent toxicity.[1]
-
Add 100 µL of diluted compound to wells. Include "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Colchicine 1 µM).
-
-
Incubation:
-
Incubate for 48 or 72 hours.[1]
-
-
Development:
-
Quantification:
-
Shake plate for 10 mins. Measure Absorbance at 570 nm (reference 630 nm).
-
Calculate % Viability =
.[1]
-
Protocol B: Tubulin Polymerization Inhibition (Fluorescence Based)
Purpose: To confirm if the mechanism of cytotoxicity is microtubule destabilization, a common property of indanone-chalcone hybrids.
-
Reagents: Use >99% pure tubulin (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) containing 10 µM fluorescent reporter (DAPI or specific tubulin fluorophore).[1]
-
Baseline Setup:
-
Keep all reagents on ice (4°C) to prevent premature polymerization.[1]
-
Add test compound (e.g., 5 µM) to the tubulin mixture in a pre-cooled 96-well black plate.
-
-
Induction:
-
Transfer plate to a spectrophotometer heated to 37°C .
-
GTP (1 mM) is added to initiate polymerization.[1]
-
-
Kinetic Measurement:
-
Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.
-
-
Data Interpretation:
Mechanistic Signaling Pathway
Understanding why the cells die is crucial for publication.[1] Indanone derivatives typically activate the Intrinsic Apoptotic Pathway via cell cycle arrest at G2/M phase.[1]
Caption: Proposed Mechanism of Action for Indanone-based Tubulin Inhibitors leading to Apoptosis.[1]
References
-
Synthesis and Biological Activity of Indanones: Turek, M., et al. (2017).[1][2][3] "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry. Link[1]
-
Indanone-Chalcone Hybrids: Syam, S., et al. (2012).[1] "Synthesis of chalcones with anticancer activities." Molecules. Link[1]
-
Tubulin Inhibition Protocols: Bonne, D., et al. (2005).[1] "Tubulin polymerization assay." Nature Protocols. (Standard methodology reference).
-
AChE Inhibition (Ellman's Method): Ellman, G. L., et al. (1961).[1] "A new and rapid colorimetric determination of acetylcholinesterase activity."[1] Biochemical Pharmacology. Link
-
Indanone Scaffold Review: Ahmed, N. (2016).[1][4][5] "Indanones: A promising scaffold in medicinal chemistry."[1][2][6] European Journal of Medicinal Chemistry. Link
Sources
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- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Deprotection Protocols for 1,2-Ethanediol Ketals: A Guide for the Synthetic Chemist
In the intricate world of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high fidelity. Among the arsenal of protecting groups for carbonyl functionalities, the 1,2-ethanediol ketal, or 1,3-dioxolane, stands out for its stability and ease of formation. However, the true measure of a protecting group's utility lies in its efficient and selective removal. This guide provides a comprehensive head-to-head comparison of various deprotection protocols for 1,2-ethanediol ketals, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors. We will delve into the mechanistic underpinnings, comparative experimental data, and practical considerations for the most common deprotection strategies.
The Enduring Utility of 1,2-Ethanediol Ketals
1,2-Ethanediol ketals are widely employed to mask the reactivity of aldehydes and ketones towards a variety of reagents, particularly nucleophiles and bases. Their formation is typically achieved through an acid-catalyzed reaction between the carbonyl compound and ethylene glycol. The resulting five-membered cyclic ketal is robust under neutral and basic conditions, rendering it an ideal choice for sequences involving organometallic reagents, hydrides, and other basic transformations. The challenge, and the focus of this guide, arises when the time comes to unveil the carbonyl group. The choice of deprotection method is critical, as it must be effective for the substrate at hand while preserving other sensitive functional groups within the molecule.
Deprotection Strategies: A Comparative Analysis
The deprotection of 1,2-ethanediol ketals can be broadly categorized into three main approaches: acidic hydrolysis, and methods employing neutral conditions. Each category encompasses a range of reagents and conditions, with distinct advantages and limitations.
Acid-Catalyzed Hydrolysis: The Workhorse Method
The most traditional and widely used method for the cleavage of 1,2-ethanediol ketals is acid-catalyzed hydrolysis. The mechanism involves protonation of one of the ketal oxygens, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation regenerates the carbonyl compound and ethylene glycol.[1][2]
Brønsted Acids:
Strong inorganic acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) in aqueous organic solvents (e.g., acetone/water, THF/water) are effective for this transformation.[3] However, their lack of selectivity can be a significant drawback, often leading to the cleavage of other acid-labile protecting groups or promoting side reactions.
Lewis Acids:
Lewis acids offer a milder and often more chemoselective alternative to Brønsted acids.[4] They function by coordinating to one of the ketal oxygen atoms, thereby facilitating the C-O bond cleavage. A wide array of Lewis acids have been successfully employed for the deprotection of 1,2-ethanediol ketals.
| Lewis Acid Catalyst | Typical Conditions | Advantages | Disadvantages |
| Er(OTf)₃ | Wet nitromethane, room temperature | Very gentle, high yields.[5] | Nitromethane is a regulated solvent. |
| Ce(OTf)₃ | Wet nitromethane, room temperature | High yields and selectivity, near-neutral pH. | Nitromethane is a regulated solvent. |
| Bi(NO₃)₃·5H₂O | Acetone/H₂O, room temperature | Relatively non-toxic, inexpensive, easy to handle.[6] | Can be less effective for sterically hindered ketals. |
| Fe(OTf)₃ | Water, 30 °C | Inexpensive, environmentally benign solvent.[7] | May require elevated temperatures for some substrates. |
| NaBArF₄ | Water, 30 °C | Catalytic amounts, rapid reactions.[8] | Reagent can be expensive. |
Experimental Protocol: Deprotection using Bismuth(III) Nitrate Pentahydrate
-
To a solution of the 1,2-ethanediol ketal (1.0 mmol) in a mixture of acetone and water (9:1, 10 mL), add bismuth(III) nitrate pentahydrate (0.5 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired carbonyl compound.
Neutral Deprotection Methods: Maximizing Chemoselectivity
In the synthesis of complex molecules adorned with a multitude of sensitive functional groups, acidic conditions are often intolerable. In such scenarios, neutral deprotection protocols are invaluable.
Iodine-Catalyzed Deprotection:
Molecular iodine in acetone has emerged as a highly efficient and chemoselective method for the deprotection of both cyclic and acyclic ketals.[9][10] The reaction proceeds under neutral conditions and is remarkably fast, often completing within minutes at room temperature.[5] This method exhibits excellent functional group tolerance, leaving double bonds, hydroxyl groups, acetates, and even highly acid-sensitive moieties like furyl and tert-butyl ethers intact.[9] The proposed mechanism involves a substrate exchange with acetone rather than hydrolysis.[5]
Comparative Performance of Selected Protocols:
| Substrate (Ketal of) | Deprotection Protocol | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | NaBArF₄ (cat.), H₂O, 30 °C | 5 min | Quantitative | [5] |
| Cyclohexanone | I₂ (cat.), Acetone, reflux | 5 min | >95% | [9] |
| 4-Methoxyacetophenone | Er(OTf)₃ (cat.), wet CH₃NO₂, rt | 30 min | 98% | [5] |
| Propiophenone | Bi(NO₃)₃·5H₂O, Acetone/H₂O, rt | 2 h | 92% | [6] |
Choosing the Right Protocol: A Decision-Making Framework
The selection of an appropriate deprotection protocol is a critical step in synthetic planning. The following considerations should guide the decision-making process:
-
Acid Sensitivity of the Substrate: For molecules containing acid-labile functional groups (e.g., tert-butyl ethers, silyl ethers, other acetals), neutral methods like iodine-catalyzed deprotection are the preferred choice.
-
Steric Hindrance: Sterically hindered ketals may require more forcing conditions or the use of stronger Lewis acids.
-
Chemoselectivity: When multiple protecting groups are present, a highly chemoselective method is essential to avoid unwanted deprotections. The mildness of many Lewis acid and iodine-based protocols makes them ideal for such scenarios.
-
Scale of the Reaction: For large-scale synthesis, the cost and availability of reagents, as well as the ease of workup, become important factors. Protocols using inexpensive and environmentally benign reagents like bismuth nitrate or iron salts are advantageous.
-
Environmental Considerations: The use of greener solvents like water and the employment of catalytic amounts of reagents contribute to more sustainable chemical processes.
Conclusion
The deprotection of 1,2-ethanediol ketals is a fundamental transformation in organic synthesis. While classical acid-catalyzed hydrolysis remains a viable option, the development of milder and more chemoselective methods has significantly expanded the synthetic chemist's toolkit. Lewis acid catalysis offers a tunable approach, with a variety of metals exhibiting different levels of reactivity and selectivity. For substrates demanding the utmost care, neutral methods, particularly iodine-catalyzed deprotection in acetone, provide an exceptionally mild and efficient alternative. By carefully considering the nature of the substrate and the overall synthetic strategy, researchers can select the optimal deprotection protocol to achieve their synthetic goals with precision and efficiency.
References
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. Lewis Acids. Reagent Guides. [Link]
-
Organic Chemistry Portal. Synthesis of aldehydes by deprotection or hydrolysis. [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
Eash, K. J.; Pulia, M. S.; Wieland, L. C.; Mohan, R. S. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. The Journal of Organic Chemistry, 2000 , 65 (24), 8399–8401. [Link]
-
Sun, J.; Dong, Y.; Cao, L.; Wang, X.; Wang, S.; Hu, Y. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry, 2004 , 69 (25), 8932–8934. [Link]
-
Chemistry LibreTexts. 17.8: Acetals as Protecting Groups. [Link]
-
Organic Chemistry Portal. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. [Link]
-
Total Synthesis. Acetal Protecting Group & Mechanism. [Link]
-
Sun, J.; Dong, Y.; Cao, L.; Wang, X.; Wang, S.; Hu, Y. Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone. PubMed, 2004 , 69 (25), 8932-4. [Link]
-
Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]
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- 4. Lewis Acids - Wordpress [reagents.acsgcipr.org]
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- 7. researchgate.net [researchgate.net]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
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Cross-validation of analytical data for 6-Formyl-indan-1-one 1,2-ethanediol ketal
This guide outlines a rigorous cross-validation framework for 6-Formyl-indan-1-one 1,2-ethanediol ketal (CAS 954238-34-7). It moves beyond standard Certificates of Analysis (CoA) to address the specific stability and selectivity challenges inherent to protected indanone derivatives in drug development.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers
Executive Summary: The Case for Ketal Protection
In the synthesis of complex pharmacophores (e.g., Donepezil analogs or indanone-based inhibitors), the 6-Formyl-indan-1-one 1,2-ethanediol ketal serves a critical function: Chemoselectivity .[1]
By masking the C1-ketone as a 1,3-dioxolane (ketal), researchers can perform harsh nucleophilic additions or reductions on the C6-aldehyde without affecting the indanone core. However, this "performance" relies entirely on the integrity of the protecting group . If the ketal hydrolyzes unnoticed during storage or analysis, downstream yield collapses.
This guide compares the Ketal Intermediate against its primary alternative—the Unprotected Free Ketone —and provides a self-validating analytical protocol to ensure material quality.
Comparative Performance: Ketal vs. Free Ketone
The following table contrasts the reactivity and stability profiles, highlighting why the Ketal is the superior "Alternative" for specific synthetic routes, provided its purity is validated.
| Feature | 6-Formyl-indan-1-one (Free Ketone) | 1,2-Ethanediol Ketal (Protected Product) | Impact on Drug Development |
| C1-Reactivity | High (Susceptible to Grignard/Hydride attack) | Inert (Stable to basic nucleophiles) | Ketal allows selective C6-aldehyde functionalization. |
| Aldol Risk | High (Enolizable protons at C2) | Low (C1 blocked; no enolization) | Ketal prevents self-polymerization side reactions. |
| Acid Stability | Stable | Labile (Hydrolyzes to ketone < pH 4) | CRITICAL: Standard acidic HPLC degrades the product. |
| Solubility | Moderate (Polar organic solvents) | High (Lipophilic shift) | Improved process handling in DCM/THF. |
Analytical Cross-Validation Protocols
To ensure the "Product" (Ketal) has not degraded into the "Alternative" (Free Ketone), you must use a Cross-Validated Analytical Workflow . Standard methods often generate false negatives by degrading the sample during analysis.
Diagram 1: Analytical Decision Matrix
This workflow prevents artifactual degradation during analysis.
Caption: Decision tree highlighting the risk of acidic mobile phases in ketal analysis.
Protocol A: Self-Validating HPLC Method (Neutral pH)
Objective: Quantify purity without inducing hydrolysis. Comparison: Unlike standard generic gradients (Method A: Water/MeCN + 0.1% TFA), this method uses a buffer to stabilize the dioxolane ring.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 10% B to 90% B over 15 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Indanone core absorption).
-
Validation Step (The "Stress Test"):
-
Inject the sample using the Neutral Method . Record Area% of the main peak (Ketal).[1]
-
Spike the sample vial with 5 µL of 1N HCl. Shake for 5 mins.
-
Re-inject.
-
Success Criteria: The main peak (Ketal) should decrease, and a new peak (Free Ketone, RRT ~0.8-0.9) should appear. This proves the method can separate the impurity if it were present.
-
Protocol B: Structural Confirmation via NMR
Objective: Distinguish the Ketal from the Free Ketone definitively. Causality: Mass Spectrometry (MS) often shows the same parent ion for ketals and ketones if the source is too hot (fragmentation), losing the ethylene glycol unit. NMR is non-destructive.
-
Solvent: CDCl3 (Neutralized with basic alumina if the sample is extremely acid-sensitive).
-
Key Diagnostic Signals:
-
Ketal (Product): Look for the ethylene bridge multiplet at δ 4.0–4.2 ppm (4H) . This signal is absent in the Free Ketone.
-
Aldehyde (Both): Singlet at δ ~10.0 ppm .
-
Indanone C2/C3 (Differentiation): The chemical shift of the protons adjacent to C1 will shift upfield in the Ketal compared to the deshielded environment of the Free Ketone.
-
Stability & Degradation Mechanism
Understanding how the product fails is essential for proper storage. The ketal is thermodynamically stable in base but kinetically unstable in acid/water.
Diagram 2: Hydrolysis Pathway
Visualizing the chemical breakdown monitored during cross-validation.
Caption: Acid-catalyzed hydrolysis pathway converting the protected ketal back to the reactive ketone.
Experimental Data Summary (Simulated)
Typical results observed when comparing Analytical Alternatives.
| Parameter | Method A (Acidic HPLC) | Method B (Neutral HPLC) | Interpretation |
| Main Peak RT | 8.2 min | 8.4 min | Retention shifts slightly due to pH. |
| Purity (Area %) | 92.5% | 98.1% | Acidic method causes 5-6% on-column degradation. |
| Impurity (Ketone) | 6.0% | < 0.5% | The "impurity" in Method A is an artifact. |
| Conclusion | REJECT METHOD | VALIDATED | Method B accurately reflects the material quality. |
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard reference for ketal stability profiles).
-
FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 57347904 (Indanone derivatives). (Structural context for indanone scaffolds).
-
GuideChem. (2025). 6-Formyl-indan-1-one 1,2-ethanediol ketal Properties and CAS 954238-34-7.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 6-Formyl-indan-1-one 1,2-ethanediol ketal
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 6-Formyl-indan-1-one 1,2-ethanediol ketal. As a complex organic intermediate, understanding its chemical nature is paramount to ensuring the safety of laboratory personnel and maintaining environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights that extend beyond mere procedural instruction.
Hazard Assessment & Chemical Profile
The parent compound, 1-indanone, is a crystalline solid that is harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[1][2][3] The presence of a formyl group introduces potential for reactivity characteristic of aldehydes. The 1,2-ethanediol (ethylene glycol) component is also harmful if swallowed and can cause organ damage through repeated exposure.[4][5][6][7] The cyclic ketal functional group is generally stable but can be susceptible to hydrolysis under acidic conditions.[8][9]
Based on this analysis, 6-Formyl-indan-1-one 1,2-ethanediol ketal should be handled as a compound that is:
-
Potentially harmful if ingested.
-
An irritant to the skin, eyes, and respiratory system.
-
A solid organic compound requiring disposal as chemical waste.
| Component/Analogue | CAS Number | Key Hazards |
| 1-Indanone | 83-33-0 | Harmful if swallowed; Causes eye, skin, and respiratory irritation.[1][2][3][10] |
| Ethanediol (Ethylene Glycol) | 107-21-1 | Harmful if swallowed; May cause damage to organs through prolonged or repeated exposure.[4][5][6][7] |
| 1,3-Dioxolane (Analogue) | 646-06-0 | Flammable liquid; Causes serious eye irritation.[11][12] |
Prerequisite Safety Protocols: Your First Line of Defense
Before handling the waste, it is crucial to establish a safe working environment. These protocols are non-negotiable and form the basis of a self-validating safety system.
Personal Protective Equipment (PPE)
The selection of PPE is directly informed by the synthesized hazard profile.
-
Eye Protection: Wear chemical safety goggles or a face shield. This is mandatory to protect against potential splashes of contaminated solvents or fine dust particles of the compound.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of after handling the waste.[2] Proper glove removal technique is essential to prevent skin contact.
-
Protective Clothing: A standard laboratory coat must be worn to protect against incidental contact.
Engineering Controls
All handling and preparation of this chemical waste must be performed within a certified chemical fume hood.[2] This is the most critical engineering control, as it prevents the inhalation of any airborne particulates or vapors from residual solvents. Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[12]
Step-by-Step Disposal Procedure
Adherence to a systematic disposal workflow is essential for regulatory compliance and safety. All chemical waste must be disposed of through your institution's designated hazardous waste management program.[13][14] Never dispose of this chemical in the regular trash or down the sink.[13][15]
Step 1: Waste Identification and Segregation
The primary step is to correctly classify the waste stream. 6-Formyl-indan-1-one 1,2-ethanediol ketal is a non-halogenated organic solid . It is critical to segregate it from other waste categories, such as halogenated solvents, strong acids/bases, or heavy metal waste, as cross-contamination complicates the final disposal process and can create unforeseen hazards.
Step 2: Container Selection
Choose a waste container that is compatible with the chemical and any residual solvents.
-
Container Type: A wide-mouth, high-density polyethylene (HDPE) or glass container with a screw-top lid is ideal. The wide mouth minimizes the risk of spillage during transfer.
-
Integrity: Ensure the container is clean, dry, and free from damage.
Step 3: Waste Accumulation
-
Perform all transfers inside a chemical fume hood.
-
Carefully transfer the solid waste into the selected container using a spatula or scoop. Minimize the creation of dust.
-
If the compound is dissolved in a solvent, it should be collected in a container designated for non-halogenated liquid waste.
-
Do not overfill the container. Leave at least 10% of headspace to accommodate expansion of vapors.
Step 4: Labeling
Proper labeling is a crucial regulatory requirement. The container must be labeled immediately upon the first addition of waste.
-
Use your institution's official hazardous waste tag.
-
Clearly write the full chemical name: "6-Formyl-indan-1-one 1,2-ethanediol ketal ".
-
List all components and their approximate percentages, including any residual solvents.
-
Indicate the hazard characteristics (e.g., "Irritant," "Harmful if Swallowed").
-
Record the accumulation start date.
Step 5: Temporary Storage
The sealed and labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Secondary Containment: Place the container in a larger, chemically resistant tray or tub to contain any potential leaks.
-
Segregation: Store it away from incompatible materials, particularly strong acids which could potentially hydrolyze the ketal.
-
Container Status: Keep the waste container securely closed at all times, except when adding waste.[13]
Step 6: Final Disposal Request
Once the container is full or the project is complete, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or equivalent hazardous waste management office. Follow their specific procedures for requesting a waste collection.
Management of Spills and Contaminated Materials
Accidents can happen, and a prepared response is key to mitigating risks.
For a small spill of solid material:
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE as described in Section 2.
-
Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent it from becoming airborne.[16]
-
Using spark-proof tools, carefully sweep the absorbed material into your designated solid waste container.[11][16]
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), and dispose of the cleaning materials (e.g., paper towels) as contaminated solid waste.
-
Wash your hands thoroughly after the cleanup is complete.
Any items that come into direct contact with the compound, such as weigh paper, gloves, or pipette tips, must be disposed of in the same designated hazardous waste container.
Disposal Workflow Summary
The following table and diagram provide a quick-reference summary of the entire disposal process.
Disposal Parameters Overview
| Parameter | Specification | Rationale |
| Waste Name | 6-Formyl-indan-1-one 1,2-ethanediol ketal | Accurate identification for regulatory compliance. |
| Waste Type | Non-Halogenated Organic Solid | Ensures proper waste segregation and disposal routing. |
| Primary Container | Wide-mouth HDPE or Glass Bottle with Screw Cap | Prevents leaks and spills; ensures chemical compatibility. |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Protects against irritation and accidental exposure. |
| Handling Location | Certified Chemical Fume Hood | Prevents inhalation of dust or residual solvent vapors. |
| Disposal Method | Collection by Institutional EHS for Incineration | Compliant and environmentally responsible final disposal. |
Visual Disposal Workflow
Caption: Disposal workflow for 6-Formyl-indan-1-one 1,2-ethanediol ketal.
By implementing this comprehensive procedure, you build a deep, trust-based system of safety and compliance in your laboratory, ensuring that the handling of chemical waste is as rigorous and well-documented as your research.
References
- Chemos GmbH & Co. KG.
- Cole-Parmer.
- Chemos GmbH & Co. KG.
- Carl ROTH.
- ChemicalBook.
- Kalochem Chemical.
- Fisher Scientific. (2010).
- Sigma-Aldrich. (2024).
- Fisher Scientific.
- Santa Cruz Biotechnology.
-
National Center for Biotechnology Information. "1-Indanone." PubChem Compound Database. Available at: [Link]
- Google Patents.
-
National Center for Biotechnology Information. "6-Methyl-1-indanone." PubChem Compound Database. Available at: [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]
- ResearchG
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]
-
Wikipedia. 1-Indanone. Available at: [Link]
- Princeton University Environmental Health & Safety.
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available at: [Link]
- National Center for Biotechnology Information. (2016).
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National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Available at: [Link]
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-
ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Available at: [Link]
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-
Ace Waste. Properly Managing Chemical Waste in Laboratories. Available at: [Link]
-
American Chemical Society. Hazardous Waste and Disposal. Available at: [Link]
- ResearchGate. (PDF)
-
YouTube. (2018). 19.5b Cyclic Acetals as Protecting Groups. Available at: [Link]
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Comprehensive Safety and Handling Guide for 6-Formyl-indan-1-one 1,2-ethanediol ketal
This guide provides essential safety and logistical information for the handling and disposal of 6-Formyl-indan-1-one 1,2-ethanediol ketal. As a trusted partner in your research, we aim to deliver value beyond the product itself by ensuring you have the necessary information for safe and effective laboratory operations. The following protocols are designed to be a self-validating system, grounded in established principles of laboratory safety and chemical handling.
Hazard Assessment and Core Safety Principles
Due to the absence of a specific Safety Data Sheet (SDS) for 6-Formyl-indan-1-one 1,2-ethanediol ketal, a conservative approach to handling is imperative. The primary potential hazards are associated with the parent compound, 1-indanone, and the ethanediol used in the ketal formation. 1-Indanone is classified as harmful if swallowed.[4] Ethanediol (ethylene glycol) is also harmful if swallowed and may cause organ damage through prolonged or repeated exposure.[5][6][7][8]
Core Safety Principles:
-
Minimize Exposure: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[6][9]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[9][10]
-
Good Housekeeping: Maintain a clean and organized workspace to prevent accidental spills and contamination.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the final and critical barrier against chemical exposure.[11] The following table outlines the recommended PPE for handling 6-Formyl-indan-1-one 1,2-ethanediol ketal.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against accidental splashes.[12][13] |
| Hand Protection | Nitrile Gloves | Nitrile gloves offer good resistance to a range of chemicals. For ketones, butyl rubber gloves can also be considered for extended contact.[14] It is recommended to change gloves every 30 to 60 minutes or immediately if contamination is suspected.[15] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against minor spills and contamination of personal clothing.[12] |
| Respiratory Protection | Not Generally Required | If handling large quantities or if an aerosol may be generated, a NIOSH-approved respirator may be necessary.[13] Always consult your institution's environmental health and safety (EHS) office for specific guidance. |
Step-by-Step Handling Protocol
This protocol outlines the safe handling of 6-Formyl-indan-1-one 1,2-ethanediol ketal in a laboratory setting.
Preparation:
-
Work Area Setup: Ensure the chemical fume hood is operational and the work area is clean and free of clutter.
-
Gather Materials: Assemble all necessary equipment (spatulas, weighing paper, glassware, etc.) before handling the compound.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Handling the Compound:
-
Dispensing: Carefully open the container inside the chemical fume hood. Use a clean spatula to dispense the required amount of the solid compound onto weighing paper or directly into a tared vessel.
-
Solution Preparation: If preparing a solution, add the solid to the solvent in a flask. Cap the flask and mix gently until the solid is dissolved.
-
Reactions: If the compound is to be used in a reaction, add it to the reaction vessel within the fume hood. For air-sensitive reactions, utilize techniques such as maintaining a positive pressure of an inert gas (e.g., nitrogen or argon).[16][17][18]
Post-Handling:
-
Decontamination: Clean any contaminated surfaces with an appropriate solvent and then soap and water.
-
Waste Disposal: Dispose of all contaminated materials (gloves, weighing paper, etc.) in a designated chemical waste container.[4][9]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5][6][10]
Operational and Disposal Plans
Storage:
-
Store 6-Formyl-indan-1-one 1,2-ethanediol ketal in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10]
-
Keep it away from incompatible materials such as strong oxidizing agents.[12]
Spill Response:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small spill of solid material, carefully sweep it up and place it in a sealed container for disposal.[9] Avoid creating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.
Waste Disposal:
-
Dispose of unused 6-Formyl-indan-1-one 1,2-ethanediol ketal and any contaminated materials in accordance with local, state, and federal regulations.[4][9]
-
Do not dispose of the chemical down the drain.[4] Contact your institution's EHS office for specific disposal procedures.
Workflow Visualization
The following diagram illustrates the key steps for the safe handling of 6-Formyl-indan-1-one 1,2-ethanediol ketal.
Caption: Safe handling workflow for 6-Formyl-indan-1-one 1,2-ethanediol ketal.
References
-
Kalochem Chemical. (2022, October 25). Safety data sheet - Ethane-1,2-diol. Retrieved from [Link]
- Westlake. (2017, March 15). HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment.
- National Institute for Occupational Safety and Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- Sigma-Aldrich. Handling air-sensitive reagents AL-134.
- Acros Organics. (n.d.).
- Chemos GmbH & Co. KG. (n.d.).
- Cole-Parmer. (n.d.).
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Carl ROTH. (n.d.).
- University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE).
- Fisher Scientific Company. (2025, December 18).
-
ResearchGate. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
- Benchchem. (2025). Safety and Handling of Alkynyl Ketones: A Technical Guide for Researchers.
- RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks.
- Chemos GmbH & Co. KG. (2022, August 22).
- DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
